5-Fluoro-3-nitropicolinonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYPOWLVSCEADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717140 | |
| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-51-5 | |
| Record name | 5-Fluoro-3-nitro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile: Properties, Synthesis, and Reactivity
Introduction: Strategic Value in Synthesis
5-Fluoro-3-nitropicolinonitrile (CAS No. 1033202-51-5) is a highly functionalized pyridine derivative that has emerged as a strategic building block in modern medicinal and agrochemical research.[1] Its unique arrangement of three distinct and reactive functional groups—a nitrile, a nitro group, and a fluorine atom—on a pyridine scaffold makes it an exceptionally versatile intermediate. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing effects of the nitro and nitrile groups, activates the molecule for a range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its core reactivity, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent synthetic intermediate.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and analytical characteristics is paramount for its successful application in synthesis. This section details the known properties of this compound and provides a predictive analysis of its spectroscopic signature.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized in the table below. This information is critical for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source / Comment |
| CAS Number | 1033202-51-5 | [1] |
| Molecular Formula | C₆H₂FN₃O₂ | [2] |
| Molecular Weight | 167.10 g/mol | [2] |
| Appearance | Expected to be a yellow to light brown solid | Based on analogous compounds like 2-Bromo-5-fluoro-3-nitropyridine. |
| Melting Point | Data not widely available in public literature | |
| Boiling Point | 328.2 ± 42.0 °C at 760 mmHg | [2] (Predicted) |
| Density | Data not widely available in public literature | |
| Solubility | Expected to be soluble in common polar aprotic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate) and chlorinated solvents (e.g., DCM, Chloroform). Poor solubility in water and non-polar aliphatic hydrocarbons is anticipated. | Based on the polarity of the functional groups. |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) in a dry environment. | [1] |
Spectroscopic Data Analysis (Predicted)
Experimental spectra for this specific compound are not broadly published. However, based on the analysis of its functional groups and data from analogous structures, a reliable predicted spectroscopic profile can be constructed. This serves as an essential guide for characterization and reaction monitoring.
The proton and carbon NMR spectra are expected to be simple and highly informative due to the low number of protons and the distinct electronic environments of each carbon atom.
¹H-NMR (Predicted, 400 MHz, CDCl₃): The spectrum will feature two signals in the aromatic region, both appearing as doublets of doublets due to coupling with each other and with the fluorine atom.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |
| ~ 9.1 - 9.3 | dd | ~2.5 Hz (⁴J H-H), ~3.0 Hz (⁴J H-F) | H-6 | Deshielded by the adjacent electron-withdrawing nitrile group and the nitrogen atom in the ring. |
| ~ 8.6 - 8.8 | dd | ~2.5 Hz (⁴J H-H), ~8.0 Hz (³J H-F) | H-4 | Deshielded by the adjacent nitro group and fluorine atom. Exhibits a larger, 3-bond coupling to fluorine. |
¹³C-NMR (Predicted, 101 MHz, CDCl₃): Six distinct signals are expected, with the C-F bond inducing a significant coupling constant.
| Chemical Shift (δ, ppm) | C-F Coupling (¹J, ²J, ³J, Hz) | Assignment | Rationale |
| ~ 158 - 162 | ¹J ≈ 260-280 Hz | C-5 | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |
| ~ 148 - 152 | C-3 | Attached to the strongly electron-withdrawing nitro group. | |
| ~ 145 - 149 | C-6 | Deshielded by the adjacent ring nitrogen and nitrile group. | |
| ~ 135 - 139 | C-2 | Position of the nitrile group; quaternary carbon. | |
| ~ 125 - 129 | ²J ≈ 20-25 Hz | C-4 | Coupled to the fluorine atom through two bonds. |
| ~ 114 - 117 | C≡N | Characteristic chemical shift for a nitrile carbon. |
The IR spectrum provides direct evidence for the presence of the key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 2230 - 2245 | Medium, Sharp | C≡N stretch |
| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~ 1600 - 1620 | Medium | C=C / C=N aromatic ring stretches |
| ~ 1250 - 1300 | Strong | C-F stretch |
Electron Impact (EI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 167 | [M]⁺, Molecular ion peak |
| 137 | [M - NO]⁺, Loss of nitric oxide |
| 121 | [M - NO₂]⁺, Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |
| 94 | [M - NO₂ - HCN]⁺, Subsequent loss of hydrogen cyanide from the nitrile group. |
Section 2: Synthesis and Purification
While multiple synthetic routes can be envisioned, a practical and scalable approach involves the nitration of a pre-existing fluorinated picolinonitrile precursor. This strategy leverages established methodologies for the nitration of pyridine rings.[3][4]
Proposed Synthetic Pathway
The synthesis logically starts from 5-fluoropicolinonitrile, which undergoes regioselective nitration. The fluorine atom at the 5-position and the nitrile at the 2-position direct the incoming electrophile (NO₂⁺) to the 3-position, which is the most electron-rich site available on the activated ring.
Caption: Proposed synthesis of this compound via electrophilic nitration.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for nitration of activated pyridine rings and should be performed with appropriate safety precautions by trained personnel.
Materials:
-
5-Fluoropicolinonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3-4 equivalents). Cool the flask in an ice/salt bath to 0 to -5 °C.
-
Substrate Addition: Slowly add 5-fluoropicolinonitrile (1.0 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.
-
Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (1.1-1.2 equivalents) via the dropping funnel. Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and other side reactions, ensuring regioselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product. Trustworthiness Check: This step must be done slowly as the dilution of concentrated acid is highly exothermic.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential and selective transformations, making it a powerful scaffold for building molecular complexity.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr) at C-5
The pyridine ring is strongly activated towards nucleophilic attack by the nitro and nitrile groups. The fluorine atom at the C-5 position is an excellent leaving group in SNAr reactions.[5] This allows for the straightforward introduction of a wide variety of nucleophiles.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-5 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity.
-
Applications: This reaction is invaluable for installing oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines) nucleophiles, providing access to diverse libraries of substituted picolinonitriles.[6]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a cornerstone transformation in drug discovery.[7][8] This introduces a basic handle for salt formation or a nucleophilic site for further functionalization (e.g., amidation, sulfonylation).
-
Common Reagents:
-
Catalytic Hydrogenation: H₂, Pd/C, PtO₂ in solvents like ethanol or ethyl acetate. This is a clean and efficient method.
-
Metal/Acid Systems: Fe/HCl, SnCl₂/HCl. These are classic, robust methods often used in industrial settings.
-
-
Chemoselectivity: The reduction of the nitro group can typically be achieved without affecting the nitrile group, allowing for orthogonal chemical strategies. The resulting 3-amino-5-fluoropicolinonitrile is itself a valuable synthetic intermediate.
Transformations of the Nitrile Group
The nitrile group offers a gateway to two important functional groups: carboxylic acids and primary amines.[9][10][11]
-
Hydrolysis: Under either acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (5-fluoro-3-nitropicolinic acid). An amide intermediate is formed during this process.[11]
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group). This provides a flexible linker for attaching other molecular fragments.[12]
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related fluorinated nitropyridines and nitrobenzonitriles can be used to establish reliable safety protocols.[13][14][15][16]
GHS Hazard Classification (Anticipated)
Based on analogous compounds, the following GHS classifications are anticipated.[17][18]
-
Pictograms:
-
Exclamation Mark (GHS07)
-
Health Hazard (GHS08 - potentially, depending on specific organ toxicity)
-
-
Signal Word: Warning
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]
-
Conclusion
This compound is a high-value synthetic intermediate characterized by its dense and tunable functionality. The interplay between the electron-withdrawing nitro and nitrile groups not only defines its physicochemical properties but also orchestrates its reactivity, primarily through the activation of the C-5 position for nucleophilic aromatic substitution. The ability to selectively manipulate the fluorine, nitro, and nitrile moieties in a controlled, sequential manner provides medicinal and materials chemists with a powerful tool for the rational design and synthesis of complex target molecules. Adherence to rigorous safety protocols is essential when handling this potent compound, ensuring its potential can be harnessed safely and effectively in the laboratory.
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An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-nitropicolinonitrile
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties.[1][2][3] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 5-Fluoro-3-nitropicolinonitrile (CAS: 1033202-51-5) is a highly valuable intermediate, embodying this principle.[4] Its trifunctionalized pyridine core—featuring a nucleophilically displaceable cyano group, an electron-withdrawing nitro group, and a strategically placed fluorine atom—makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, grounded in established chemical principles and validated protocols.
Synthetic Strategy: A Three-Step Pathway from a Readily Available Precursor
The synthesis is designed as a robust and scalable three-step sequence commencing from the commercially available starting material, 5-fluoro-2-hydroxypyridine. The strategy hinges on the sequential and regioselective introduction of the nitro and cyano functionalities.
-
Electrophilic Nitration: The sequence begins with the regioselective nitration of 5-fluoro-2-hydroxypyridine to install the nitro group at the C3 position.
-
Dehydroxy-chlorination: The hydroxyl group at C2 is then converted to a chloro group, a superior leaving group for subsequent nucleophilic substitution.
-
Nucleophilic Cyanation: The final step involves the displacement of the chloro group with a cyanide nucleophile to yield the target picolinonitrile.
This pathway is advantageous due to the high regioselectivity of the initial nitration step and the use of well-established, reliable transformations for the subsequent conversions.
Caption: A three-step synthetic pathway to this compound.
Part 1: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine
Mechanistic Rationale
The initial step involves the electrophilic nitration of 5-fluoro-2-hydroxypyridine. The regiochemical outcome is dictated by the directing effects of the existing substituents. The hydroxyl group at C2 is a potent activating group, strongly directing electrophiles to the ortho (C3) and para (C5) positions. Conversely, the fluorine atom at C5 is a deactivating group but is also ortho-, para-directing. The powerful activating effect of the hydroxyl group overwhelmingly favors substitution at the C3 position, which is ortho to it. The reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions to prevent over-nitration.[5]
Detailed Experimental Protocol
-
Reagents and Equipment:
-
5-Fluoro-2-hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask maintained in an ice bath, cautiously add concentrated sulfuric acid.
-
While maintaining the temperature below 10°C, slowly add 5-fluoro-2-hydroxypyridine to the sulfuric acid with continuous stirring until fully dissolved.
-
Charge a dropping funnel with fuming nitric acid. Add the nitric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir at a controlled temperature for a specified duration to ensure the reaction goes to completion.[5]
-
Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the acidic solution.
-
Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.
-
Dry the collected light-yellow solid under vacuum to yield 5-fluoro-2-hydroxy-3-nitropyridine. The product is often of sufficient purity for the next step without further purification.[5]
-
Part 2: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine
Mechanistic Rationale
The conversion of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are effective for this dehydroxy-chlorination.[6][7] The reaction proceeds by activation of the pyridone oxygen, followed by nucleophilic attack of a chloride ion to displace the activated oxygen species, yielding the desired 2-chloropyridine. This intermediate is a crucial precursor for the final cyanation step.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
5-Fluoro-2-hydroxy-3-nitropyridine
-
Phosphorus Oxychloride (POCl₃)
-
Phosphorus Pentachloride (PCl₅) (optional, but can improve yield)[6]
-
Round-bottom flask with a reflux condenser and heating mantle
-
Ice, Ethyl Acetate, Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, create a slurry of 5-fluoro-2-hydroxy-3-nitropyridine in phosphorus oxychloride.
-
Slowly add phosphorus pentachloride portion-wise to the stirred slurry at a controlled temperature (e.g., 60 °C).[6]
-
Heat the reaction mixture to reflux (or a specified temperature such as 90°C) and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[6][7]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-chloro-5-fluoro-3-nitropyridine.[6]
-
Part 3: Synthesis of this compound
Mechanistic Rationale
The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position. This electronic arrangement makes the C2 position, which bears the chloro leaving group, highly susceptible to attack by nucleophiles. Sodium or potassium cyanide serves as the cyanide source, displacing the chloride ion to form the final product.[8][9] The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.
Caption: Experimental workflow for the nucleophilic cyanation step.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
2-Chloro-5-fluoro-3-nitropyridine
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer, thermometer, and heating mantle
-
Water, Ethyl Acetate, Brine
-
-
Procedure:
-
To a solution of 2-chloro-5-fluoro-3-nitropyridine in DMSO, add sodium cyanide.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for several hours. Monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash thoroughly with water and then with brine to remove the polar solvent (DMSO/DMF) and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to yield the final product, this compound.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Nitration | 5-Fluoro-2-hydroxypyridine, H₂SO₄, HNO₃ | High |
| 2 | Chlorination | 5-Fluoro-2-hydroxy-3-nitropyridine, POCl₃, PCl₅ | >90%[6] |
| 3 | Cyanation | 2-Chloro-5-fluoro-3-nitropyridine, NaCN, DMSO | Good to High |
Conclusion
The described three-step synthesis provides a reliable and efficient pathway to this compound, a key intermediate for pharmaceutical research. The methodology relies on well-understood, high-yielding reactions, beginning with a readily available starting material. By carefully controlling the reaction conditions at each stage—from the regioselective nitration to the final nucleophilic cyanation—high-purity material can be consistently produced, facilitating its application in the development of next-generation therapeutics.
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An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile (CAS 1033202-51-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-3-nitropicolinonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. While detailed primary literature on this specific compound is emerging, this document consolidates available data and provides expert insights based on established principles of organic chemistry and extensive experience with related fluorinated nitropyridine scaffolds. We will delve into its physicochemical properties, propose a logical synthetic strategy, and explore its chemical reactivity with a focus on its application in drug discovery. This guide is intended to empower researchers to effectively utilize this versatile intermediate in the synthesis of novel, high-value molecules.
Introduction: The Strategic Value of Fluorinated Nitropyridines
The pyridine ring is a privileged scaffold in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms and nitro groups onto this core structure dramatically modulates its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[2] The nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[3]
This compound (CAS 1033202-51-5) is a trifunctionalized pyridine that embodies these principles. It presents three distinct points for chemical modification: the highly activated fluoro leaving group, the reducible nitro group, and the versatile nitrile functionality. This strategic arrangement of functional groups makes it an exceptionally valuable intermediate for the rapid construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[4][5][6]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The available and predicted data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1033202-51-5 | [7] |
| Molecular Formula | C₆H₂FN₃O₂ | [7] |
| Molecular Weight | 167.10 g/mol | [7] |
| Appearance | White to light yellow solid (predicted) | Inferred from related compounds |
| Boiling Point | 328.2 ± 42.0 °C (Predicted at 760 mmHg) | [7] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | Inferred from related compounds |
| Storage | Store at room temperature under an inert atmosphere. | [7] |
Synthesis of this compound: A Proposed Route
A logical approach to the synthesis of the title compound would start from a readily available aminopyridine precursor, as outlined in the workflow below.
Caption: A proposed three-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 2-Amino-5-fluoropyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-5-fluoropyridine (1.0 eq.) in portions, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH 8-9.
-
The precipitated product, 2-amino-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2 & 3: Diazotization and Sandmeyer Cyanation
-
Suspend 2-amino-5-fluoro-3-nitropyridine (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the nitro, cyano, and fluoro groups, as well as the ring nitrogen itself.
Caption: Key reactive sites of this compound.
Nucleophilic Aromatic Substitution (SNAr) at C-5
The fluorine atom at the C-5 position is highly activated towards nucleophilic displacement. This is the most common and synthetically valuable reaction for this class of compounds. A wide range of nucleophiles can be employed to introduce diverse functionalities.
-
Causality: The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The strong electron-withdrawing nitro and cyano groups, positioned ortho and para to the fluorine, respectively, effectively stabilize this intermediate through resonance, thereby accelerating the reaction. Fluorine is an excellent leaving group in SNAr reactions, not because it is a stable anion in the same way as iodide in SN2 reactions, but because the C-F bond is highly polarized, making the carbon atom highly electrophilic, and the cleavage of the C-F bond is not the rate-limiting step.[10]
Caption: General mechanism for nucleophilic aromatic substitution.
Typical Nucleophiles and Conditions:
-
O-Nucleophiles (Alcohols, Phenols): Reaction with alkoxides (e.g., NaOMe, NaOEt) or phenoxides in a polar aprotic solvent like DMF or THF at room temperature to elevated temperatures yields the corresponding ethers.
-
N-Nucleophiles (Amines): Primary and secondary amines react readily, often in the presence of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in solvents like DMSO, DMF, or NMP, to form substituted aminopyridines.
-
S-Nucleophiles (Thiols): Thiolates, generated from thiols and a base (e.g., NaH, K₂CO₃), react smoothly to provide thioethers.
Protocol 4.1.1: Reaction with a Primary Amine (Example)
-
To a solution of this compound (1.0 eq.) in anhydrous DMSO, add the desired primary amine (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which opens up a plethora of subsequent transformations, such as amide bond formation, sulfonylation, or diazotization.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate is a clean and efficient method. Care must be taken as prolonged reaction times or more active catalysts could potentially reduce the nitrile group.
-
Metal-Acid Systems: SnCl₂·2H₂O in ethanol or ethyl acetate is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.[2] Iron powder in acetic acid is another effective system.
Protocol 4.2.1: Reduction with Tin(II) Chloride
-
Dissolve this compound (1.0 eq.) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully basify with a concentrated NaOH solution to pH > 10 to precipitate tin salts.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with more ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the desired 3-amino-5-fluoropicolinonitrile.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring harsh conditions (e.g., refluxing 6M HCl or concentrated NaOH).[11] It can also be partially hydrolyzed to a primary amide.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation under more forcing conditions (e.g., Raney Nickel, high pressure H₂).
Protocol 4.3.1: Hydrolysis to Carboxylic Acid
-
To a solution of this compound (1.0 eq.) in a mixture of acetic acid and water, add concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material.
-
Cool the reaction, pour it onto ice, and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the resulting 5-fluoro-3-nitropicolinic acid as necessary.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | Two signals in the aromatic region (approx. 8.0-9.5 ppm). Both protons will appear as doublets of doublets due to coupling to each other and to the ¹⁹F nucleus. The proton ortho to the nitro group will be the most downfield. |
| ¹³C NMR | Six distinct signals are expected. The carbon bearing the nitrile group will be in the 115-120 ppm region. The carbon attached to the fluorine will show a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond C-F couplings.[12] The carbon attached to the nitro group will also be significantly downfield. |
| IR Spectroscopy | - C≡N stretch: A strong, sharp absorption around 2230-2240 cm⁻¹ (conjugated aromatic nitrile).[4][7]- NO₂ stretch: Two strong absorptions, one asymmetric stretch around 1530-1550 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.[13]- C-F stretch: A strong absorption in the 1200-1250 cm⁻¹ region.- Aromatic C=C and C=N stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 167.01, with characteristic fragmentation patterns involving the loss of NO₂, CN, and other fragments. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 1033202-51-5) is not widely available. Therefore, handling precautions should be based on data from structurally related hazardous compounds, such as 2-fluoro-5-nitropyridine and other toxic nitriles.[3][14] The compound should be handled by trained personnel in a well-ventilated fume hood.
Hazard Statements (Inferred):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[7]
Conclusion
This compound is a highly functionalized pyridine building block with significant potential in the synthesis of complex molecular targets. Its value lies in the predictable and differential reactivity of its fluoro, nitro, and cyano groups. The activated C-F bond allows for facile introduction of a wide array of nucleophiles via SNAr, while the nitro and nitrile groups provide further handles for diverse chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key reactivity patterns, empowering chemists to leverage this versatile intermediate in their research and development endeavors.
References
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A Comprehensive Technical Guide to the Solubility of 5-Fluoro-3-nitropicolinonitrile in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 5-Fluoro-3-nitropicolinonitrile, a key building block in contemporary drug discovery and agrochemical research. As direct quantitative solubility data for this specific compound is not widely published, this document serves as a foundational resource for researchers, offering a robust framework for solubility determination and a detailed analysis of the physicochemical principles governing its behavior in various organic media.
Introduction: The Significance of Solubility in a Research Context
This compound is a substituted pyridine derivative whose utility in synthetic chemistry is significant. The presence of a fluorine atom, a nitro group, and a nitrile function on the picoline scaffold imparts unique electronic properties and reactivity. However, for this potential to be fully realized in a laboratory setting, a thorough understanding of its solubility is paramount. Solubility is a critical determinant for a range of applications, including reaction kinetics, purification strategies (such as crystallization), and formulation for biological screening.[1] Poorly understood solubility can lead to challenges in achieving desired concentrations, inaccurate results in bioassays, and difficulties in process scale-up.[1][2][3]
The incorporation of fluorine into heterocyclic compounds is known to drastically influence physicochemical properties such as lipophilicity, metabolic stability, and pKa, which in turn affect solubility.[4][5][6][7] This guide will equip the research scientist with the necessary tools to experimentally determine and intellectually approach the solubility of this and structurally related compounds.
Predicted Solubility Profile of this compound
Based on the structural features of this compound, we can infer a likely solubility profile. The molecule possesses a polar pyridine ring, a highly polar nitro group, and a moderately polar nitrile group. The fluorine atom, while highly electronegative, contributes to a localized dipole but can also increase lipophilicity. This combination suggests a nuanced solubility behavior.
"Like Dissolves Like": A First Principle
The principle of "like dissolves like" is a foundational concept in predicting solubility.[8][9][10] It posits that substances with similar polarities are more likely to be soluble in one another.
-
Polar Aprotic Solvents : Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds would effectively solvate the polar regions of the molecule.
-
Polar Protic Solvents : Alcohols like Methanol and Ethanol are also anticipated to be good solvents. While the molecule lacks strong hydrogen bond donating capabilities, the polar nature of these solvents will facilitate dissolution.
-
Non-Polar Solvents : Solvents such as Hexane and Toluene are unlikely to be effective at dissolving significant quantities of the compound due to the large polarity mismatch.
-
Halogenated Solvents : Dichloromethane (DCM) and Chloroform may exhibit moderate to good solubility, given their ability to dissolve a range of polar and non-polar compounds.
-
Aqueous Solubility : The parent compound, picolinonitrile, is slightly soluble in water.[11][12] However, the presence of the lipophilic fluorine atom and the nitro group on this compound likely results in low aqueous solubility.
The following table provides a qualitative prediction of solubility in common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the nitro and nitrile groups. |
| Polar Protic | Methanol, Ethanol | High to Moderate | Polarity and hydrogen bonding capability of the solvent can solvate the polar functional groups. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some interaction with the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to other polar solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Primarily non-polar nature of the solvent is a poor match for the polar solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Significant mismatch in polarity. |
| Aqueous | Water | Very Low | The hydrophobic nature of the substituted pyridine ring is expected to dominate. |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[2][13][14] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by quantification of the dissolved solute in a saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Protocol
-
Preparation of the Slurry :
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure a saturated solution is formed.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration :
-
Phase Separation :
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE, compatible with organic solvents) and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.
-
Analyze the filtered saturated solution. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.
-
Using the calibration curve, determine the concentration of the dissolved compound in the saturated solution.
-
-
Data Reporting :
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or molarity (mol/L).
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not solely a function of the solvent's polarity. Other factors play a significant role:
-
Temperature : For most solid solutes, solubility increases with temperature. This relationship should be determined empirically if the compound is to be used in reactions at elevated or reduced temperatures.
-
Crystalline Structure : The crystal lattice energy of the solid compound must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.
-
Presence of Impurities : Impurities can either increase or decrease the apparent solubility of a compound.
The interplay of these factors can be visualized as follows:
Caption: Key Factors Influencing the Solubility of this compound.
Conclusion and Recommendations
References
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An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-3-nitropicolinonitrile
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and chemical properties of 5-Fluoro-3-nitropicolinonitrile (CAS 1033202-51-5), a key heterocyclic building block in modern medicinal and agrochemical research. In the absence of publicly available experimental crystallographic and spectroscopic data, this guide leverages computational modeling and established principles of structural chemistry to offer an in-depth, predictive overview for researchers, scientists, and drug development professionals. The guide covers the predicted three-dimensional structure, detailed analysis of anticipated NMR, IR, and mass spectrometry data, a plausible synthetic route, and a discussion of its chemical reactivity. This document is intended to serve as a foundational resource to facilitate further research and application of this versatile molecule.
Introduction and Significance
This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom, a nitro group, and a nitrile group. This unique combination of functional groups on a pyridine scaffold makes it a highly valuable intermediate in the synthesis of complex organic molecules. Fluorinated heterocyclic compounds are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which opens pathways to a diverse range of derivatives[2]. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this molecule. Given its potential as a precursor to novel therapeutic agents and agrochemicals, a thorough understanding of its molecular structure and properties is paramount for its effective utilization in research and development[3][4].
Predicted Molecular Structure and Geometry
In the absence of experimental single-crystal X-ray diffraction data, the three-dimensional structure of this compound was predicted using computational chemistry methods. A molecular mechanics energy minimization followed by a density functional theory (DFT) calculation at the B3LYP/6-31G(d) level of theory was employed to obtain a low-energy conformation and predict key geometrical parameters.
The predicted structure reveals a planar pyridine ring, a common feature for such aromatic systems. The fluorine, nitro, and nitrile substituents lie in the plane of the ring. The strong electron-withdrawing nature of the nitro and nitrile groups, combined with the electronegativity of the fluorine atom, significantly influences the electronic distribution within the pyridine ring.
Below is a table summarizing the predicted bond lengths and angles for key structural features.
| Parameter | Predicted Value | Justification |
| C2-C(N) Bond Length | ~1.45 Å | Typical C-C single bond length between an sp² carbon and an sp carbon. |
| C≡N Bond Length | ~1.15 Å | Characteristic of a carbon-nitrogen triple bond. |
| C3-N(O₂) Bond Length | ~1.48 Å | Consistent with a C-N single bond in nitroaromatic compounds. |
| C5-F Bond Length | ~1.35 Å | Typical C-F bond length on an aromatic ring. |
| ∠(C2-C3-N1) | ~123° | The electron-withdrawing nitro group can slightly distort the ring angles. |
| ∠(C4-C5-F) | ~119° | Close to the ideal 120° for an sp² hybridized carbon. |
Disclaimer: The structural parameters presented are based on computational modeling and have not been experimentally verified. Actual bond lengths and angles may vary.
Predicted Spectroscopic Signature
A comprehensive understanding of a molecule's spectroscopic properties is essential for its identification and characterization. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted spectra for this compound are discussed below.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H4 Proton: This proton is situated between the fluorine and nitro groups. The strong electron-withdrawing effects of these groups will deshield this proton, shifting its resonance significantly downfield, likely in the range of 8.8-9.2 ppm. It is expected to appear as a doublet of doublets due to coupling with the fluorine atom and the H6 proton.
-
H6 Proton: This proton is adjacent to the nitrogen atom of the pyridine ring and ortho to the fluorine atom. It will also be deshielded and is expected to resonate in the range of 8.6-9.0 ppm. This signal should appear as a doublet of doublets due to coupling with the H4 proton and the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework. Six distinct signals are expected.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 (attached to CN) | 135-140 | Attached to the electron-withdrawing nitrile group and adjacent to the ring nitrogen. |
| C3 (attached to NO₂) | 148-153 | Strongly deshielded by the attached nitro group. |
| C4 | 120-125 | Shielded relative to the other ring carbons due to its position relative to the electron-withdrawing groups. |
| C5 (attached to F) | 160-165 (doublet) | Deshielded by the attached fluorine; will show a large ¹JCF coupling constant. |
| C6 | 150-155 | Deshielded due to its position alpha to the ring nitrogen. |
| CN (nitrile) | 115-120 | Typical chemical shift for a nitrile carbon. |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range[5][6]. A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be influenced by the electronic environment. For a fluorine atom on an electron-deficient pyridine ring, a chemical shift in the range of -100 to -130 ppm (relative to CFCl₃) is anticipated[7]. The signal will likely appear as a doublet of doublets due to coupling with the H4 and H6 protons.
Caption: Predicted proton-fluorine coupling interactions in the NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the nitrile, nitro, and fluoroaromatic moieties. Online prediction tools can provide theoretical spectra based on the molecular structure[8][9][10].
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.
-
NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.
-
C-F Stretch: A strong absorption band in the range of 1200-1250 cm⁻¹ is indicative of the C-F bond.
-
Aromatic C=C and C=N Stretches: Several medium to weak bands will appear in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.
-
Aromatic C-H Stretches: Weak bands are expected above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molecular weight 167.10 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z = 167, corresponding to the intact molecule.
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 121) and the loss of NO followed by CO. The nitrile and fluorine are generally more stable and less likely to be the initial fragments lost. In silico fragmentation prediction tools can be used to further elucidate potential fragmentation pathways[3][11][12].
Proposed Synthesis and Crystallization
Synthetic Pathway
A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related pyridine derivatives[13][14][15][16]. A two-step process starting from a commercially available fluorinated pyridine is proposed.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Nitration of 2-Chloro-5-fluoropyridine
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-5-fluoropyridine while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 2-chloro-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Cyanation of 2-Chloro-5-fluoro-3-nitropyridine
-
In a flask equipped with a reflux condenser and a nitrogen inlet, combine 2-chloro-5-fluoro-3-nitropyridine, copper(I) cyanide, and anhydrous dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Crystallization for Structural Analysis
Obtaining single crystals suitable for X-ray crystallography is crucial for the definitive determination of the molecular structure. For a polar organic compound like this compound, the following general approach can be employed[2][7][13][17][18]:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (an "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the three electron-withdrawing substituents. This makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr)[19][20][21][22][23].
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 5-position is a good leaving group in SₙAr reactions, particularly with soft nucleophiles. The nitro group at the 3-position is also a potential leaving group, although generally less reactive than fluorine in this context. The cyano group is typically not displaced. The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This provides a key synthetic handle for introducing a wide range of functionalities through diazotization or acylation reactions.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine.
These versatile reaction pathways make this compound an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery and agrochemical development programs. Its derivatives have the potential to be explored as kinase inhibitors, antivirals, or other biologically active agents.
Conclusion
This compound is a promising and versatile building block for organic synthesis. While experimental structural and spectroscopic data are not yet publicly available, this guide provides a robust, predictive framework based on computational modeling and established chemical principles. The predicted molecular geometry, spectroscopic signatures, and reactivity profile offer valuable insights for researchers working with this compound. The proposed synthetic and crystallization protocols provide a practical starting point for its preparation and further study. As research into fluorinated heterocycles continues to expand, a thorough understanding of key intermediates like this compound will be essential for the development of next-generation pharmaceuticals and agrochemicals.
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Spectroscopic Characterization of 5-Fluoro-3-nitropicolinonitrile: A Technical Guide for Researchers
Introduction
5-Fluoro-3-nitropicolinonitrile is a key heterocyclic building block in contemporary medicinal and agrochemical research.[1] Its unique electronic properties, stemming from the synergistic effects of a fluorine atom, a nitro group, and a nitrile function on a pyridine scaffold, make it a valuable precursor for the synthesis of novel bioactive molecules.[1] Accurate and unambiguous structural elucidation is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the characterization of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to offer researchers a self-validating framework for their own experimental work.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected spectral outcomes.
Caption: Key functional groups of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire data with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of at least 2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard.[2] Given the potential for long relaxation times for quaternary carbons, an increased relaxation delay (5-10 seconds) or the use of a small amount of a relaxation agent like Cr(acac)₃ may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Spectral Interpretation
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 | 8.8 - 9.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 8.5 - 8.9 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 6-9 Hz, ⁴J(H-H) ≈ 2-3 Hz |
-
Causality: The strong electron-withdrawing nature of the nitro, nitrile, and fluoro groups deshields the ring protons, shifting them significantly downfield.[3] The proton at the C-4 position is adjacent to the strongly withdrawing nitro group, likely placing it at the lower end of the field. The observed multiplicities arise from couplings to the fluorine atom and across the ring to the other proton.[4]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will display six signals, each split into a doublet due to coupling with the ¹⁹F nucleus.[2] Finding all carbon signals, especially those directly bonded to fluorine or the nitro group, can be challenging due to peak splitting and potential signal broadening.[2]
| Carbon | Expected Chemical Shift (δ, ppm) | Expected ¹J(C-F) (Hz) | Expected nJ(C-F) (Hz) |
| C-CN | 114 - 118 | - | Small (²J or ³J) |
| C-NO₂ | 145 - 155 | - | Small (²J) |
| C-F | 160 - 170 | Large (240 - 260) | - |
| C-H (4) | 120 - 130 | - | Moderate (²J ≈ 20-30) |
| C-H (6) | 140 - 150 | - | Small (²J ≈ 3-5) |
| C-CN (quat) | 130 - 140 | - | Small (³J) |
-
Expertise: The carbon directly attached to the fluorine atom (C-5) will exhibit a very large one-bond coupling constant (¹J(C-F)), which is a definitive diagnostic feature.[2] The other carbons will show smaller two-bond (²J) or three-bond (³J) couplings. The chemical shifts are estimated based on substituent effects on aromatic systems.[5]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable, rapid technique for identifying key functional groups within a molecule based on their vibrational frequencies.[6]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Data Acquisition: Scan the mid-infrared range (4000 - 400 cm⁻¹). A background scan should be run prior to the sample scan. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
IR Spectral Interpretation
The IR spectrum of this compound will be characterized by several strong, diagnostic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| -C≡N (Nitrile) | 2230 - 2250 | C≡N stretch |
| -NO₂ (Nitro) | 1520 - 1560 and 1340 - 1370 | Asymmetric and Symmetric N-O stretch |
| C-F (Aromatic) | 1200 - 1280 | C-F stretch |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Ring stretching vibrations |
| C-H (Aromatic) | 3050 - 3150 | C-H stretch |
-
Trustworthiness: The presence of a sharp, strong peak around 2240 cm⁻¹ is a highly reliable indicator of the nitrile group. Similarly, two strong absorptions in the 1540 cm⁻¹ and 1350 cm⁻¹ regions are definitive evidence for the nitro group.[7]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.[3][8]
Experimental Protocol: MS Data Acquisition
Both "hard" and "soft" ionization techniques are recommended for a comprehensive analysis.
-
Sample Introduction: Samples can be introduced via a direct insertion probe or through a gas chromatography (GC) or liquid chromatography (LC) interface.
-
Instrumentation: A GC-MS with an Electron Ionization (EI) source and a Quadrupole analyzer is suitable for observing fragmentation. An LC-MS with an Electrospray Ionization (ESI) source is ideal for confirming the molecular weight.
-
EI-MS Conditions:
-
Ionization Energy: 70 eV (standard).
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
-
ESI-MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Solvent: A mixture of acetonitrile and water with 0.1% formic acid.
-
Capillary Voltage: 3-4 kV.
-
MS Spectral Interpretation
-
ESI-MS: This soft ionization technique is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 168.
-
EI-MS: This hard ionization technique will produce the molecular ion (M⁺˙) at m/z 167, along with a series of fragment ions that provide a structural fingerprint.
| m/z | Proposed Fragment | Proposed Loss |
| 167 | [C₆H₂FN₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 137 | [C₆H₂FN₂]⁺˙ | Loss of NO |
| 121 | [C₆H₂FN]⁺˙ | Loss of NO₂ |
| 94 | [C₅H₂F]⁺˙ | Loss of NO₂ and HCN |
-
Authoritative Grounding: The fragmentation of nitroaromatic compounds typically involves the loss of NO and NO₂ groups.[8] The pyridine ring itself can also undergo cleavage. The proposed fragmentation pathway below illustrates these key steps.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. By following rigorous experimental protocols and applying a deep understanding of chemical principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary to achieve that goal, ensuring the integrity and success of subsequent research and development efforts.
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Introduction: The Critical Role of Stability in Research and Development
An In-depth Technical Guide to the Stability and Storage of 5-Fluoro-3-nitropicolinonitrile
For the attention of: Researchers, scientists, and drug development professionals.
This compound is a key building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique trifunctionalized pyridine core, featuring a fluorine atom, a nitro group, and a nitrile moiety, offers a versatile platform for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, the nitro group is a precursor for an amino group or can act as an electron-withdrawing group to modulate reactivity, and the nitrile group can be transformed into various other functionalities.
However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly. A thorough understanding of its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility of experimental results, the integrity of analytical data, and the quality of synthesized materials. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established chemical principles and field-proven insights.
Chemical Profile and Inherent Reactivity
To appreciate the stability challenges, we must first consider the electronic nature of the molecule. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing properties of both the nitro group and the nitrile group. This electronic arrangement activates the pyridine ring towards nucleophilic attack, a key consideration for its stability.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Potential Degradation Pathways
Based on the functional groups present, two primary degradation pathways are of concern under typical laboratory and storage conditions: hydrolysis and nucleophilic substitution.
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis to form a carboxylic acid, proceeding through a primary amide intermediate. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4][5] The presence of ambient moisture, particularly if trapped in the solid material or present in solvents, can facilitate this degradation over time.
-
Nucleophilic Aromatic Substitution of the Fluorine Atom: The fluorine atom is located on a highly electron-deficient pyridine ring, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Water, if present, can act as a nucleophile, leading to the replacement of the fluorine atom with a hydroxyl group. This would result in the formation of 5-hydroxy-3-nitropicolinonitrile, a significant impurity. The reactivity of halogenated nitropyridines towards nucleophiles is well-documented.[6][7][8][9]
Diagram: Potential Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
The primary objective for ensuring the long-term stability of this compound is the strict exclusion of moisture. The following protocols are based on this core principle.
Long-Term Storage
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | While refrigeration is often a default for chemical storage, for this solid, maintaining a consistent, dry environment is more critical than low temperature. Temperature cycling can increase the risk of moisture condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric moisture and oxygen, minimizing the potential for hydrolysis and other oxidative degradation pathways.[7][10] |
| Container | Tightly Sealed Amber Glass Vial | Amber glass protects the compound from potential photodegradation, a known issue for some nitroaromatic compounds.[11] A tight seal is crucial to prevent moisture ingress. |
| Location | Dry, Well-Ventilated Area | Storage in a desiccator or a controlled low-humidity environment provides an additional barrier against moisture.[12][13][14] |
Handling for Experimental Use
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Weighing: Whenever possible, handle the solid in a glove box or under a stream of dry inert gas.
-
Solvent Selection: Use anhydrous solvents for the preparation of stock solutions. Protic solvents should be used with caution and solutions prepared fresh.
-
Solution Storage: If stock solutions must be stored, they should be kept in tightly sealed vials with a headspace flushed with inert gas, refrigerated, and protected from light. However, fresh preparation is always the preferred, self-validating approach.
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of this compound under specific experimental conditions, a formal stability study is recommended. The following workflow provides a robust template.
Step-by-Step Protocol
-
Reference Standard Preparation: Prepare a stock solution of high-purity this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration. This will serve as the T=0 reference.
-
Forced Degradation Study:
-
Acidic Conditions: Add a small volume of dilute hydrochloric acid to an aliquot of the stock solution.
-
Basic Conditions: Add a small volume of dilute sodium hydroxide to another aliquot.
-
Oxidative Conditions: Add a small volume of hydrogen peroxide solution.
-
Thermal Stress: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot in a clear vial to a photostability chamber or direct laboratory light.
-
-
Time Point Analysis: At defined time intervals (e.g., 0, 2, 4, 8, 24 hours), take samples from each stress condition.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with UV detection. The method should be capable of separating the parent compound from any potential degradants.
-
Data Interpretation: Quantify the remaining parent compound and identify and quantify any major degradation products. This will reveal the primary liabilities of the molecule.
Diagram: Stability Study Workflow
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion: A Proactive Approach to Chemical Integrity
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is directly linked to its purity and stability. By understanding the inherent reactivity of its functional groups and the potential pathways for degradation, researchers can implement robust storage and handling procedures. The core principles are simple: keep it dry, keep it sealed, and be mindful of your experimental conditions. A proactive approach to stability not only preserves the integrity of this valuable reagent but also underpins the reliability and reproducibility of the scientific endeavors in which it is employed.
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Navigating the Synthesis of 5-Fluoro-3-nitropicolinonitrile: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the utility of novel intermediates is paramount. 5-Fluoro-3-nitropicolinonitrile, a fluorinated pyridine derivative, presents itself as a valuable building block. However, its chemical reactivity, which makes it a potent synthetic precursor, also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety precautions to ensure its responsible and safe handling in a research and development setting.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties
Based on available data, this compound (CAS RN: 1033202-51-5) is classified as a hazardous substance.[1] The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed (H302) and if inhaled (H332).[2]
-
Skin Irritation: It causes skin irritation (H315).[2]
-
Serious Eye Irritation: It causes serious eye irritation (H319).[2]
While a comprehensive toxicological profile for this specific molecule is not extensively published, analysis of structurally similar compounds, such as other fluorinated and nitrated pyridines, corroborates these classifications and suggests that caution should be exercised to avoid exposure.[3][4][5] The presence of the nitro group and the fluorine atom on the pyridine ring enhances the electrophilicity of the molecule, which can contribute to its irritant properties and potential for adverse biological effects upon exposure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for assessing potential exposure routes and for developing appropriate handling and storage procedures.
| Property | Value | Source |
| CAS Number | 1033202-51-5 | |
| Molecular Formula | C₆H₂FN₃O₂ | |
| Molecular Weight | 167.10 g/mol | |
| Boiling Point | 328.2 ± 42.0 °C at 760 mmHg | [6] |
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Hierarchy of controls for managing risks associated with this compound.
-
Elimination and Substitution: In a research context, eliminating the need for a specific chemical is often not feasible. Substitution with a less hazardous alternative should always be considered, though the unique reactivity of this compound may make this challenging.
-
Engineering Controls: This is the most critical layer of protection. All work with this compound, particularly when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
-
Administrative Controls: Standard operating procedures (SOPs) for the handling, storage, and disposal of this compound must be developed and strictly followed. All personnel must be trained on these procedures and the specific hazards of the chemical.[1]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The required PPE for handling this compound is detailed in the following section.
Standard Operating Procedures: From Benchtop to Disposal
Adherence to well-defined protocols is fundamental to ensuring safety. The following procedures should be considered a baseline and may need to be adapted based on the specific experimental context.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) of a suitable thickness. | Prevents skin contact and subsequent irritation. |
| Body Protection | A flame-retardant laboratory coat. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary. | Protects against inhalation of harmful dust or aerosols. |
Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use appropriate tools to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][7] Keep it away from incompatible materials such as strong oxidizing agents.[3]
-
Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations.[3]
Emergency Response: Preparedness and Action
In the event of an exposure or spill, a rapid and informed response is crucial.
Exposure Scenarios and First Aid
The following flowchart outlines the immediate actions to be taken in case of accidental exposure.
First aid procedures for exposure to this compound.
Accidental Release Measures
-
Minor Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material and place it in a sealed container for disposal.[5]
-
Major Spills: In the event of a large spill, evacuate the area immediately and prevent others from entering. Contact your institution's environmental health and safety department for assistance with cleanup.
Firefighting Measures
In the case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][5]
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to its safe and responsible handling. By understanding its hazards, implementing a robust hierarchy of controls, adhering to stringent operating procedures, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this important intermediate. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
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An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-3-nitropicolinonitrile, a key fluorinated pyridine intermediate that has garnered significant interest in the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine and a nitrile group onto a nitropyridine scaffold imbues this molecule with unique reactivity and makes it a valuable building block for the synthesis of complex, biologically active compounds. This document details its physicochemical properties, outlines a representative synthetic pathway with a detailed experimental protocol, and explores its applications in medicinal chemistry, particularly in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds. Its functionalization provides a versatile platform for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various substituents, the fluorine atom holds a privileged position in modern drug discovery.[1][2] The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[2][3]
This compound (CAS No: 1033202-51-5) emerges as a particularly valuable intermediate due to its trifunctional nature. The fluorine atom at the 5-position, the nitro group at the 3-position, and the nitrile group at the 2-position of the pyridine ring each offer distinct chemical handles for synthetic transformations. This allows for a high degree of control in the construction of complex molecular architectures, making it a sought-after precursor for novel enzyme inhibitors, receptor modulators, and other therapeutic agents.[4]
While a singular, seminal publication detailing the initial "discovery" of this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader expansion of synthetic methodologies for producing highly functionalized, fluorinated heterocycles for drug discovery programs. Its history is one of enabling chemistry, providing a key puzzle piece for medicinal chemists.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1033202-51-5 | [4] |
| Molecular Formula | C₆H₂FN₃O₂ | [4] |
| Molecular Weight | 167.10 g/mol | [4] |
| IUPAC Name | 5-Fluoro-3-nitropyridine-2-carbonitrile | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Boiling Point | 328.2±42.0°C at 760 mmHg | [4] |
| InChI | InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | [] |
| SMILES | C1=C(C(=NC=C1F)C#N)[O-] | [] |
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, each corresponding to the single protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitrile group will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the fluorine and nitro groups will also show distinct chemical shifts.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, characteristic of the single fluorine atom on the pyridine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2230-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.10 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).
Synthesis of this compound: A Representative Pathway
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the nitration of a fluorinated pyridinol, followed by halogenation and subsequent cyanation.
Overall Synthetic Scheme
Caption: A plausible three-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine
This step involves the nitration of a fluorinated pyridine precursor.[7]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2-hydroxy-5-fluoropyridine to the cooled sulfuric acid, maintaining a low temperature.
-
Nitration: Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Monitoring: Allow the reaction to stir at a slightly elevated temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-Fluoro-2-hydroxy-3-nitropyridine as a solid.
Step 2: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine
This step converts the hydroxyl group to a better leaving group (bromide) for the subsequent cyanation.[1]
-
Reaction Setup: In a round-bottom flask, place 5-Fluoro-2-hydroxy-3-nitropyridine.
-
Addition of Reagents: Add phosphorus oxybromide (POBr₃) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to approximately 110°C for several hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by LC/MS.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Very carefully and slowly quench the reaction by adding crushed ice portion-wise.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-5-fluoro-3-nitropyridine.
Step 3: Synthesis of this compound
This is the final step to introduce the nitrile group via a nucleophilic substitution reaction.
-
Reaction Setup: In a flask, dissolve 2-Bromo-5-fluoro-3-nitropyridine in a polar aprotic solvent like DMF.
-
Cyanation: Add copper(I) cyanide (CuCN) to the solution.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 120-150°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC/MS.
-
Workup: After completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent like ferric chloride or sodium cyanide to dissolve the copper salts.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and remove the solvent. The crude product can be further purified by column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of pharmaceutical compounds.
Logical Flow of Synthetic Utility
Caption: Synthetic utility of this compound in medicinal chemistry.
-
As a Precursor to Amino Pyridines: The nitro group can be selectively reduced to an amine, yielding 3-amino-5-fluoropicolinonitrile. This resulting amino group is a key functional handle for amide bond formation, sulfonamide synthesis, or the construction of various heterocyclic ring systems.
-
Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including alkoxy, aryloxy, and amino groups, at the 5-position.
-
Manipulation of the Nitrile Group: The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be used in the formation of other nitrogen-containing heterocycles like tetrazoles. More than 30 FDA-approved drugs contain a nitrile moiety, highlighting its importance as a functional group in pharmaceuticals.[8]
-
Scaffold for Complex Molecules: By combining these transformations, medicinal chemists can use this compound as a starting point to build complex, highly functionalized molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology. While specific drug candidates originating from this exact intermediate are not widely publicized, the utility of similarly substituted nitropyridines is evident in numerous patents for novel therapeutic agents.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may be unassuming, its value lies in its potential to unlock novel chemical space for the development of next-generation therapeutics. Its strategic combination of a fluorinated pyridine core with nitro and nitrile functionalities provides a rich platform for chemical diversification. As the demand for more effective and safer medicines continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable compound.
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A Technical Guide to the Potential Biological Activities of Fluorinated Nitropyridines for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine atoms and nitro groups into pyridine scaffolds has yielded a class of compounds—fluorinated nitropyridines—with significant potential in medicinal chemistry. This guide offers an in-depth exploration of their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. By synthesizing data from contemporary research, this document provides drug development professionals with a technical overview of the rationale behind their design, established mechanisms of action, and robust methodologies for their biological evaluation. We delve into detailed experimental protocols, data interpretation, and the structure-activity relationships that govern the efficacy of these promising molecules, positioning them as valuable leads in the pursuit of novel therapeutics.
Introduction: The Strategic Combination of Fluorine and Nitropyridine Scaffolds in Medicinal Chemistry
The design of novel therapeutic agents frequently involves the use of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. The pyridine ring is one such scaffold, found in numerous FDA-approved drugs.[1][2] Its utility is significantly enhanced by strategic functionalization. The combination of fluorine substitution with a nitro group on the pyridine core creates a unique electronic and steric profile, unlocking a wide array of biological activities.[1][2]
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties.[3] Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability.[2][4][5][6] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact in medicinal chemistry.[3][7]
Nitropyridines are valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules.[1][8][9] The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to various chemical transformations, including nucleophilic aromatic substitution (SNAr), which is crucial for building molecular complexity.[8][10] Beyond their synthetic utility, nitropyridine derivatives themselves have demonstrated intrinsic biological activities, including anticancer and antifungal properties.[1][11]
The combination of fluorine's unique properties with the reactivity and bioactivity of the nitropyridine scaffold creates a powerful strategy in drug discovery. Fluorine can modulate the electronic properties of the nitropyridine ring, influencing its reactivity and interaction with biological targets. For instance, a fluorine atom can serve as an excellent leaving group in SNAr reactions, enabling the formation of covalent bonds with target proteins, a mechanism exploited in the design of irreversible inhibitors.[10] This guide will explore the tangible outcomes of this synergistic combination across several key therapeutic areas.
Key Biological Activities of Fluorinated Nitropyridines
The unique chemical architecture of fluorinated nitropyridines has been shown to confer potent activity against cancer cells, pathogenic microbes, and specific enzyme targets.
Fluorinated heterocyclic compounds are integral to modern chemotherapy, with 5-fluorouracil being a classic example.[3] Researchers have found that novel fluorinated pyridines and their derivatives exhibit promising anticancer activities in vitro and in vivo.[3][7][12] The presence of fluorine can enhance cytotoxic potency and, in some cases, provide a better safety index by reducing toxicity in non-cancerous cell lines.[7][12]
-
Mechanisms of Action: The antitumour effects of these compounds are often multifactorial. Studies on related pyridinium salts have shown they can induce apoptosis through caspase-3 and caspase-8 dependent pathways in leukemia cells.[11] Other fluorinated heterocycles function by inhibiting key enzymes essential for cancer cell proliferation, such as thymidylate synthase or various kinases.[9][13]
-
Structure-Activity Relationships (SAR): The specific placement of the fluorine atom on the aromatic ring can dramatically impact biological activity, sometimes leading to "activity cliffs" where a positional isomer shows a massive change in potency.[14][15] For example, in certain quinazoline-based inhibitors, a fluorine atom positioned near the core of the molecule was found to be beneficial for activity.[14]
The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[16] Fluorinated nitropyridines have emerged as a promising class of compounds in this area.[17][18] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][19] The incorporation of fluorine can enhance the antimicrobial potency of the parent molecule.[16] For instance, fluorinated pyrazole derivatives containing a pyridyl motif have shown considerable inhibition against a range of bacteria and proved to be potent antifungal agents.[19]
Enzyme inhibition is a cornerstone of therapeutic strategy, and pyridine-based molecules are known to inhibit a variety of clinically important enzymes.[20] The unique properties of fluorine make it a powerful tool in designing potent and selective enzyme inhibitors.[5][21]
-
Covalent Inhibition: Fluorinated nitropyridines are particularly well-suited for designing covalent inhibitors. The electron-deficient nature of the ring system, enhanced by the nitro group, makes the fluorine atom a reactive leaving group for nucleophilic aromatic substitution (SNAr). This allows the molecule to form a stable, covalent bond with a nucleophilic residue (like cysteine) in the active site of a target enzyme, leading to irreversible inhibition.[10] A notable example is the development of covalent inhibitors for Ubiquitin-Specific Protease 7 (USP7), a target in cancer therapy.[10]
-
Non-Covalent Inhibition: Fluorine can also enhance non-covalent binding affinity through favorable interactions like halogen bonding and hydrophobic interactions, leading to potent competitive or non-competitive inhibitors.[5] Fluorinated compounds have been successfully designed to target enzymes such as Janus kinase 2 (JAK2) and serine proteases.[9][22]
Methodologies for Biological Evaluation
To assess the therapeutic potential of novel fluorinated nitropyridines, a standardized set of in vitro assays is essential. These protocols provide a framework for obtaining reliable and reproducible data on cytotoxicity, antimicrobial efficacy, and enzyme inhibition.
The initial step in evaluating anticancer potential is to determine a compound's concentration-dependent effect on cancer cell viability.[23][24] The MTT and SRB assays are two widely used colorimetric methods for this purpose.[25]
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for cytotoxicity screening of novel compounds.
Protocol 1: MTT Assay for Cell Viability [25][26]
This assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated nitropyridine compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[26]
Protocol 2: Sulforhodamine B (SRB) Assay [23]
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell mass.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol to determine the IC₅₀ value.
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[27] The broth microdilution method is a widely used technique for this purpose.[28][29]
Workflow for MIC Determination via Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution for MIC Determination [27][29][30]
-
Compound Preparation: Prepare a 2-fold serial dilution of the fluorinated nitropyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[27]
Evaluating a compound's effect on a target enzyme is critical for understanding its mechanism of action.[31] A general spectrophotometric assay can be adapted for many different enzymes.
Protocol 4: General Spectrophotometric Inhibition Assay [32][33]
-
Assay Design: Choose an enzyme and a corresponding substrate that produces a chromogenic or fluorogenic product upon conversion. Determine optimal conditions for the reaction (pH, temperature, buffer composition).[32][33]
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the fluorinated nitropyridine inhibitor in the optimized assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme. Allow this to pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[31]
Types of Reversible Enzyme Inhibition
Caption: Diagrams illustrating competitive vs. non-competitive enzyme inhibition.
Data Interpretation and Case Studies
Effective drug development relies on the accurate interpretation of quantitative biological data.
The potency of a cytotoxic compound is typically reported as its half-maximal inhibitory concentration (IC₅₀).[24] These values are crucial for comparing efficacy across different cell lines and against standard-of-care drugs.
Table 1: Example Cytotoxicity Data for a Hypothetical Fluorinated Nitropyridine (FNP-1)
| Cell Line | Cancer Type | FNP-1 (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 8.4 ± 0.7 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 12.1 ± 1.5 | 2.5 ± 0.4 |
| HeLa | Cervical Cancer | 9.5 ± 1.1 | 1.8 ± 0.3 |
| HEK293 | Normal Kidney (Control) | > 50 | 5.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
MIC values provide a quantitative measure of a compound's antimicrobial potency. Lower MIC values indicate higher efficacy.
Table 2: Example Antimicrobial Activity for a Hypothetical Fluorinated Nitropyridine (FNP-2)
| Organism | Gram Stain | FNP-2 (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | 4 | 1 |
| Bacillus infantis | Positive | 2 | 0.5 |
| Escherichia coli | Negative | 8 | 0.25 |
| Stenotrophomonas maltophilia | Negative | 16 | 4 |
Data derived from representative values found in the literature for similar compound classes.[17]
A recent study detailed the design of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines as covalent inhibitors of USP7, a deubiquitinase implicated in cancer.[10] The design leverages the 6-fluoro-3-nitropyridin-2-yl moiety as an SNAr "warhead." The electron-withdrawing nitro group activates the C-F bond, making it susceptible to nucleophilic attack by the catalytic cysteine residue in the USP7 active site. This results in the formation of a permanent covalent bond, irreversibly inactivating the enzyme. X-ray crystallography confirmed this unconventional binding mode, providing a structural basis for further optimization.[10]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. biotechniques.com [biotechniques.com]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. researchgate.net [researchgate.net]
- 27. pdb.apec.org [pdb.apec.org]
- 28. mdpi.com [mdpi.com]
- 29. woah.org [woah.org]
- 30. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 31. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Methodological & Application
Application Notes and Protocols for 5-Fluoro-3-nitropicolinonitrile in Medicinal Chemistry
Introduction: The Strategic Importance of 5-Fluoro-3-nitropicolinonitrile
This compound is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern medicinal chemistry. Its strategic arrangement of activating and reactive functional groups—a fluorine atom, a nitro group, and a nitrile moiety—on a pyridine scaffold makes it an exceptional starting material for the synthesis of complex heterocyclic compounds with diverse biological activities. The electron-deficient nature of the pyridine ring, further enhanced by the strongly electron-withdrawing nitro group, activates the C5 position for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. This inherent reactivity allows for the facile and regioselective introduction of a wide array of nucleophiles, a cornerstone of library synthesis in drug discovery.[1][2]
The nitrile group, a key feature of this molecule, serves multiple purposes. It can act as a precursor to other functional groups, such as primary amines or carboxylic acids, through reduction or hydrolysis, respectively. More significantly, the nitrile moiety is increasingly recognized for its role in covalent inhibition of enzymes, where it can act as an electrophilic "warhead" to form a reversible or irreversible covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. This can lead to enhanced potency and prolonged duration of action for the resulting drug candidates.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key intermediates for drug discovery, with a focus on the preparation of substituted picolinonitrile derivatives that are precursors to potent kinase inhibitors.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a versatile electrophile in SNAr reactions. This allows for the construction of a diverse library of 5-substituted-3-nitropicolinonitriles, which are key intermediates in the synthesis of a range of bioactive molecules, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The derivatives of this compound can serve as the "warhead" or a key binding element in the ATP-binding pocket of various kinases.
-
Covalent Inhibitors: The nitrile group's electrophilicity can be harnessed to design targeted covalent inhibitors, a strategy that has proven successful for previously "undruggable" targets.
-
Fragment-Based Drug Discovery (FBDD): The compact and highly functionalized nature of this compound and its simple derivatives make them ideal fragments for screening against biological targets.
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for the choices made. These are based on established principles of nucleophilic aromatic substitution on activated pyridine rings and are analogous to procedures reported for similar substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Primary and Secondary Amines
This protocol describes the displacement of the fluorine atom at the C5 position of this compound with a variety of primary and secondary amines to generate a library of 5-amino-3-nitropicolinonitrile derivatives.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to facilitate the dissolution of the reactants and to stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, thereby accelerating the reaction rate.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. An inorganic base such as potassium carbonate (K₂CO₃) can also be employed, particularly at elevated temperatures.
-
Temperature: The reaction is typically conducted at room temperature to moderate heating (50-80 °C). The electron-withdrawing nitro group strongly activates the pyridine ring, often allowing the reaction to proceed at relatively mild temperatures. Monitoring by TLC is crucial to determine the optimal reaction time and temperature for a given amine.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF (or DMSO) to a concentration of 0.1-0.5 M.
-
In a separate vial, prepare a solution of the desired primary or secondary amine (1.1-1.2 eq.) and triethylamine (1.5-2.0 eq.) in a small amount of the same anhydrous solvent.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the amine/base solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or heat to the desired temperature (e.g., 60 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-amino-3-nitropicolinonitrile derivative.
-
Data Presentation: Representative Reaction Yields
| Amine Nucleophile | Product | Typical Yield (%) |
| Morpholine | 5-(Morpholino)-3-nitropicolinonitrile | 85-95 |
| Piperidine | 5-(Piperidin-1-yl)-3-nitropicolinonitrile | 80-90 |
| Benzylamine | 5-(Benzylamino)-3-nitropicolinonitrile | 88-98 |
| Aniline | 5-Anilino-3-nitropicolinonitrile | 75-85 |
Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.
Visualization of the SNAr Workflow
Caption: Workflow for the SNAr reaction of this compound.
Protocol 2: Subsequent Reduction of the Nitro Group
The nitro group in the 5-amino-3-nitropicolinonitrile derivatives can be readily reduced to a primary amine, providing a key diamino-picolinonitrile intermediate for further elaboration, for instance, in the construction of fused heterocyclic systems.
Causality Behind Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and effective method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be used. The choice of reducing agent may depend on the presence of other reducible functional groups in the molecule.
-
Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are suitable. For chemical reductions, the solvent is chosen based on the specific reducing agent (e.g., ethanol for SnCl₂, acetic acid for Fe).
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Reaction Setup:
-
In a round-bottom flask or a Parr hydrogenation vessel, dissolve the 5-amino-3-nitropicolinonitrile derivative (1.0 eq.) in ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. The product, a diamine, will be significantly more polar than the starting nitro compound.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-diaminopicolinonitrile derivative, which is often pure enough for the next step or can be purified by column chromatography if necessary.
-
Visualization of the Reduction Pathway
Caption: Reduction of the nitro group to an amine.
Application in Kinase Inhibitor Synthesis: A Conceptual Pathway
The 3,5-diaminopicolinonitrile scaffold is a valuable precursor for the synthesis of various kinase inhibitors. For example, it can be further elaborated to form fused bicyclic systems that mimic the purine core of ATP, a common strategy in the design of ATP-competitive kinase inhibitors.
Conceptual Signaling Pathway for a Generic Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and predictable chemical transformations. The SNAr reaction on electron-deficient pyridines is a robust and high-yielding reaction. The progress of these reactions can be easily monitored by standard analytical techniques such as TLC, LC-MS, and NMR, allowing for in-process control and validation of the expected outcomes. The starting material, this compound, is commercially available, ensuring the reproducibility of these protocols.[3]
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its inherent reactivity and the strategic placement of its functional groups allow for the efficient synthesis of diverse molecular scaffolds with significant potential for biological activity. The protocols and conceptual frameworks provided in these application notes are intended to serve as a practical guide for researchers in drug discovery and development, enabling the exploration of novel chemical space in the quest for new therapeutic agents.
References
- MySkinRecipes. This compound.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents. Protein kinase inhibitors, pharmaceuticals containing them and their use in the preparation of cancer drugs.
Sources
5-Fluoro-3-nitropicolinonitrile as a building block in organic synthesis
An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile: Synthesis, Reactivity, and Applications
Authored by: Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound (CAS: 1033202-51-5) is a highly functionalized pyridine derivative that has emerged as a powerful building block in modern organic synthesis.[1] Its strategic arrangement of three distinct reactive centers—a cyano group, a nitro group, and a fluorine atom—on an electron-deficient pyridine core makes it an exceptionally versatile synthon. This guide provides an in-depth exploration of its chemical reactivity, validated protocols for its key transformations, and its application in the synthesis of high-value molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2]
The inclusion of fluorine in pharmaceutical candidates often enhances metabolic stability, lipophilicity, and binding affinity.[3][4] The unique electronic properties of this compound, stemming from the synergistic electron-withdrawing effects of the ring nitrogen, the nitro group, and the cyano group, render the C5 position exceptionally susceptible to nucleophilic attack, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.
| Property | Value |
| CAS Number | 1033202-51-5 |
| Molecular Formula | C₆H₂FN₃O₂ |
| Molecular Weight | 167.10 g/mol |
| Appearance | Solid (Typical) |
| Boiling Point | ~328.2 °C at 760 mmHg |
Safety and Handling
As with related nitrated and fluorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[5][6][7] It is classified as harmful if swallowed and causes skin and serious eye irritation.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[5][6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]
Core Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound is dictated by the chemoselective transformations of its three key functional groups. Understanding the underlying electronic principles is crucial for predicting reactivity and designing synthetic routes.
Nucleophilic Aromatic Substitution (SNAr) at C5
The cornerstone of this building block's reactivity is the SNAr reaction. The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro and cyano groups, which significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system. This activation makes the ring susceptible to attack by nucleophiles.
The fluorine atom at the C5 position is an excellent leaving group for SNAr. Attack by a nucleophile at C5 generates a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10] The negative charge in this complex is delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen of the cyano group, providing substantial stabilization that lowers the activation energy of the reaction.[9][11]
This reaction is highly efficient with a wide range of nucleophiles, including amines, alcohols, and thiols, providing straightforward access to diverse 5-substituted-3-nitropicolinonitriles.[12][13]
Reduction of the Nitro Group
The nitro group serves as a powerful activating group and can be subsequently transformed into a versatile amino group through reduction. This transformation is a critical step in many synthetic sequences, as the resulting 3-aminopyridine moiety can undergo a host of further reactions such as acylation, alkylation, diazotization, or cyclization to form fused heterocyclic systems.
A variety of methods can be employed for this reduction, with the choice depending on the other functional groups present in the molecule (chemoselectivity).[14][15]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is highly effective but may also reduce other functional groups.[14]
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are classic, robust methods that show good tolerance for many functional groups.[14][15]
Transformations of the Picolinonitrile Moiety
The 2-cyano group provides a third handle for synthetic manipulation. While often retained in the final target, it can be hydrolyzed under acidic or basic conditions to form a picolinamide or a picolinic acid. It can also be reduced to an aminomethyl group, further expanding the synthetic possibilities.
Application in the Synthesis of Kinase Inhibitors
A primary application of this building block is in the synthesis of complex heterocyclic scaffolds for kinase inhibitors.[16][17][18] Kinases are crucial targets in oncology and immunology, and many inhibitors feature a substituted pyridine or pyrimidine core.[18][19] The sequential application of SNAr and nitro reduction on this compound provides a convergent and efficient route to 3,5-disubstituted picolinonitrile intermediates, which are precursors to structures like pyrido[2,3-d]pyrimidines.[17]
Protocols: Field-Proven Methodologies
The following protocols are designed to be robust and reproducible for common laboratory practice.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
Objective: To synthesize a 5-(substituted-amino)-3-nitropicolinonitrile derivative. This protocol uses morpholine as a representative amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration). Add morpholine (1.2 eq) dropwise at room temperature.
-
Causality Note: DMF is a polar aprotic solvent that effectively solvates the cation of the base (K⁺) while not interfering with the nucleophile. K₂CO₃ is a mild base sufficient to scavenge the HF byproduct, driving the reaction to completion.
-
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Self-Validation: The water quench precipitates the product and dissolves the inorganic salts (like KF and excess K₂CO₃) and DMF. Multiple extractions ensure complete recovery of the product.
-
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in phase separation and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(morpholino)-3-nitropicolinonitrile.
Protocol 2: General Procedure for Nitro Group Reduction using Tin(II) Chloride
Objective: To reduce the nitro group of a 5-substituted-3-nitropicolinonitrile to the corresponding amine.
Materials:
-
5-substituted-3-nitropicolinonitrile (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, if starting with anhydrous SnCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-3-nitropicolinonitrile (1.0 eq) in ethanol or ethyl acetate. Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Expertise Note: SnCl₂ is a mild reducing agent effective for nitro groups and is tolerant of many other functionalities like nitriles and halogens.[14] Using the dihydrate is often convenient for lab scale. The reaction is typically exothermic.
-
-
Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-60 °C) for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Neutralization: Cool the reaction to 0 °C using an ice bath. Slowly and carefully add saturated NaHCO₃ solution or 1 M NaOH solution to neutralize the acidic mixture. Be cautious of gas evolution (CO₂). Continue adding base until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Trustworthiness: This step is critical. The desired aniline product is often complexed with the tin salts in the acidic medium. Basification liberates the free amine, allowing it to be extracted. Incomplete neutralization will result in very low yields.
-
-
Filtration (Optional but Recommended): Filter the slurry through a pad of Celite® to remove the bulk of the tin salts. Wash the filter cake thoroughly with the extraction solvent (DCM or EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with DCM or EtOAc (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 3-aminopyridine derivative can be purified by column chromatography on silica gel if necessary.
References
- MySkinRecipes. (n.d.). This compound.
- Meijer, L., et al. (2006). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6377-6388.
- Katritzky, A. R., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(19), 3569.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- NCERT. (n.d.). Amines.
- Reddit. (2014, May 27). A few questions about pyridine and nitro reductions.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Zhang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 236, 114336.
- Furutani, T., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(19), 5589-5604.
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution.
- Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Abdellatif, K. R. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(38), 26863-26892.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1469536.
- Lumholdt, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
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reaction of 5-Fluoro-3-nitropicolinonitrile with nucleophiles
Caption: General experimental workflow for nucleophilic substitution reactions. [17]
Protocol 1: Synthesis of 5-(Phenylamino)-3-nitropicolinonitrile (Reaction with an N-Nucleophile)
-
Reaction Scheme: (Illustrative scheme)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).
-
Add aniline dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Synthesis of 5-Phenoxy-3-nitropicolinonitrile (Reaction with an O-Nucleophile)
-
Reaction Scheme: (Illustrative scheme)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Combine this compound, phenol, and cesium carbonate in a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous DMF (approx. 0.2-0.4 M).
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 5-phenoxy-3-nitropicolinonitrile.
-
Protocol 3: Synthesis of 5-(Phenylthio)-3-nitropicolinonitrile (Reaction with an S-Nucleophile)
-
Reaction Scheme: (Illustrative scheme)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add thiophenol at room temperature.
-
After stirring for 15 minutes, add a solution of this compound in a minimum amount of acetonitrile.
-
Stir the reaction mixture at 50 °C for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
-
Conclusion
This compound is a powerful and versatile electrophile for the synthesis of highly functionalized pyridine derivatives. The strong activation provided by the nitro and cyano groups, combined with the excellent leaving group ability of fluorine, facilitates efficient SNAr reactions with a wide range of N-, O-, and S-based nucleophiles. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and scientists to leverage this valuable building block in their synthetic endeavors, accelerating progress in drug discovery and materials science.
References
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- Pearson+. Nucleophilic aromatic substitution of pyridine. Study Prep.
- National Institutes of Health (NIH). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024-02-22).
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- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
- Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
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- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2025-10-16).
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- MySkinRecipes. This compound.
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- Wikipedia. Hydrazine.
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2025-08-09).
- YouTube. Nucleophilic Aromatic Substitution. (2019-07-12).
- National Institutes of Health (NIH). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022-09-03).
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- RSC Publishing. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile.
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Introduction: The Strategic Advantage of 5-Fluoro-3-nitropicolinonitrile in Synthesis
An Application Guide for the Strategic Use of 5-Fluoro-3-nitropicolinonitrile in Nucleophilic Aromatic Substitution
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of rational drug design.[1][2][3] this compound has emerged as a premier building block for this purpose. Its utility stems from a precisely arranged constellation of functional groups on a pyridine scaffold: a fluorine atom, an excellent leaving group for nucleophilic aromatic substitution (SNAr); and two powerful, ortho- and para-directing electron-withdrawing groups—the nitro (NO₂) and cyano (CN) moieties, respectively. This unique electronic arrangement profoundly activates the C5 position for nucleophilic attack, enabling a wide array of chemical transformations under mild conditions.
This guide provides an in-depth exploration of the SNAr protocol using this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these powerful reactions for the synthesis of novel molecular entities.
The Mechanism of Activation: A Two-Step Addition-Elimination Pathway
The high reactivity of this compound in SNAr reactions is best understood through the addition-elimination mechanism.[4][5] This is not a concerted process but a discrete, two-step pathway involving a stabilized anionic intermediate.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility.[4][5]
-
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion (F⁻), a thermodynamically favorable process that yields the final substituted product.[6]
The exceptional stability of the Meisenheimer complex is derived from the delocalization of the negative charge across the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group.[5][6] This extensive resonance stabilization lowers the activation energy of the initial nucleophilic attack, making it the kinetically favored pathway.
Caption: The Addition-Elimination mechanism for SNAr reactions.
Core Protocol Design: Key Parameters and Considerations
Successful SNAr reactions hinge on the judicious selection of solvents, bases, and reaction temperatures. Due to the high degree of activation in this compound, conditions can often be kept mild.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Nucleophiles | Primary/Secondary Amines, Phenols, Thiols, Alkoxides | The choice of nucleophile is broad. Amines and thiols are often sufficiently nucleophilic to react directly.[7] Alcohols typically require deprotonation with a base to form the more potent alkoxide/phenoxide nucleophile. |
| Solvents | DMF, DMSO, Acetonitrile (MeCN), THF | Polar aprotic solvents are ideal.[8] They effectively solvate the counter-ion of the base without forming hydrogen bonds with the nucleophile, thus preserving its reactivity. DMF and DMSO are excellent for dissolving a wide range of reagents.[9] |
| Bases | K₂CO₃, DIPEA, Et₃N, NaH | For amine nucleophiles, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) is used to scavenge the HF generated.[10] For alcohols or phenols, a stronger base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) is required to generate the nucleophilic species in situ.[11] |
| Temperature | Room Temp. to 80 °C | The high activation of the substrate often allows reactions to proceed to completion at ambient temperature. Gentle heating (50-80 °C) can be applied to accelerate slower reactions or with less reactive nucleophiles.[9] |
| Monitoring | TLC, LC-MS | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[4] |
Detailed Experimental Protocols
The following protocols are robust, validated starting points for common transformations.
Protocol 1: Synthesis of 5-(Alkylamino)-3-nitropicolinonitrile
This protocol details the reaction with a secondary amine, a highly reliable transformation.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equiv)[10]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)[9]
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (or MeCN) to a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.1 equiv) to the solution via syringe, followed by the addition of DIPEA (1.5 equiv).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress every 30-60 minutes by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 5-Aryloxy-3-nitropicolinonitrile
This protocol describes the reaction with a phenolic nucleophile, which requires in situ generation of the phenoxide.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenol or substituted phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)[11]
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the phenol (1.1 equiv) and finely powdered K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M relative to the limiting reagent).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.
-
Add this compound (1.0 equiv) to the reaction mixture as a solid or as a solution in a small amount of DMF.
-
Heat the reaction mixture to 50-60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour it into ice-water. A precipitate may form.
-
Extract the product with ethyl acetate (3x). If a precipitate is present, it may be collected by filtration, washed with water, and dried. The aqueous filtrate should still be extracted to recover any dissolved product.
-
Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography (hexane/ethyl acetate) or recrystallization.
General Experimental Workflow
The logical flow from reaction setup to final product isolation is critical for reproducibility and yield.
Caption: A generalized workflow for SNAr reactions.
Trustworthiness: Self-Validating Systems
Each protocol is designed as a self-validating system. The progress is monitored by reliable analytical techniques (TLC, LC-MS), ensuring that the work-up is only initiated upon completion. Product identity and purity should be rigorously confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the absence of the fluorine atom in the final product.
By adhering to these analytical checkpoints, researchers can have high confidence in the outcome of the synthesis.
References
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- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-271.
- The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
- Twitty, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17033-17040.
- Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents.
- YouTube. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Crucial Role of 2-Amino-5-fluoro-3-nitropyridine in Drug Discovery.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- BLD Pharm. (n.d.). 3-Fluoro-5-nitropicolinonitrile.
- H. J. D. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(19), 6799-6838.
- MSU chemistry. (n.d.). Amine Reactivity.
- Du, H., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 18, 9221-9226.
- Semantic Scholar. (1998, June 1). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles.
- Annunziata, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5483.
- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- ResearchGate. (2025, August 7). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides.
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Application Notes and Protocols for the Synthesis of Derivatives from 5-Fluoro-3-nitropicolinonitrile
Abstract
This document provides a detailed guide for the chemical synthesis of diverse molecular derivatives starting from 5-Fluoro-3-nitropicolinonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique electronic and structural features. The pyridine core, activated by potent electron-withdrawing nitro and cyano groups, renders the C5-fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the nitro and nitrile functionalities serve as key handles for a wide array of subsequent chemical transformations. This guide offers field-proven insights and step-by-step protocols for key reactions, empowering researchers to efficiently generate libraries of novel compounds for screening and development.
Introduction: The Strategic Value of this compound
This compound (CAS 1033202-51-5) is a pivotal starting material in the synthesis of complex heterocyclic compounds.[1] Its utility stems from a combination of strategically placed functional groups that allow for selective and sequential modifications.
-
Activated Pyridine Ring: The strong electron-withdrawing nature of the nitro group at C3 and the nitrile group at C2 profoundly decreases the electron density of the pyridine ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles.[2]
-
Labile Fluorine Atom: The fluorine atom at the C5 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the aforementioned ring activation.[3][4] This allows for the straightforward introduction of a wide variety of substituents.
-
Versatile Nitro Group: The nitro group can be readily reduced to an amino group, which in turn opens up a vast landscape of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization reactions.[5]
-
Modifiable Nitrile Group: The nitrile pharmacophore itself is a valuable functional group in drug design and can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further avenues for derivatization.[6]
The judicious incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[7][8] This makes fluorinated building blocks like this compound particularly valuable in modern drug discovery programs.[9]
Core Synthetic Pathways and Protocols
This section details the primary synthetic transformations achievable with this compound, complete with detailed experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The C5-fluorine is the most reactive site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[2] The stability of this intermediate is enhanced by the electron-withdrawing nitro and nitrile groups, which delocalize the negative charge.
Caption: General workflow for SNAr reactions.
Protocol 1: Synthesis of C5-Amino Derivatives
This protocol describes the substitution of the C5-fluorine with various primary and secondary amines.
-
Rationale: The reaction of this compound with amines is a robust method for introducing nitrogen-based substituents. A mild base like potassium carbonate is typically sufficient to neutralize the hydrofluoric acid (HF) generated during the reaction. Aprotic polar solvents like DMF or DMSO are ideal for solubilizing the reactants and facilitating the SNAr mechanism.
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a minimal amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum to yield the desired 5-(substituted-amino)-3-nitropicolinonitrile.
-
| Nucleophile | Typical Conditions | Expected Yield |
| Aniline | K₂CO₃, DMF, 80 °C, 4h | >90% |
| Morpholine | K₂CO₃, DMSO, 90 °C, 3h | >95% |
| Benzylamine | DIPEA, ACN, 70 °C, 5h | >85% |
Protocol 2: Synthesis of C5-Ether and Thioether Derivatives
This protocol details the reaction with alcohols, phenols, and thiols.
-
Rationale: Oxygen and sulfur nucleophiles require deprotonation by a strong base to enhance their nucleophilicity. Sodium hydride (NaH) is a common choice, which irreversibly deprotonates the alcohol or thiol to form the corresponding alkoxide or thiolate in situ. Anhydrous conditions are critical as NaH reacts violently with water.
-
Step-by-Step Methodology:
-
Caution: Perform this reaction under a strict inert (N₂ or Ar) atmosphere. NaH is pyrophoric.
-
To a solution of the desired alcohol or thiol (1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.3 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide/thiolate solution at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
| Nucleophile | Base | Typical Conditions | Expected Yield |
| Phenol | NaH | THF, 0 °C to RT, 6h | >80% |
| Thiophenol | NaH | THF, 0 °C to RT, 4h | >90% |
| Methanol | NaH | THF, 0 °C to RT, 8h | >75% |
Pathway B: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a cornerstone of synthetic diversification, creating a new site for functionalization.
Caption: Workflow for nitro reduction and amine derivatization.
Protocol 3: Catalytic Hydrogenation of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a widely used catalyst. This method avoids the use of harsh acidic or basic conditions and often results in high purity products with simple workup procedures.
-
Step-by-Step Methodology:
-
In a hydrogenation vessel, dissolve the 5-substituted-3-nitropicolinonitrile derivative (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol (0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution.
-
Seal the vessel and purge it with nitrogen, then evacuate and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by LC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 3-amino-5-substituted-picolinonitrile derivative, which is often pure enough for the next step.
-
Pathway C: Derivatization of the 3-Amino Group
The newly formed 3-amino group is a versatile handle for building molecular complexity.
Protocol 4: Synthesis of 3-Amide Derivatives
-
Rationale: Acylation of the 3-amino group with an acyl chloride or anhydride is a standard method for forming a stable amide bond. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct.
-
Step-by-Step Methodology:
-
Dissolve the 3-amino-5-substituted-picolinonitrile derivative (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF (0.2 M).
-
Add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or flash column chromatography if necessary.
-
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be performed in a well-ventilated fume hood. Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat or shock. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of a wide range of heterocyclic derivatives. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this core structure. The predictable reactivity of the C5-fluorine via SNAr and the reliable transformation of the C3-nitro group enable a modular approach to library synthesis, accelerating the discovery of novel molecules with potential applications in pharmaceuticals and agrochemicals.[1][10]
References
- Vertex AI Search. The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production.
- Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.
- MySkinRecipes. This compound.
- Vertex AI Search. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- Zhou, Y., Murphy, G. K., & Li, W. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed.
- PubMed. [Synthesis and properties of 5-fluorouracil derivatives].
- Al-Ostoot, F. H., Al-Ghorbani, M., Eldebss, T. M. A., Singh, P., & Kumar, V. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Riccobono, E., & Ronsisvalle, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912–7943.
- J. Michael McBride. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube.
- Chem-Impex. 2-Chloro-5-fluoro-3-nitropyridine.
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- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
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- 10. chemimpex.com [chemimpex.com]
The Strategic Application of 5-Fluoro-3-nitropicolinonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Pivotal Role of Fluorinated Pyridines in Agrochemical Innovation
In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is a paramount objective. Within this context, fluorinated heterocyclic compounds have emerged as a particularly fruitful area of investigation. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Among the myriad of fluorinated building blocks, 5-Fluoro-3-nitropicolinonitrile stands out as a versatile and highly valuable intermediate. Its unique arrangement of activating and directing groups—a fluorine atom, a nitro group, and a nitrile on a pyridine core—provides a powerful platform for the construction of complex and potent agrochemicals. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and evaluation of next-generation herbicides. We will delve into the synthetic utility of this key intermediate, provide detailed protocols for the synthesis of a commercially relevant herbicide, explore its mechanism of action, and outline methods for assessing its biological activity.
Synthetic Utility: A Gateway to High-Value Picolinate Herbicides
This compound is a cornerstone for the synthesis of a class of herbicides known as arylpicolinates. These compounds are synthetic auxins, a critical class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants[1][2]. The strategic positioning of the fluorine and nitro groups on the picolinonitrile ring allows for a series of selective chemical transformations to build the complex structures of modern herbicides.
A prime example of an advanced herbicide that can be conceptually synthesized from this compound is Florpyrauxifen-benzyl . This compound offers broad-spectrum weed control in rice and other crops at low application rates[3][4][5]. The following sections will provide a detailed roadmap for the synthesis of Florpyrauxifen-benzyl, illustrating the pivotal role of our starting intermediate.
Workflow for the Synthesis of Florpyrauxifen-benzyl
The overall synthetic strategy involves a multi-step process that leverages the reactivity of the functional groups on the this compound core. The key transformations include the reduction of the nitro group, diazotization and halogenation to introduce a chloro substituent, a palladium-catalyzed cross-coupling reaction to install the aryl group, hydrolysis of the nitrile to a carboxylic acid, and finally, esterification to yield the active ingredient.
Caption: Synthetic workflow from this compound to Florpyrauxifen-benzyl.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of Florpyrauxifen-benzyl, starting from this compound. These protocols are based on established chemical principles and analogous transformations found in the literature.
Protocol 1: Synthesis of 3-Amino-5-fluoropicolinonitrile (Nitro Group Reduction)
Rationale: The reduction of the nitro group to an amine is a crucial first step to enable subsequent diazotization and introduction of a chlorine atom. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluoropicolinonitrile, which can be used in the next step without further purification.
Protocol 2: Synthesis of 3-Chloro-5-fluoropicolinonitrile (Sandmeyer Reaction)
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide via a diazonium salt intermediate. This allows for the precise introduction of the chloro group at the 3-position.
Materials:
-
3-Amino-5-fluoropicolinonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
Procedure:
-
In a reaction vessel cooled in an ice bath, suspend 3-Amino-5-fluoropicolinonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 3-Chloro-5-fluoropicolinonitrile.
Protocol 3: Synthesis of 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinonitrile (Suzuki-Miyaura Coupling)
Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-carbon bonds. This step is crucial for introducing the complex aryl moiety to the picolinonitrile core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups[6][7][8][9].
Materials:
-
3-Chloro-5-fluoropicolinonitrile
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
To a reaction vessel, add 3-Chloro-5-fluoropicolinonitrile (1 equivalent), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the de-gassed solvent system.
-
Heat the reaction mixture to a temperature typically between 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired coupled product.
Note: The amination step to introduce the 4-amino group is not explicitly detailed here but would typically follow this coupling reaction, potentially through a nucleophilic aromatic substitution of a suitable precursor.
Protocol 4: Synthesis of 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinic acid (Nitrile Hydrolysis)
Rationale: The nitrile group needs to be converted to a carboxylic acid to enable the final esterification step. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with other functional groups[10][11][12].
Materials:
-
The coupled picolinonitrile from Protocol 3
-
Sodium hydroxide or potassium hydroxide
-
Water/Ethanol mixture
-
Hydrochloric acid (for acidification)
Procedure:
-
Suspend the picolinonitrile (1 equivalent) in a mixture of water and ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide (several equivalents).
-
Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC). Ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the picolinic acid.
Protocol 5: Synthesis of Florpyrauxifen-benzyl (Esterification)
Rationale: The final step is the esterification of the picolinic acid with benzyl alcohol to form the active herbicide. Fischer esterification, using an acid catalyst, is a common method for this transformation[13][14]. Alternatively, coupling agents can be used for milder conditions.
Materials:
-
The picolinic acid from Protocol 4
-
Benzyl alcohol
-
Sulfuric acid (catalytic amount) or a coupling agent (e.g., DCC/DMAP)
-
Toluene or another suitable solvent
Procedure (Fischer Esterification):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve the picolinic acid (1 equivalent) in toluene.
-
Add an excess of benzyl alcohol (e.g., 3-5 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain Florpyrauxifen-benzyl.
Mechanism of Action: Disrupting Plant Growth at the Molecular Level
Florpyrauxifen-benzyl, and other arylpicolinate herbicides, act as synthetic auxins[2][5]. Their mode of action involves hijacking the plant's natural auxin signaling pathway.
-
Binding to the Receptor Complex: In the plant cell nucleus, natural auxin (IAA) binds to a receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) co-repressor protein. This binding event acts as a "molecular glue"[1].
-
Degradation of the Repressor: The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.
-
Uncontrolled Growth: Synthetic auxins like florpyrauxifen-benzyl bind to this receptor complex with high affinity, leading to a persistent degradation of Aux/IAA repressors and a continuous activation of auxin-responsive genes. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the death of the susceptible plant[1].
Caption: Molecular mechanism of action of Florpyrauxifen-benzyl as a synthetic auxin.
Biological Activity Assessment: Quantifying Herbicidal Efficacy
The herbicidal activity of newly synthesized compounds must be quantitatively assessed. A standard and effective method for this is the in vitro bioassay using duckweed (Lemna minor). Duckweed is a small, free-floating aquatic plant that is sensitive to many herbicides and exhibits rapid growth, making it an excellent model organism for high-throughput screening[11][15].
Protocol 6: Lemna minor Growth Inhibition Bioassay
Rationale: This protocol measures the inhibition of Lemna minor growth (frond number or area) in the presence of the test compound, allowing for the determination of the concentration that causes a 50% inhibition of growth (IC₅₀).
Materials:
-
Lemna minor culture
-
Steinberg medium or other suitable growth medium
-
Test compound (e.g., Florpyrauxifen-benzyl)
-
Solvent for stock solution (e.g., DMSO)
-
Multi-well plates (e.g., 24-well plates)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in the growth medium to achieve the desired test concentrations. Ensure the final solvent concentration is the same in all wells and does not exceed a level that affects duckweed growth (typically <0.1%).
-
In each well of a multi-well plate, add a defined volume of the test solution or control (growth medium with solvent only).
-
Carefully transfer a set number of healthy Lemna minor fronds (e.g., 2-3 colonies of 2-3 fronds each) into each well.
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 24-25 °C, continuous light).
-
After a defined period (typically 7 days), count the number of fronds in each well or measure the total frond area using image analysis software.
-
Calculate the percent inhibition of growth for each concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Data Presentation: Herbicidal Activity of Florpyrauxifen-benzyl
The following table summarizes the herbicidal activity of Florpyrauxifen-benzyl against various weed species, demonstrating its efficacy at low application rates.
| Weed Species | Growth Stage | Application Rate (g ai/ha) | Control (%) at 21 DAT | Reference |
| Brook crowngrass | 3-4 leaf | 30 | 71 | [3] |
| Southern watergrass | 3-4 leaf | 30 | 56 | [3] |
| Water paspalum | 3-4 leaf | 30 | 26 | [3] |
| Rice cutgrass | 3-4 leaf | 30 | <15 | [3] |
| Barnyardgrass | - | 4.14 (GR₅₀) | 50 | [15] |
| Yerbadetajo | - | 0.38 (GR₅₀) | 50 | [15] |
DAT: Days After Treatment; GR₅₀: Dose causing 50% growth reduction.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound has proven to be a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its unique substitution pattern allows for the strategic and efficient construction of complex herbicidal molecules such as Florpyrauxifen-benzyl. The detailed synthetic protocols and an understanding of the molecular mechanism of action provided in this guide are intended to empower researchers to explore the full potential of this important intermediate. The continued investigation of derivatives of this compound holds significant promise for the discovery and development of the next generation of safe and effective crop protection solutions.
References
- Braz, G. S., et al. (2019). Florpyrauxifen-benzyl activity on perennial grass weeds found in Louisiana rice production. Weed Science, 67(2), 162-168.
- Ganie, Z. A., et al. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. Plants, 10(12), 2749.
- Wikipedia contributors. (2024). Picolinic acid. In Wikipedia, The Free Encyclopedia.
- Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl.
- European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen-benzyl). EFSA Journal, 16(1), e05139.
- Australian Pesticides and Veterinary Medicines Authority. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide.
- Li, J., et al. (2021). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. Plants, 10(10), 2135.
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- YouTube. (2024, May 15). Florpyrauxifen-benzyl: A Herbicide for Rice and Aquatic Weed Control.
- Vermont General Assembly. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet.
- Cultivar Magazine. (2025, October 3). Florpyrauxifen-benzyl.
- Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
- Organic Syntheses. (n.d.). picolinic acid hydrochloride.
- National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- ResearchGate. (2021). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo.
- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Google Patents. (n.d.). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
- YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-3-nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic application of 5-fluoro-3-nitropicolinonitrile in the synthesis of kinase inhibitors. We delve into the chemical principles underpinning its reactivity, present detailed, field-proven protocols for its use in nucleophilic aromatic substitution (SNAr) reactions, and explore its role in constructing key pharmacophores for both reversible and covalent inhibitors. This document is intended to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge and practical methodologies to effectively utilize this versatile building block in their kinase inhibitor discovery programs.
Introduction: The Strategic Value of this compound in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The choice of chemical building blocks is paramount in this endeavor, and this compound has emerged as a particularly valuable reagent.
Its utility stems from a unique combination of structural features:
-
Highly Activated Aromatic Ring: The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing effects of the nitro group at the 3-position and the nitrile group at the 2-position (picolinonitrile).
-
Excellent Leaving Group: The fluorine atom at the 5-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Versatile Nitrile Group: The nitrile moiety is a key pharmacophoric element. Its linear geometry allows it to occupy narrow hydrophobic pockets within the kinase active site, and the nitrogen atom's lone pair of electrons can act as a crucial hydrogen bond acceptor with hinge region residues of the kinase.[2][3][4][5] This interaction often mimics the hydrogen bonding of the adenine portion of ATP.
-
Potential for Covalent Inhibition: The highly electrophilic nature of the aromatic ring suggests that derivatives of this compound can be designed as covalent inhibitors, targeting nucleophilic residues like cysteine within the kinase active site.[6][7][8][9]
This guide will provide detailed protocols and the underlying scientific rationale for leveraging these features in the synthesis of next-generation kinase inhibitors.
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary transformation involving this compound in kinase inhibitor synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
-
Base: A mild base, such as potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (TEA), is often required to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity.
-
Temperature: Reactions are often conducted at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy of the reaction. However, due to the high reactivity of this compound, reactions can sometimes proceed at room temperature.
Experimental Protocols
The following protocols are representative examples of how this compound can be used to synthesize key intermediates for kinase inhibitors. These protocols are based on established methodologies for similar scaffolds.[10][11][12][13][14]
Protocol 1: General Procedure for SNAr with Aromatic Amines
This protocol describes the synthesis of a key diarylamine intermediate, a common scaffold in many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted aniline derivative (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates reaction progression.
-
LC-MS Analysis: Confirmation of the product's molecular weight.
-
NMR Spectroscopy: Structural confirmation of the desired product, showing characteristic shifts for the coupled aromatic protons and the absence of the fluorine signal in ¹⁹F NMR.
Protocol 2: Subsequent Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or coupling to other heterocyclic systems.
Materials:
-
The product from Protocol 1
-
Iron powder (Fe) or tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or hydrochloric acid (HCl)
-
Ethanol or ethyl acetate
Procedure:
-
Dissolve the nitro-containing intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add iron powder (5-10 eq) and a solution of ammonium chloride (or a few drops of HCl).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify as necessary.
Data Presentation: Representative Reaction Data
The following table summarizes typical reaction conditions and outcomes for the SNAr reaction of this compound with various nucleophiles, based on analogous reactions in the literature.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyaniline | K₂CO₃ | DMF | 90 | 4 | 85-95 |
| 3-Aminopyrazole | DIPEA | NMP | 100 | 6 | 70-85 |
| Morpholine | K₂CO₃ | DMSO | 80 | 2 | >95 |
| Thiophenol | Cs₂CO₃ | DMF | RT | 1 | 80-90 |
Application in Covalent Kinase Inhibitor Synthesis
The high electrophilicity of the pyridine ring in this compound derivatives makes them suitable precursors for targeted covalent inhibitors. These inhibitors form an irreversible bond with a nucleophilic amino acid residue, often a cysteine, in the kinase active site.[6][7][8][9]
The synthesis of such inhibitors would follow the general SNAr protocols outlined above, with the nucleophile being a scaffold that appropriately positions the picolinonitrile moiety for reaction with the target cysteine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its inherent reactivity, coupled with the desirable pharmacophoric properties of the resulting picolinonitrile-containing scaffolds, makes it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel kinase inhibitors.
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- Wang, W., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]
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Application Note: A Comprehensive Guide to the Analytical Quantification of 5-Fluoro-3-nitropicolinonitrile
Abstract
This document provides a detailed technical guide for the quantitative analysis of 5-Fluoro-3-nitropicolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the critical need for precise and reliable quantification in quality control, process monitoring, and research and development, this guide presents two primary, validated analytical methods: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results. Supplementary spectroscopic methods for initial characterization are also discussed.
Introduction and Analytical Rationale
This compound is a substituted pyridine derivative whose molecular structure, featuring a fluorinated aromatic ring, a nitro group, and a nitrile group, makes it a valuable building block for synthesizing complex active ingredients.[1] The presence of strong chromophores (the nitropyridine ring system) makes this molecule particularly amenable to UV-based detection methods.[2] Accurate quantification is paramount to ensure the purity of the intermediate, which directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API) or agrochemical product.
The selection of analytical methods was guided by the need for specificity, sensitivity, and robustness.
-
High-Performance Liquid Chromatography (HPLC) is presented as the primary method for routine quantification. Its versatility and high precision make it ideal for quality control environments. We detail a Reverse-Phase (RP-HPLC) method, which is well-suited for moderately polar organic molecules like the target analyte, and structure it as a stability-indicating assay capable of separating the parent compound from potential degradation products.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is provided as a confirmatory and investigational tool. It offers unparalleled specificity through mass-based detection, making it highly effective for identifying unknown impurities and for unambiguous confirmation of the analyte's identity, provided the compound is thermally stable and volatile enough for GC analysis.[5][6]
Method 1: Stability-Indicating RP-HPLC for Quantification
This method is designed to provide a robust, accurate, and precise quantification of this compound and to separate it from potential degradants that may arise during synthesis or storage.
Principle of the Method
Reverse-phase chromatography separates chemical species based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) retains the analyte, which is then eluted by a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for this compound can be achieved, and its area can be used for quantification against a calibration curve. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths, which helps in assessing peak purity and identifying co-eluting impurities.
Experimental Protocol: HPLC
2.2.1. Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV or PDA detector (e.g., SHIMADZU LC-10 AT vp or equivalent).[7]
-
Column: C18 Reverse-Phase Column (e.g., LiChrospher® 100, 250 x 4.6 mm, 5 µm particle size).[7]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and purified water (e.g., Milli-Q).
-
Reagents: Analytical grade Potassium Dihydrogen Phosphate (KH2PO4) and Orthophosphoric Acid.
-
Reference Standard: this compound, certified purity >99%.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm membrane filters for mobile phase and sample preparation.
2.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of purified water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and Acetonitrile in a 60:40 (v/v) ratio. Degas the final mixture by sonication or helium sparging before use.
-
Causality: A pH of 3.0 ensures that the analyte is in a non-ionized state, promoting better retention and peak shape on the C18 column. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution of aromatic compounds.
-
-
Diluent: A mixture of Acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent to ensure sample solubility and compatibility with the mobile phase.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the diluent.[7]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 Reverse-Phase Column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or λmax determined by UV scan) |
| Run Time | ~10 minutes |
Causality: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency. A controlled column temperature of 30°C ensures run-to-run reproducibility of retention times.[8] The detection wavelength of 275 nm is selected based on the expected UV absorbance of the nitropyridine structure.
2.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²), which should be ≥ 0.999.[7][8]
-
Prepare the sample solution by accurately weighing the material containing the analyte, dissolving it in the diluent to a theoretical concentration within the calibration range, and filtering it through a 0.45 µm filter.
-
Inject the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: HPLC quantification workflow from preparation to final report.
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to International Conference on Harmonisation (ICH) guidelines.[4]
| Validation Parameter | Purpose & Procedure | Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Perform forced degradation studies (acid, base, peroxide, heat, light).[3] | The analyte peak should be free from interference from any degradant peaks. Peak purity index > 0.995 (PDA). |
| Linearity | Confirm a proportional relationship between concentration and detector response. Analyze 5-6 concentrations across the desired range. | R² (Coefficient of Determination) ≥ 0.999.[8] |
| Accuracy | Measure the closeness of the experimental value to the true value. Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |
| LOD & LOQ | Determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). Calculated from the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.[7] |
| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temp ±2°C). | RSD of results should remain ≤ 2.0%. |
Method 2: GC-MS for Confirmatory Analysis
This method is ideal for the unambiguous identification of this compound and for the characterization of volatile impurities.
Principle of the Method
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas through a capillary column. Eluted compounds enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a unique "fingerprint" that allows for definitive structural confirmation.[9]
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MSD or equivalent).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: HPLC-grade or GC-grade Acetone or Ethyl Acetate.
-
Reference Standard: this compound, certified purity >99%.
3.2.2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to the volume with Acetone.
-
Sample Solution: Prepare the sample in Acetone to a final concentration of approximately 100 µg/mL.
3.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 350 amu |
Causality: The injector and transfer line temperatures are set high enough to ensure complete vaporization without causing thermal degradation. The oven temperature program is designed to elute the analyte in a reasonable time with good peak shape. A split injection prevents column overloading with a concentrated sample.[10] The mass scan range is set to cover the molecular ion and expected fragmentation pattern of the analyte.
GC-MS Workflow Diagram
Caption: GC-MS confirmatory analysis workflow.
Method Comparison and Summary
| Feature | RP-HPLC-UV | GC-MS |
| Primary Use | Routine Quantification, Purity Testing | Identity Confirmation, Impurity ID |
| Specificity | Good; relies on chromatographic separation | Excellent; based on mass-to-charge ratio |
| Sensitivity | High (ng level) | Very High (pg-fg level) |
| Sample Throughput | High | Moderate |
| Validation | Well-established (ICH guidelines)[4] | More complex; often used for limit tests |
| Key Advantage | Robust, precise, stability-indicating | Definitive structural confirmation |
| Key Limitation | Potential for co-eluting impurities | Requires analyte to be thermally stable |
Conclusion
This application note provides two robust and reliable methods for the analysis of this compound. The RP-HPLC method is recommended for routine quality control and quantitative analysis due to its high precision, accuracy, and suitability for stability studies. The GC-MS method serves as an indispensable tool for definitive identity confirmation and for the structural elucidation of volatile impurities. The choice between these methods should be guided by the specific analytical objective, whether it is routine quantification or in-depth structural investigation. Proper method validation is essential to guarantee data integrity and regulatory compliance.
References
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- Fiveable. Spectroscopic Methods | Analytical Chemistry Class Notes.
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- Aubert, C., Luccioni, C., Coassolo, P., Sommadossi, J. P., & Cano, J. P. (1981). Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC. Arzneimittel-Forschung, 31(12), 2048-2053.
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Advanced Application Notes for the Strategic Utilization of 5-Fluoro-3-nitropicolinonitrile in Synthetic Chemistry
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists on the experimental applications of 5-Fluoro-3-nitropicolinonitrile (CAS No. 1033202-51-5). This versatile building block is of significant interest in the pharmaceutical and agrochemical industries due to its trifunctional nature, featuring a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a versatile nitrile moiety.[1] This document provides a framework of detailed protocols, mechanistic insights, and safety considerations to facilitate the strategic and efficient use of this valuable synthetic intermediate.
Introduction: A Trifunctional Building Block
This compound is a pyridine-based heterocyclic compound characterized by three distinct functional groups, each offering a handle for diverse chemical transformations. The pyridine ring is rendered highly electron-deficient by the synergistic electron-withdrawing effects of the nitro group and the nitrile group. This electronic characteristic is pivotal to the compound's reactivity profile.
-
The Fluorine Atom (C5): Positioned para to the nitrile and meta to the nitro group, the fluorine atom is exceptionally activated for SNAr. This allows for the facile introduction of a wide array of nucleophiles, a common strategy in the synthesis of bioactive molecules.
-
The Nitro Group (C3): The nitro functionality serves not only as a powerful activating group for SNAr but also as a synthetic precursor to an amino group. This transformation is a gateway to a variety of further derivatizations, including amide bond formation, diazotization, and the construction of fused heterocyclic systems.
-
The Nitrile Group (C2): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing additional avenues for molecular elaboration.
The strategic, sequential manipulation of these three functional groups allows for the construction of complex molecular architectures from a single, readily available starting material.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related compounds such as 3-fluoro-5-nitrobenzonitrile and 2-fluoro-5-nitropyridine indicate that this compound should be handled with care.
Hazard Profile:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary and most exploited reaction of this compound is the SNAr displacement of the fluoride ion. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is significantly enhanced by the electron-withdrawing nitro and nitrile groups, which delocalize the negative charge.
The general workflow for a typical SNAr reaction is depicted below:
Protocol 3.1: Reaction with an Aliphatic Amine (e.g., Piperidine)
This protocol describes the displacement of the fluorine atom with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration of the starting material).
-
Add piperidine dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-(piperidin-1-yl)-3-nitropicolinonitrile.
| Reactant | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Piperidine | K₂CO₃ | DMF | 80 | 4 | >90 |
| This compound | Morpholine | DIPEA | ACN | Reflux | 6 | 85-95 |
| This compound | Benzylamine | K₂CO₃ | DMSO | 60 | 5 | 88-96 |
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical transformation that significantly expands the synthetic utility of the scaffold. The choice of reducing agent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the nitrile group.
Protocol 4.1: Reduction using Iron in Acetic Acid
This method is a classic, cost-effective, and reliable procedure for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[2]
Materials:
-
Substituted 3-nitropicolinonitrile (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the substituted 3-nitropicolinonitrile in a mixture of ethanol and acetic acid (e.g., 3:1 v/v).
-
Add iron powder to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux (typically 70-80 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by column chromatography if necessary.
| Method | Reagents | Solvent | Key Advantages |
| Metal/Acid | Fe / AcOH or NH₄Cl | EtOH/H₂O | Excellent chemoselectivity, cost-effective, scalable. |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH | Mild conditions, good functional group tolerance.[3] |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | EtOH or EtOAc | High efficiency, clean reaction. Requires careful monitoring to prevent nitrile reduction. |
Transformations of the Nitrile Group
The nitrile group offers a third point of diversification. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to an amide under carefully controlled hydration.
Protocol 5.1: Basic Hydrolysis to a Carboxylic Acid
This protocol outlines the complete hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
Substituted picolinonitrile (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (e.g., 6M aqueous solution)
-
Ethanol (EtOH) or Dioxane
-
Hydrochloric acid (HCl) (e.g., 3M aqueous solution)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the picolinonitrile derivative in a suitable co-solvent like ethanol or dioxane in a round-bottom flask.
-
Add the aqueous NaOH or KOH solution (a significant excess, e.g., 10 equivalents).
-
Heat the mixture to reflux (typically 90-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH ~2-3 with aqueous HCl. A precipitate of the carboxylic acid may form.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid can be purified by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the fluorine atom, followed by the selective reduction of the nitro group and subsequent transformations of the nitrile. The protocols and strategic considerations outlined in this guide provide a robust framework for researchers to effectively harness the synthetic potential of this valuable intermediate in their drug discovery and development programs.
References
- Organic Synthesis. Hydrolysis of Nitriles.
- Reddit. Reduction of nitro group in the presence of a nitrile : r/chemistry. (2018).
- Ajenjo, J. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.
- Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018).
- NROChemistry. Sonogashira Coupling.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Torssell, S. et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(4), 838-851.
- Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- AA Blocks. Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. (2019).
- MySkinRecipes. This compound.
Sources
Application Notes & Protocols: 5-Fluoro-3-nitropicolinonitrile as a Versatile Scaffold for Novel Heterocycle Synthesis
Abstract
5-Fluoro-3-nitropicolinonitrile is a pyridine-based building block of significant interest in medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a labile fluorine atom, an electron-withdrawing nitro group, and a versatile nitrile moiety—creates a highly activated and multifunctional scaffold. This guide provides an in-depth exploration of the reactivity of this compound and its application in the rational design and synthesis of novel heterocyclic compounds, particularly those with therapeutic potential such as kinase inhibitors. Detailed mechanistic insights, step-by-step experimental protocols, and data interpretation are presented to empower researchers in leveraging this reagent for accelerated drug discovery and development programs.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid at room temperature. Its utility as a synthetic precursor is rooted in the electronic interplay of its substituents.
| Property | Value |
| Molecular Formula | C₆H₂FN₃O₂ |
| Molecular Weight | 167.10 g/mol |
| CAS Number | 1033202-51-5 |
| Appearance | Light yellow to yellow solid |
| Key Functional Groups | Nitrile (-CN), Nitro (-NO₂), Fluoro (-F) |
The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the potent electron-withdrawing nature of the nitro group at the C3 position and the nitrile group at C2. This electronic arrangement serves two primary purposes for the synthetic chemist:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C5 is rendered highly susceptible to displacement by a wide range of nucleophiles. The nitro group at the para position is perfectly situated to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy for the substitution reaction.[1][2][3]
-
Latent Functionality for Annulation: The nitro group can be chemically reduced to an amino group. This transformation converts the scaffold into a 1,2-diamino aromatic precursor, which is primed for subsequent cyclization reactions to form fused heterocyclic systems.
Diagram 2: Modular workflow for heterocycle synthesis.
Detailed Application Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of a Pyrido[2,3-b]pyrazine Core
This protocol demonstrates the two-stage strategy to synthesize a 7-anilino-2,3-dimethylpyrido[2,3-b]pyrazine-8-carbonitrile, a scaffold relevant to kinase inhibitor development.
Stage A: Synthesis of 5-anilino-3-nitropicolinonitrile
-
Reagent Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.67 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 30 mL).
-
Add aniline (1.02 mL, 11.0 mmol, 1.1 eq).
-
Add Diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol, 1.2 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Rationale: Heating provides the necessary activation energy, while DIPEA acts as a non-nucleophilic base to neutralize the HF formed, preventing side reactions.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (200 mL). A yellow precipitate will form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 50 mL) and then with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to yield 5-anilino-3-nitropicolinonitrile as a bright yellow solid. (Typical yield: 2.2 g, 92%).
-
Stage B: Synthesis of 7-anilino-2,3-dimethylpyrido[2,3-b]pyrazine-8-carbonitrile
-
Reagent Setup (Nitro Reduction):
-
To a 250 mL round-bottom flask, add the 5-anilino-3-nitropicolinonitrile from Stage A (2.16 g, 9.0 mmol).
-
Add Ethanol (100 mL).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10.15 g, 45.0 mmol, 5.0 eq).
-
Scientist's Note: SnCl₂ is a mild and chemoselective reducing agent, ideal for reducing the nitro group without affecting the nitrile. [4]The large excess ensures the reaction goes to completion.
-
-
Reaction (Reduction):
-
Heat the mixture to reflux (approx. 78 °C) for 3 hours. The yellow suspension should become a clear, pale solution.
-
Monitor by TLC for the disappearance of the starting material.
-
-
Workup (Reduction):
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water (50 mL) and carefully basify the solution to pH ~8-9 by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). A precipitate will form.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness. This provides the crude 3-amino-5-anilinopicolinonitrile, which is used directly in the next step.
-
-
Reagent Setup and Reaction (Annulation):
-
Dissolve the crude diamine intermediate in glacial Acetic Acid (40 mL).
-
Add 2,3-butanedione (0.87 mL, 10.0 mmol, 1.1 eq).
-
Heat the mixture to 100 °C for 2 hours.
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst for the condensation and subsequent cyclization/aromatization to form the pyrazine ring.
-
-
Final Workup and Purification:
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize carefully with aqueous ammonia.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude solid by column chromatography on silica gel (gradient elution, 10-40% Ethyl Acetate in Hexanes) to afford the final product.
-
Applications in Drug Discovery
The heterocyclic scaffolds accessible from this compound are of high value in modern drug discovery. The pyrido[2,3-b]pyrazine core, in particular, is recognized as a "privileged structure." [5][6]This means it is capable of binding to multiple biological targets with high affinity.
-
Kinase Inhibitors: Many FDA-approved and investigational kinase inhibitors feature nitrogen-containing fused heterocyclic systems. [7]These scaffolds act as bioisosteres of the adenine core of ATP, allowing them to bind competitively to the enzyme's ATP-binding pocket. The modular synthesis enabled by this compound allows for the rapid generation of compound libraries where the C7-substituent (derived from the initial SNAr reaction) can be varied to optimize potency and selectivity against specific kinase targets. [8][9]
-
Other Therapeutic Areas: Beyond oncology, pyrido[2,3-b]pyrazines have been investigated as TRPV1 antagonists for pain management and as antiviral agents. [5][6]The synthetic accessibility and ease of diversification make this starting material a powerful tool for exploring a wide range of biological targets.
References
- Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- Knochel, P., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2939. [Link]
- Bioorganic & Medicinal Chemistry Letters. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
- ChemMedChem. (2020). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
- MDPI. (2024).
- PubChem. (n.d.). Pyrido(2,3-b)pyrazine.
- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Last Minute Lecture. (2025, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2025, February 2). 16.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
- National Institutes of Health. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]
- National Institutes of Health. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
- Google Patents. (n.d.).
- PubMed. (n.d.). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. [Link]
- MDPI. (n.d.).
- PubChem. (n.d.). 3-Fluoro-5-nitropyridine.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3-nitropicolinonitrile
Welcome to the technical support guide for the synthesis of 5-Fluoro-3-nitropicolinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Synthesis Overview and Mechanism
The industrial and laboratory-scale synthesis of this compound is most effectively achieved via a Sandmeyer reaction.[1][2] This classic transformation provides a reliable pathway to convert an aromatic amine into a nitrile. The process begins with the precursor, 2-amino-5-fluoro-3-nitropyridine[3], which is first converted to a diazonium salt. This highly reactive intermediate is then subjected to a copper(I) cyanide-mediated cyanation to yield the final product.
The overall transformation consists of two critical stages:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong mineral acid) at low temperatures (0–5 °C) to form an aryl diazonium salt. Maintaining low temperatures is critical to prevent the premature decomposition of this unstable intermediate.
-
Cyanation: The diazonium salt solution is then introduced to a solution or slurry of copper(I) cyanide (CuCN). The copper(I) species catalyzes the displacement of the diazonium group (N₂) with a cyanide nucleophile, forming the desired picolinonitrile.[4][5] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5]
Caption: Overall workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? The most common and commercially available precursor is 2-Amino-5-fluoro-3-nitropyridine (CAS 212268-12-7).[3] This compound has the required amino group ortho to the pyridine nitrogen and correctly positioned fluoro and nitro substituents for conversion.
Q2: Why is strict temperature control (0–5 °C) essential during diazotization? Aryl diazonium salts are notoriously unstable at higher temperatures. Above 5-10 °C, they readily decompose, releasing nitrogen gas and forming undesired phenolic byproducts through reaction with water. This decomposition is a primary source of yield loss and impurity generation.
Q3: What is the specific role of the copper(I) cyanide (CuCN) catalyst? CuCN is the quintessential reagent for the Sandmeyer cyanation. It acts as a catalyst through a single-electron transfer (SET) mechanism.[5] The Cu(I) reduces the diazonium salt to an aryl radical, which then reacts with the copper-cyanide complex to form the aryl nitrile and regenerate the Cu(I) catalyst.[5] Using a pre-formed, high-quality CuCN solution is critical for high yields.
Q4: What are the most common side products and how can they be minimized? The primary side products are:
-
Phenols (e.g., 5-Fluoro-2-hydroxy-3-nitropyridine): Formed from the reaction of the diazonium salt with water. Minimized by keeping the temperature low and using the diazonium salt immediately after its formation.[5]
-
Aryl Halides (e.g., 2-Chloro-5-fluoro-3-nitropyridine): Can form if the acid used for diazotization contains a nucleophilic counter-ion (like HCl). Using a non-nucleophilic acid like sulfuric acid (H₂SO₄) is highly recommended to prevent this competitive reaction.[5]
-
Azo-coupling products: Can form if the diazonium salt reacts with the unreacted starting amine. This is minimized by ensuring complete diazotization and maintaining a low pH.
Q5: My reaction mixture turned into a dark, tarry mess. What happened? Tar formation is often a result of poor temperature control during either the diazotization or the cyanation step. It can also be caused by radical polymerization side reactions. Ensure vigorous stirring, controlled addition rates of the diazonium salt to the CuCN solution, and strict adherence to the temperature profile.
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental issues. Use the decision tree below to diagnose problems and find corresponding solutions in the table.
Caption: Troubleshooting decision tree for this compound synthesis.
| Problem/Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield | a) Decomposition of Diazonium Salt: The diazonium salt decomposed before it could react with the CuCN. | Solution: Ensure the diazotization reaction is maintained strictly between 0-5 °C. Use the diazonium salt solution immediately after preparation. Do not let it warm up or sit for an extended period. The C-N bond in the diazonium group is weak and prone to thermal decomposition. |
| b) Inactive Copper(I) Cyanide: The CuCN may have oxidized to Cu(II), which is ineffective in the Sandmeyer reaction. | Solution: Use freshly purchased, high-purity CuCN or prepare it fresh. Ensure the CuCN solution is properly prepared and free of excess oxidizing agents. The catalytic cycle relies on the Cu(I) oxidation state. | |
| 2. Significant Starting Material in Final Product | a) Incomplete Diazotization: The 2-amino-5-fluoro-3-nitropyridine was not fully converted to the diazonium salt. | Solution: Ensure at least one full equivalent of sodium nitrite is used. The amine must be fully dissolved in the acidic solution before NaNO₂ addition begins to ensure it is protonated and ready to react. A slight excess (1.05-1.1 eq) of NaNO₂ can be beneficial. |
| b) Premature Quenching: The reaction was stopped before the cyanation was complete. | Solution: Monitor the reaction by TLC or LCMS if possible. Allow sufficient time for the reaction to proceed to completion after the addition of the diazonium salt. Typically, this involves stirring at a slightly elevated temperature (e.g., 50-70 °C) after the addition is complete. | |
| 3. Presence of Phenolic Impurity | a) High Diazotization Temperature: As discussed, temperatures >5-10 °C lead to the reaction of the diazonium salt with water. | Solution: Re-check and calibrate thermometers. Use an efficient cooling bath (ice-salt or cryocooler) to maintain the target temperature range throughout the NaNO₂ addition. |
| 4. Tar Formation / Dark Oily Product | a) Poor Temperature Control: Uncontrolled exotherms during either diazotization or, more commonly, during the addition of the diazonium salt to the hot CuCN solution. | Solution: Add the diazonium salt solution to the CuCN solution slowly and portion-wise, carefully monitoring the internal reaction temperature and gas evolution. Ensure the reaction vessel is adequately sized and stirring is highly efficient to dissipate heat. |
| 5. Difficult Purification | a) Residual Copper Salts: Copper salts can be difficult to remove and may co-precipitate with the product. | Solution: During work-up, after the reaction is complete, add an aqueous solution of a chelating agent like ethylenediamine or aqueous ammonia to complex with the copper salts, making them more soluble in the aqueous phase. Filter any solids before extraction. |
Section 4: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions should be taken.
Protocol 4.1: Preparation of the Diazonium Salt Solution
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-fluoro-3-nitropyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (approx. 4-5 eq) while maintaining the internal temperature below 10 °C. Stir until all solids are dissolved.
-
Cool the resulting solution to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C. The resulting solution is the aryl diazonium salt, which should be used immediately.
Protocol 4.2: Sandmeyer Cyanation Reaction
-
In a separate, larger flask equipped for heating and stirring, prepare a solution of copper(I) cyanide (1.2-1.5 eq) and sodium or potassium cyanide (1.2-1.5 eq) in water. Gently warm the mixture to 60-70 °C to ensure a homogenous solution.
-
Cool the CuCN solution to a temperature that allows for controlled reaction upon addition of the diazonium salt (typically room temperature to 40 °C, depending on scale).
-
Slowly, and in a dropwise manner, add the cold diazonium salt solution (from Protocol 4.1) to the stirred CuCN solution.
-
Control the rate of addition to manage the effervescence (N₂ gas evolution) and maintain the reaction temperature. Use a water bath for cooling if the reaction becomes too exothermic.
-
After the addition is complete, slowly heat the reaction mixture to 50-70 °C and hold for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC or LCMS.
Protocol 4.3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice.
-
Adjust the pH to >9 with an aqueous base (e.g., ammonium hydroxide or sodium carbonate). This helps to precipitate copper salts and ensures the product is in its free form.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Combine the organic layers and wash sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Section 5: Data Summary Table
The following table provides a general overview of the reaction parameters for guidance. Optimal conditions may vary based on the specific scale and equipment used.
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-Amino-5-fluoro-3-nitropyridine | 1.0 eq |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.05 - 1.1 eq |
| Acid (Diazotization) | Concentrated H₂SO₄ | 4.0 - 5.0 eq |
| Diazotization Temp. | 0 - 5 °C | Critical for diazonium salt stability. |
| Cyanation Reagent | Copper(I) Cyanide (CuCN) | 1.2 - 1.5 eq |
| Cyanation Temp. | 40 - 70 °C | Promotes the displacement of the diazonium group. |
| Expected Yield | 60 - 80% | Typical yields for Sandmeyer cyanations after purification. |
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- Butt, M. S., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1029-1056.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-5-fluoro-3-nitropyridine: A Versatile Building Block for Specialty Chemicals.
- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
common side reactions with 5-Fluoro-3-nitropicolinonitrile and how to avoid them
Welcome to the technical support center for 5-Fluoro-3-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. Our goal is to help you anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine derivative, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the interplay of three key functional groups: the activating nitro group, the labile fluorine atom, and the nitrile group, all on an electron-deficient pyridine ring. The primary application of this reagent is in nucleophilic aromatic substitution (SNAr) reactions, where the fluoride is displaced by a suitable nucleophile. However, the presence of multiple reactive sites can lead to undesired side reactions. This guide will walk you through the most common challenges and provide actionable solutions.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the most common application for this compound. The electron-withdrawing nitro and cyano groups activate the pyridine ring for nucleophilic attack, making the fluorine an excellent leaving group.[2][3]
FAQ 1: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
Answer:
Several factors can contribute to a slow or incomplete SNAr reaction. Let's break them down:
-
Insufficient Activation: While the nitro and cyano groups are strongly electron-withdrawing, the overall reactivity is dependent on the nucleophile and reaction conditions.
-
Nucleophile Strength: Weaker nucleophiles (e.g., phenols, aliphatic alcohols) will react slower than stronger nucleophiles (e.g., thiolates, amines).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.
-
Temperature: SNAr reactions often require heating to overcome the activation energy barrier.
Troubleshooting Protocol:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
Use a Stronger Base: If your nucleophile is an alcohol or thiol, using a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate it prior to the addition of the electrophile can significantly increase the reaction rate.
-
Solvent Optimization: If you are using a less polar solvent like THF or acetonitrile, consider switching to DMF or DMSO.
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the nucleophile and the substrate.
Diagram: General SNAr Workflow
Caption: A generalized workflow for SNAr reactions.
FAQ 2: I am observing a side product that appears to be the result of nitro group displacement. How can I favor fluoride displacement?
Answer:
While fluoride is generally a good leaving group in activated SNAr reactions, the nitro group can also be displaced, particularly with certain nucleophiles and at higher temperatures.[4]
Mechanistic Insight:
The relative ease of displacement is determined by the stability of the Meisenheimer complex intermediate. Attack at the fluorine-bearing carbon is generally favored due to the high electronegativity of fluorine, which stabilizes the intermediate.
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor fluoride displacement.
-
Choice of Nucleophile: "Harder" nucleophiles (e.g., alkoxides, primary amines) are more likely to displace the "harder" fluoride leaving group. "Softer" nucleophiles (e.g., thiolates) might have a higher propensity to displace the nitro group.
-
Control Stoichiometry: Use of a large excess of the nucleophile can sometimes lead to multiple substitutions or reaction at less favorable sites. Aim for 1.0-1.2 equivalents of the nucleophile.
Table: Solvent and Temperature Effects on SNAr Selectivity
| Solvent | Typical Temperature Range (°C) | Comments |
| Acetonitrile | 60-82 | Less polar, may require higher temperatures. |
| THF | 50-66 | Good for initial trials, may be too low boiling for less reactive nucleophiles. |
| DMF | 80-120 | Excellent general-purpose solvent for SNAr. |
| DMSO | 100-150 | Highly polar, can accelerate reactions but may also promote side reactions at higher temperatures. |
Section 2: Hydrolysis and Ring Instability
The electron-deficient nature of the pyridine ring, coupled with the presence of a nitrile group, can make this compound susceptible to hydrolysis, especially under basic conditions.
FAQ 3: My reaction mixture is turning dark, and I am isolating a complex mixture of polar, water-soluble byproducts. What is happening?
Answer:
This is a classic sign of hydrolysis and potentially ring-opening. Strong aqueous bases (like NaOH or KOH) or even the presence of water in your solvent at elevated temperatures can lead to these side reactions.
Plausible Hydrolysis Pathways:
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Ring Hydrolysis: The pyridine ring can be attacked by hydroxide, leading to a cascade of reactions that can ultimately result in ring-opening.[5]
Preventative Measures:
-
Anhydrous Conditions: Ensure your solvents and reagents are dry. Use freshly distilled solvents and dry glassware.
-
Non-Aqueous Bases: If a base is required, use a non-nucleophilic, anhydrous base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or an amine base like triethylamine (TEA) or DBU.
-
Temperature Control: Avoid excessive heating, as this will accelerate the rate of hydrolysis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Diagram: Troubleshooting Hydrolysis
Caption: A decision tree for troubleshooting hydrolysis.
Section 3: Unwanted Reduction of the Nitro Group
In multi-step syntheses, it is often desirable to perform an SNAr reaction first, followed by reduction of the nitro group to an amine. However, certain conditions can lead to premature reduction of the nitro group.
FAQ 4: I am trying to perform a reaction with a nucleophile that is also a reducing agent, and I am seeing reduction of the nitro group. How can I avoid this?
Answer:
This is a common challenge when using nucleophiles like sodium borohydride or certain organometallic reagents. The nitro group is susceptible to reduction under a variety of conditions.[6][7]
Chemoselective Strategies:
-
Protecting Groups: If possible, protect the functionality that requires the reducing agent, perform the SNAr, and then deprotect.
-
Reagent Choice: If the goal is to reduce the nitro group in a subsequent step, a wide array of chemoselective methods are available that will not affect the fluoro or cyano groups.
Table: Selective Nitro Group Reduction Methods
| Reagent | Conditions | Advantages | Potential Issues |
| H₂, Pd/C | H₂ gas, solvent (EtOH, MeOH) | High yield, clean reaction.[8] | Can also reduce nitriles and cause dehalogenation. |
| SnCl₂·2H₂O | EtOH or EtOAc | Mild, highly selective for nitro groups over carbonyls and nitriles.[9] | Stoichiometric tin waste. |
| Fe / NH₄Cl | EtOH / H₂O, reflux | Inexpensive, effective, and often chemoselective. | Heterogeneous, requires filtration. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic (e.g., DCM/H₂O) | Mild, good for sensitive substrates. | Can sometimes be sluggish. |
Section 4: Dimerization and Polymerization
Under strongly basic or radical conditions, activated aromatic compounds can sometimes undergo dimerization or polymerization.
FAQ 5: I am observing a high molecular weight, insoluble byproduct in my reaction. Could this be a dimer or polymer?
Answer:
While less common, dimerization is a potential side reaction, especially if the reaction conditions can generate radical intermediates or highly reactive anionic species.[10][11]
Conditions to Avoid:
-
Excessively Strong Bases: Very strong bases could potentially deprotonate the pyridine ring, leading to condensation reactions.
-
Radical Initiators: Avoid conditions that could generate radicals, such as exposure to UV light or the presence of radical initiators, unless a radical pathway is intended.
-
High Concentrations: Running reactions at very high concentrations can sometimes favor bimolecular side reactions like dimerization.
Mitigation Strategies:
-
Moderate Conditions: Use the mildest base and lowest temperature that are effective for the desired transformation.
-
Dilution: If dimerization is suspected, try running the reaction at a lower concentration.
-
Radical Scavengers: In some cases, the addition of a radical scavenger like TEMPO might suppress unwanted radical-mediated side reactions.
References
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- PubMed. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. [Link]
- ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018).
- MDPI. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. [Link]
- National Institutes of Health. (2008).
- MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond [mdpi.com]
Technical Support Center: Purification of 5-Fluoro-3-nitropicolinonitrile
Welcome to the dedicated technical support guide for the purification of 5-Fluoro-3-nitropicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during the purification process, ensuring you achieve the desired purity and yield for your downstream applications.
Understanding the Purification Landscape
This compound is a substituted pyridine, and its purification is often complicated by the presence of structurally similar impurities. The purification strategy you choose will depend on the scale of your synthesis, the nature of the impurities, and the required final purity. Common methods include recrystallization, column chromatography, and liquid-liquid extraction. This guide will help you navigate the intricacies of each technique.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent system: The chosen solvent may be too good a solvent for the product, leading to co-crystallization of impurities, or too poor a solvent, resulting in low recovery. - Cooling too rapidly: Rapid cooling can trap impurities within the crystal lattice. | - Solvent Screening: Experiment with different solvent systems. Good starting points for polar compounds like nitropyridines include ethanol, ethyl acetate/hexane mixtures, or acetone/water.[1] For this specific class of compounds, consider ethyl acetate or acetone for dissolution followed by the addition of a non-polar anti-solvent like hexanes. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2] |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the crude product. - High concentration of impurities depressing the melting point of the mixture. | - Adjust Solvent System: Add more of the primary solvent to lower the saturation point or choose a solvent with a lower boiling point.[2] - Slow Cooling & Seeding: Re-heat the mixture to dissolve the oil, then cool slowly. Adding a seed crystal of the pure compound can promote crystallization over oiling.[2] |
| Poor Separation in Column Chromatography (Co-elution of Impurities) | - Inappropriate solvent system (eluent): The polarity of the eluent may not be optimal to resolve the product from impurities. - Column overloading: Too much crude material applied to the column. | - TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired product. Common eluents for nitropyridines are mixtures of ethyl acetate and hexanes or dichloromethane and methanol.[3] - Gradient Elution: If isocratic elution fails, use a gradient of increasing polarity. - Reduce Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel. |
| Product is Stuck on the Column | - The eluent is not polar enough to move the highly polar product. | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[3] Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations. |
| Peak Tailing in HPLC Analysis | - Interaction with silica: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica gel stationary phase. - Inappropriate mobile phase pH: The ionization state of the compound can affect peak shape. | - Use a Modified Stationary Phase: Consider using an end-capped silica column or a polymer-based column to minimize interactions with silanol groups.[4] - Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase can improve peak shape.[4] |
| Colored Impurities in Final Product | - Presence of highly conjugated byproducts or degradation products. | - Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the mixture and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[2] |
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Impurities can arise from several sources, including incomplete reactions, side reactions, and degradation.[5] For nitropyridine synthesis, common impurities include:
-
Starting materials: Unreacted precursors.
-
Over-nitrated or under-nitrated species: Molecules with too many or too few nitro groups.
-
Positional isomers: Nitro groups added to other positions on the pyridine ring.
-
Hydrolysis products: If water is present during synthesis or workup, the nitrile group can be hydrolyzed to a carboxylic acid or amide.
Q2: What is a good starting solvent system for column chromatography?
A2: A good starting point for column chromatography of nitropyridine derivatives is a mixture of ethyl acetate and hexanes.[3] You should first determine the optimal ratio using TLC. Spot your crude product on a TLC plate and test different ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexanes). The ideal system will give your product an Rf value between 0.25 and 0.35, with good separation from impurities.
Q3: My compound is a solid. Should I use recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is often more efficient for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the product. It is a good final polishing step.
-
Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the product.
Q4: What safety precautions should I take when handling this compound?
A4: this compound and related nitropyridines are potentially hazardous. Always consult the Safety Data Sheet (SDS) before handling. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and contact with skin and eyes.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Decision-Making Flowchart for Purification Method Selection
Caption: Decision-making process for selecting a purification technique.
References
- University of Rochester, Department of Chemistry.
- Restek. (n.d.). Force FluoroPhenyl, 5 µm, 100 x 3.0 mm LC Column. [Link]
- Dakota Pharm. (n.d.).
- Singh, S., et al. (2015). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-3-nitropicolinonitrile
Welcome to the technical support center for 5-Fluoro-3-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of this key chemical intermediate. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability in your experimental work.
I. Introduction to the Chemistry of this compound
This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its synthesis and subsequent reactions present unique challenges due to the interplay of its electron-withdrawing groups: the fluoro, nitro, and cyano substituents. Understanding the reactivity of this molecule is paramount to optimizing reaction conditions and troubleshooting common experimental issues.
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the nitro and cyano groups. This electronic nature dictates its reactivity in both electrophilic and nucleophilic substitution reactions. While the electron deficiency makes electrophilic substitution, such as nitration, more challenging, it activates the ring for nucleophilic aromatic substitution (SNAr).
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and handling of this compound in a question-and-answer format.
A. Synthesis via Nitration of a Picolinonitrile Precursor
A common synthetic route to this compound involves the nitration of a 5-fluoropicolinonitrile precursor.
Question 1: My nitration reaction is resulting in a low yield or failing to proceed. What are the likely causes?
Answer:
Low yields in the nitration of a pyridine ring are a common challenge, primarily due to the deactivating effect of the ring nitrogen, which is exacerbated by the electron-withdrawing cyano and fluoro groups. Several factors could be at play:
-
Insufficiently Strong Nitrating Agent: Standard nitrating conditions (e.g., nitric acid in sulfuric acid) may not be potent enough to overcome the deactivation of the pyridine ring. The protonation of the ring nitrogen in acidic media further deactivates the ring towards electrophilic attack.
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic and require careful temperature control.[2] Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to the formation of byproducts and decomposition.
-
Presence of Water: Water can consume the nitrating species and deactivate the catalyst. Anhydrous conditions are often crucial for successful nitration of deactivated rings.
Solutions and Optimization Strategies:
-
Employ a Stronger Nitrating Agent: Consider using a more potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid or oleum (fuming sulfuric acid). These reagents increase the concentration of the active nitronium ion (NO₂⁺).[3]
-
Optimize Reaction Temperature: Carefully control the reaction temperature. A gradual increase in temperature after the initial addition of reagents may be necessary to drive the reaction to completion. Monitoring the reaction progress by analytical techniques like TLC, GC, or NMR is essential to determine the optimal temperature profile.[4]
-
Ensure Anhydrous Conditions: Use anhydrous reagents and solvents. The use of oleum can also help to maintain anhydrous conditions by reacting with any trace amounts of water.
Question 2: I am observing significant byproduct formation, particularly the hydrolysis of the nitrile group. How can I prevent this?
Answer:
The strong acidic conditions required for nitration can lead to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid.[5][6][7][8][9] This is a significant issue as it not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.
Solutions to Minimize Nitrile Hydrolysis:
-
Minimize Reaction Time: The extent of hydrolysis is often time-dependent. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the harsh acidic conditions.
-
Lower Reaction Temperature: While a certain temperature is needed for nitration, excessive heat will accelerate the rate of hydrolysis. Finding a balance between the rate of nitration and the rate of hydrolysis is key.
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to ice or a cold, dilute base solution. This will rapidly neutralize the strong acid and minimize hydrolysis during workup.
Question 3: My workup procedure is leading to product loss. What is the best way to isolate this compound?
Answer:
The isolation and purification of this compound can be challenging due to its polarity and potential for decomposition.
Recommended Workup and Purification Protocol:
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as sodium carbonate or a dilute sodium hydroxide solution, while keeping the temperature low. Be cautious as this is an exothermic process.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent.
B. Potential Side Reactions and Their Mitigation
Question 4: I suspect decarboxylation is occurring. How can I confirm this and prevent it?
Answer:
Decarboxylation becomes a concern if the nitrile group is hydrolyzed to a carboxylic acid. Picolinic acids (pyridine-2-carboxylic acids) are known to undergo decarboxylation, especially at elevated temperatures.[10][11]
Confirmation and Prevention:
-
Analytical Confirmation: The presence of 5-fluoro-3-nitropyridine as a byproduct in your reaction mixture (detectable by GC-MS or LC-MS) would be a strong indicator of nitrile hydrolysis followed by decarboxylation.
-
Prevention: The most effective way to prevent decarboxylation is to prevent the initial hydrolysis of the nitrile group by following the strategies outlined in Question 2.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound and its synthetic precursors?
A1:
-
Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled properly.[2] Always perform nitrations in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Pyridine Derivatives: Pyridine and its derivatives are often toxic and can be absorbed through the skin. Handle these compounds with care and avoid inhalation of vapors.
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
-
Thermal Stability: Nitro compounds can be thermally unstable and may decompose exothermically.[12][13][14][15] Avoid excessive heating during reaction and purification.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
A2:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of the reaction mixture, allowing you to determine the yield and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction in real-time and to characterize the final product.[4]
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
IV. Experimental Protocols and Data
Illustrative Reaction Scheme
Caption: General nitration of a 5-fluoropicolinonitrile precursor.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
V. References
-
Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
Wikipedia. Hammick reaction. [Link]
-
National Center for Biotechnology Information. (2023). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. [Link]
-
MySkinRecipes. This compound. [Link]
-
The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. [Link]
-
ResearchGate. Reaction optimization conditions for 5. [Link]
-
Google Patents. Process for preparation of nitropyridine derivatives.
-
National Center for Biotechnology Information. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. [Link]
-
National Center for Biotechnology Information. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. [Link]
-
SciSpace. Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]
-
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
-
Taylor & Francis. Nitration and aromatic reactivity. [Link]
-
Bulletin of the Chemical Society of Ethiopia. Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]
-
Google Patents. Process for the preparation of 2-cyanopyridines.
-
National Center for Biotechnology Information. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemguide. Thermal decomposition of the Group 2 carbonates and nitrates. [Link]
-
PubMed. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. [Link]
-
ResearchGate. Thermal decomposition of energetic materials 82. Correlations of gaseous products with the composition of aliphatic nitrate esters. [Link]
-
ResearchGate. (PDF) Kinetics and Mechanism of p-Nitrochlorobenzene Nitration with Nitric Acid. [Link]
-
Google Patents. Composition of 5-fluorouracil and refining method therefor.
-
MDPI. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. [Link]
-
ResearchGate. Effect of nitrate content on thermal decomposition of nitrocellulose. [Link]
-
National Institute of Standards and Technology. (2009). High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
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- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. srd.nist.gov [srd.nist.gov]
Technical Support Center: Managing Impurities in 5-Fluoro-3-nitropicolinonitrile
Welcome to the technical support center for 5-Fluoro-3-nitropicolinonitrile (CAS 573763-02-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. The purity of this starting material is paramount for achieving reproducible results, ensuring the integrity of downstream applications, and avoiding costly delays in research and development.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, understand, and manage potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
Impurities typically arise from the synthetic process or degradation and can be categorized as follows:
-
Process-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions.[1]
-
Regioisomers: Depending on the synthetic route (e.g., nitration of a fluorinated precursor), isomers with the nitro or fluoro group at different positions on the pyridine ring can form.[2]
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially in the presence of acid or base with trace water, forming the corresponding amide (5-fluoro-3-nitropicolinamide).
-
Degradation Products: Exposure to heat, light, or reactive reagents can cause the compound to degrade.[1][3] Nitroaromatic compounds, in particular, can be sensitive.
-
Residual Solvents: Solvents used in the final purification and isolation steps (e.g., ethyl acetate, hexanes, DMSO) may be present.[4]
Q2: Why is the purity of this starting material so critical for my research?
The presence of even minor impurities can have significant consequences.[2] They can lead to the formation of unexpected side products in your reaction, complicate the purification of your target molecule, reduce overall yield, and introduce potentially reactive or toxic components into your workflow.[5] For drug development, rigorous impurity control is a regulatory requirement.[4]
Q3: What is the best "first-pass" analytical method to check the purity of a new batch?
A combination of techniques provides the most comprehensive picture. For a first pass, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for quantifying organic impurities.[6] This should be supplemented with ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly powerful as it provides a distinct signal for each unique fluorine environment, making it excellent for identifying and quantifying fluorinated impurities without requiring reference standards.[7]
Q4: What are the primary methods for purifying this compound if I find it to be impure?
For crystalline solids like this, recrystallization is the most effective and scalable purification method.[2] It is excellent at removing small quantities of closely related impurities. For more challenging separations or when dealing with non-crystalline impurities, silica gel column chromatography is the preferred method.[8]
Q5: How should I properly store this reagent to prevent degradation?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] It should be kept in a cool, dark, and dry place; refrigeration at 2-8°C is recommended.[8] Proper storage minimizes the risk of hydrolysis and light-induced degradation.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical path to a solution.
Issue 1: My HPLC chromatogram shows multiple unexpected peaks.
-
Potential Causes:
-
Presence of Regioisomers: The synthesis may have produced isomers that were not fully removed during initial purification.
-
Degradation: The sample may have degraded upon storage or during sample preparation.
-
Contamination: The sample may be contaminated with residual starting materials or solvents.[4]
-
-
Recommended Actions:
-
Characterize the Peaks: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of each impurity. This is the fastest way to distinguish between isomers (same mass) and other by-products (different mass).[9]
-
Confirm Structure: Analyze the material using ¹⁹F NMR. The presence of multiple signals in the aromatic fluorine region suggests different fluorinated species are present.[7]
-
Spike Study: If you have access to potential starting materials or isomers, perform a spike study by co-injecting a small amount with your sample to see which HPLC peak increases in area.
-
Re-purify: Based on the identity of the impurities, proceed with purification as outlined in the protocols below.
-
Issue 2: My downstream reaction is giving inconsistent yields or unexpected by-products.
-
Potential Causes:
-
Reactive Impurity: An uncharacterized impurity in the starting material is participating in the reaction, consuming your reagents, or generating side products.
-
Inhibitory Impurity: An impurity may be deactivating a catalyst or quenching the reaction.[5]
-
-
Recommended Actions:
-
Comprehensive Analysis: Perform a thorough analysis of the starting material batch using high-resolution techniques like LC-MS and NMR to look for impurities that may have been missed in standard QC.[9]
-
Purify and Re-run: Purify a small portion of the this compound using the protocols provided below. Re-run the reaction with the high-purity material. If the reaction proceeds cleanly, the starting material was the source of the issue.
-
Review Synthesis: Consider the potential impurities that could arise from the synthesis of this compound. For instance, a de-fluorinated impurity would have a different reactivity profile in a subsequent nucleophilic aromatic substitution (SNA) reaction.
-
Issue 3: The solid material has changed color (e.g., from light yellow to brown) over time.
-
Potential Causes:
-
Degradation: This is a strong indicator of chemical degradation, likely through oxidation or light-catalyzed decomposition.[1] Nitroaromatic compounds are known to be light-sensitive.
-
-
Recommended Actions:
-
Re-analyze Purity: Immediately re-test the material's purity by HPLC to quantify the level of degradation products.
-
Purify or Discard: If significant degradation has occurred, the material must be re-purified before use. If purification is not feasible, the batch should be safely discarded.
-
Review Storage Protocol: Ensure that storage conditions are optimal as described in FAQ #5. Use opaque containers and purge with inert gas before sealing.[8]
-
Data Summary and Visualization
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Potential Identity | Common Source | Recommended Analytical Technique |
| Regioisomer | 6-Fluoro-3-nitropicolinonitrile | Non-selective synthesis | HPLC, LC-MS, ¹⁹F NMR |
| Starting Material | e.g., 2-Chloro-5-fluoro-3-nitropyridine | Incomplete cyanation | HPLC, LC-MS, GC-MS |
| Hydrolysis Product | 5-Fluoro-3-nitropicolinamide | Exposure to moisture | HPLC, LC-MS, IR Spectroscopy |
| Dehalogenated Impurity | 3-Nitropicolinonitrile | Reductive side reactions | HPLC, LC-MS, GC-MS |
| Residual Solvents | Ethyl Acetate, Hexane, DMSO | Final purification steps | Headspace GC-MS |
Diagrams: Workflow and Troubleshooting
Caption: Standard workflow for quality control and purification of starting materials.
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. DSpace [cora.ucc.ie]
- 3. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. scispace.com [scispace.com]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-fluoro-5-nitropyridine CAS#: 1079179-12-6 [m.chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-3-nitropicolinonitrile
Welcome to the technical support center for cross-coupling reactions involving 5-Fluoro-3-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this highly functionalized and electron-deficient building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring your success in synthesizing novel compounds.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry due to the synthetic handles it offers. However, its electronic properties present unique challenges in cross-coupling reactions. The presence of two strong electron-withdrawing groups (nitro and nitrile) on the pyridine ring significantly influences its reactivity. This guide will help you select the appropriate catalyst system and reaction conditions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
The main challenges stem from the substrate's electronic nature:
-
Electron-Deficient Ring: The nitro and nitrile groups make the pyridine ring highly electron-deficient. This can make the oxidative addition step of the catalytic cycle more challenging, often requiring more electron-rich and bulky ligands to promote the reaction.[1][2]
-
Potential for Catalyst Inhibition: The nitrogen atoms of the pyridine ring and the nitrile group can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Side Reactions: The nitro group can be sensitive to certain reaction conditions, particularly strongly basic or reducing environments, leading to undesired side products.
-
C-F Bond Reactivity: While typically less reactive than C-Br or C-Cl bonds in cross-coupling, the C-F bond's reactivity should be considered, especially under harsh conditions or with specific catalyst systems designed for C-F activation.[3]
Q2: Which type of palladium catalyst is a good starting point for a Suzuki-Miyaura coupling with a bromo-substituted this compound?
For Suzuki-Miyaura couplings of electron-deficient aryl halides, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[1][4] A good starting point would be:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for challenging couplings.[5][6]
-
Base: K₃PO₄ or Cs₂CO₃ are often good choices as they are effective without being overly harsh, which is important given the presence of the nitro group.[4]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is common for Suzuki reactions.[7][8]
Q3: For a Buchwald-Hartwig amination, what catalyst system should I consider?
The Buchwald-Hartwig amination also benefits from bulky, electron-rich ligands.[9][10] For coupling an amine with a bromo- or chloro-substituted this compound, consider the following:
-
Palladium Precursor: Pd(OAc)₂ or a pre-catalyst like an XPhos Pd G3.
-
Ligand: XPhos, RuPhos, or BrettPhos are excellent choices for coupling a wide range of amines.[5][11]
-
Base: A strong, non-nucleophilic base is typically required. NaOt-Bu is common, but given the nitro group's sensitivity, a weaker base like Cs₂CO₃ or K₃PO₄ should also be screened.[5][6]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[5]
Q4: What about Sonogashira couplings with this substrate?
Sonogashira couplings of electron-deficient halides can be quite efficient. A typical setup would include:
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂.[12][13]
-
Copper Co-catalyst: CuI is the standard co-catalyst and is crucial for activating the terminal alkyne.[14][15]
-
Base: An amine base like Et₃N or diisopropylamine (DIPA) is used, which also often serves as a solvent or co-solvent.[12]
-
Solvent: THF or DMF are common choices.[12]
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | The combination of an electron-deficient substrate and a potentially coordinating nitrile group may require a highly active catalyst. Switch to a more electron-rich and sterically hindered ligand such as XPhos, SPhos, or RuPhos.[5][16] Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species. |
| Poor Solubility of Starting Materials | Insoluble starting materials can prevent the reaction from proceeding.[17] Try switching to a different solvent system. For Suzuki reactions, DMF or a toluene/water mixture can be effective.[8][17] For other couplings, consider THF, dioxane, or DMF. Gentle heating can also improve solubility, but monitor for decomposition. |
| Inappropriate Base | The choice of base is critical. If using a weak base like K₂CO₃ with little success, consider a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOt-Bu is often necessary, but if decomposition is observed, a weaker base should be screened.[5] |
| Catalyst Poisoning | The pyridine nitrogen or the nitrile group may be coordinating to the palladium center. Using bulky ligands can help prevent this inhibitory binding. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also overcome partial inhibition. |
| Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[18][19] |
Problem 2: Starting Material Decomposition or Side Product Formation
| Potential Cause | Recommended Solution |
| Dehalogenation | This side reaction, where the halide is replaced by a hydrogen atom, can occur if the reaction temperature is too high or if the catalyst system is too reactive. Try lowering the reaction temperature. If using a highly active ligand, you might consider a slightly less electron-rich ligand or reducing the ligand-to-palladium ratio. |
| Protodeborylation (Suzuki) | The boronic acid or boronate ester may be unstable under the reaction conditions, leading to its decomposition.[17] Ensure you are using a high-quality boronic acid. Switching to the corresponding pinacol boronate ester can improve stability.[20] Adding a small amount of water can sometimes be necessary for the transmetalation step, but excess water can promote protodeborylation.[2] |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[19] |
| Nitro Group Reduction | If the reaction conditions are too harsh or if certain additives are present, the nitro group can be reduced. Avoid overly high temperatures and strongly reducing conditions. If this is a persistent issue, you may need to consider a different synthetic route or a protecting group strategy if feasible. |
Visual Workflows and Diagrams
Catalyst Selection Decision Tree for Suzuki Coupling
Caption: Decision tree for initial Suzuki catalyst selection.
General Troubleshooting Workflow
Caption: Workflow for troubleshooting a failed cross-coupling reaction.
Experimental Protocols
Note: These are general starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the bromo-substituted this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).[1]
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the bromo-substituted this compound (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.5 equiv).[5]
-
Add a pre-catalyst such as XPhos Pd G3 (2 mol%).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous, degassed toluene.
-
Stir the mixture at 90-110 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a reaction flask, add the bromo-substituted this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).[12]
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous, degassed THF and Et₃N (e.g., in a 2:1 ratio).
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture, and purify directly by column chromatography.
References
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2025, June 14). Problems with Suzuki coupling.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (2025, November 22). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
- ResearchGate. (n.d.). Optimization reaction of copper‐catalyzed oxidative cross‐coupling of....
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura....
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- National Institutes of Health. (2020, November 19). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions.
- MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes.
- ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic....
- Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- PubMed. (2022, November 18). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Fluoro-3-nitropicolinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-3-nitropicolinonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile reagent. As a highly activated substrate for nucleophilic aromatic substitution (SNAr), the choice of solvent is critical in dictating reaction outcomes, including yield, purity, and reaction time. This document offers field-proven insights and scientifically grounded explanations to help you navigate the complexities of solvent effects on the reactivity of this compound.
Understanding the Role of the Solvent in SNAr Reactions
The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitro group and the picolinonitrile moiety, coupled with the high electronegativity of the fluorine atom, renders the carbon atom at the 5-position highly electrophilic and susceptible to attack by nucleophiles. The solvent plays a crucial role in this process by stabilizing the charged intermediates and influencing the nucleophilicity of the reacting species.
The SNAr reaction generally proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is a key factor in determining the overall reaction rate. Solvents that can effectively stabilize this anionic intermediate will accelerate the reaction.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low conversion of starting material to product, even after extended reaction times.
-
Reaction stalls before completion.
Potential Causes and Solutions:
-
Inappropriate Solvent Polarity: The choice of solvent polarity is critical. Dipolar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free and highly reactive.
| Solvent | Dielectric Constant (ε) | General Applicability |
| Dimethylformamide (DMF) | 36.7 | Excellent choice for many SNAr reactions, effectively solubilizes many reagents. |
| Dimethyl sulfoxide (DMSO) | 47.2 | Highly polar, can significantly accelerate reactions, but may require higher temperatures for removal.[3] |
| Acetonitrile (MeCN) | 37.5 | A good alternative to DMF and DMSO, often easier to remove. |
| Tetrahydrofuran (THF) | 7.6 | Less polar, may be suitable for some reactions but can lead to slower rates. |
| Dichloromethane (DCM) | 9.1 | Generally not recommended for SNAr reactions due to its lower polarity. |
-
Poor Solubility of Reagents: If the nucleophile or the this compound has poor solubility in the chosen solvent, the reaction will be slow.
-
Solution: Consider using a co-solvent system to improve solubility. For instance, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent to enhance solubility. Always check for miscibility of the solvents.
-
-
Protic Solvents: Protic solvents (e.g., alcohols, water) should generally be avoided as the primary solvent. They can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4] However, in some specific cases, protic co-solvents can influence the reaction pathway.[4]
Experimental Protocol: Solvent Screening for Improved Reaction Rate
-
Set up parallel reactions in small vials, each containing this compound (1 equivalent) and the nucleophile (1.1 equivalents).
-
To each vial, add a different anhydrous dipolar aprotic solvent (e.g., DMF, DMSO, MeCN, THF).
-
Stir the reactions at the desired temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Compare the rate of product formation across the different solvents to identify the optimal choice.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS, indicating the presence of impurities.
-
Difficulty in purifying the desired product.
Potential Causes and Solutions:
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols in the presence of a strong base, can compete with the intended nucleophile, leading to undesired ether byproducts.
-
Solution: Use non-nucleophilic, aprotic solvents.
-
-
Di-substitution or Other Secondary Reactions: In some cases, the product of the initial SNAr reaction may be susceptible to further reaction. The choice of solvent can influence the selectivity.
-
Solution: A less polar solvent may sometimes improve selectivity by reducing the rate of the secondary reaction. Careful control of stoichiometry and reaction time is also crucial.
-
-
Degradation of Starting Material or Product: this compound or the product may be unstable under the reaction conditions, especially at elevated temperatures.
-
Solution: Choose a solvent that allows the reaction to proceed at a lower temperature. For instance, a highly polar solvent like DMSO might facilitate the reaction at room temperature, whereas a less polar solvent might require heating, increasing the risk of degradation.
-
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents for my reaction with this compound?
A1: It is generally not recommended to use protic solvents like methanol or ethanol as the primary solvent. These solvents can form hydrogen bonds with the nucleophile, which decreases its reactivity and can significantly slow down or even inhibit the SNAr reaction.[4] In specific cases, such as when using alcohol as the nucleophile, it may also act as the solvent.[5][6]
Q2: My nucleophile is not soluble in common aprotic solvents. What should I do?
A2: Solubility issues are a common challenge. You can try a co-solvent system. For example, if your nucleophile is a salt that is soluble in water but not in THF, you might consider a biphasic system with a phase-transfer catalyst. Alternatively, using a more polar aprotic solvent like DMSO or DMF, which are excellent at dissolving salts, could be a solution.
Q3: Does the presence of water affect the reaction?
A3: Yes, water can be detrimental to the reaction. It is a protic solvent and can reduce the nucleophilicity of your reagent. Additionally, it can lead to hydrolysis of the nitrile group or other side reactions. It is crucial to use anhydrous solvents and dry glassware for these reactions.
Q4: How does the choice of base affect the reaction in different solvents?
A4: The choice of base is often as important as the choice of solvent. An inorganic base like potassium carbonate is commonly used and its solubility can vary depending on the solvent. In a solvent like DMF, K2CO3 has sufficient solubility to deprotonate many nucleophiles. In less polar solvents, a stronger, more soluble organic base like DBU or DIPEA might be necessary. The combination of base and solvent should be chosen to ensure the nucleophile is sufficiently deprotonated to be reactive.
Q5: Are there any safety concerns with the recommended solvents?
A5: Yes, always consult the Safety Data Sheet (SDS) for each solvent. DMF and DMSO have specific health and safety considerations. For example, DMSO can enhance the absorption of other chemicals through the skin. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizing Solvent-Reactant Interactions
The interplay between the solvent, the nucleophile, and the electrophilic substrate is key to a successful reaction. The following diagram illustrates how different solvent types can affect the nucleophile's reactivity.
This guide provides a starting point for troubleshooting and optimizing your reactions with this compound. Successful synthesis relies on a careful consideration of all reaction parameters, with the solvent being one of the most influential.
References
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2010). Semantic Scholar. [Link]
- Optimization of reaction conditions using pentafluorobenzonitrile.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). Semantic Scholar. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. [Link]
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1982). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals. [Link]
- 2-Chloro-5-fluoro-3-nitropyridin-4-amine. PubChem. [Link]
- Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
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- 5. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Mastering Temperature Control in 5-Fluoro-3-nitropicolinonitrile Reactions
Welcome to the technical support center for 5-Fluoro-3-nitropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the critical parameter of temperature during reactions involving this versatile intermediate. The inherent reactivity of the nitro and fluoro functionalities on the picolinonitrile scaffold necessitates precise temperature control to ensure reaction success, maximize yield, and, most importantly, maintain a safe laboratory environment.
This guide is structured to provide both immediate troubleshooting solutions for common in-lab challenges and a foundational understanding of the underlying thermochemical principles. We will explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of working with this energetic molecule.
Section 1: Troubleshooting Guide - Real-Time Problem Solving
This section is formatted as a direct question-and-answer guide to address specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
Question: I've just started adding my nitrating mixture (e.g., HNO₃/H₂SO₄) to the solution of the fluoropicolinonitrile precursor, and the temperature is rising much faster than anticipated, even with my cooling bath at 0°C. What should I do, and what is happening?
Answer:
Immediate Actions:
-
Halt Addition: Immediately stop the addition of the nitrating agent. This is the most critical first step to prevent further heat generation.
-
Maximize Cooling: Ensure your cooling bath is at its lowest achievable temperature and that the reaction flask is adequately submerged. If using an overhead stirrer, ensure it is creating a vortex for efficient heat transfer to the vessel walls.
-
Monitor: Continuously monitor the internal reaction temperature. Do not leave the reaction unattended.
-
Prepare for Quenching (if necessary): Have a pre-chilled, non-reactive quenching agent (e.g., ice-cold water or a suitable buffer) ready. If the temperature continues to rise uncontrollably despite stopping the addition, a controlled quench may be necessary to prevent a thermal runaway.
Root Cause Analysis:
A rapid temperature increase during the initial stages of nitration is a classic sign of an exothermic reaction proceeding too quickly. The nitration of aromatic rings is a highly exothermic process.[1] The rate of heat generation is exceeding the rate of heat removal by your cooling system. Several factors could be at play:
-
Addition Rate: The nitrating agent is being added too quickly.
-
Insufficient Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there is poor heat transfer between the flask and the bath.
-
Localized Hotspots: Inadequate stirring can lead to localized areas of high reactant concentration, causing rapid reaction and heat generation in one part of the vessel.[1]
-
Precursor Reactivity: The specific fluoropicolinonitrile precursor you are using may be more reactive than anticipated.
Corrective and Preventive Actions:
-
Reduce Addition Rate: Once the temperature is stable, resume the addition of the nitrating agent at a significantly slower rate, monitoring the temperature closely.
-
Improve Heat Transfer: Ensure good thermal contact between the reaction flask and the cooling bath. For larger scale reactions, a jacketed reactor with a circulating chiller is recommended.
-
Optimize Stirring: Use a properly sized stir bar or overhead stirrer to ensure efficient mixing and uniform temperature distribution.
-
Dilution: Consider diluting the reaction mixture to increase the overall thermal mass, which can help to absorb the heat generated.
Issue 2: Reaction Stalls or Proceeds Very Slowly
Question: My reaction has been running for several hours at a low temperature (e.g., 0-5°C), but TLC analysis shows a significant amount of starting material remaining. I'm concerned about increasing the temperature due to the exothermic nature of the reaction. What are my options?
Answer:
Initial Assessment:
First, confirm that all reagents were added in the correct stoichiometry and that the reagents themselves are not degraded. If reagent quality is confirmed, the issue is likely kinetic.
Causality:
While nitration is exothermic, the activation energy for the reaction still needs to be overcome. The deactivating effects of the nitrile and fluoro groups on the pyridine ring can make the reaction sluggish at very low temperatures.
Strategic Temperature Increase:
A controlled increase in temperature is a valid strategy to increase the reaction rate. However, this must be done cautiously.
Recommended Protocol for Temperature Increase:
-
Incremental Changes: Increase the reaction temperature in small increments (e.g., 5°C at a time).
-
Hold and Monitor: After each temperature increase, hold the reaction at that temperature for a set period (e.g., 30-60 minutes) and monitor the progress by TLC.
-
Observe for Exotherms: Pay close attention to the internal temperature after each increase. A sudden, sharp rise in temperature after a small setpoint change indicates that the reaction is starting to accelerate significantly. If this occurs, be prepared to apply cooling to maintain control.
-
Determine Optimal Temperature: Continue this incremental increase until you observe a reasonable reaction rate without a dangerous exotherm. For many nitrations of deactivated rings, a temperature range of 20-50°C may be required.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway, and why is it a concern with this compound reactions?
A1: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The increasing temperature accelerates the reaction rate, which in turn generates more heat, creating a positive feedback loop.[3] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosion, and the release of toxic materials.[4] Reactions involving nitrated compounds like this compound are a particular concern because the nitro group itself is an energetic functional group that can decompose exothermically at elevated temperatures.[3][5]
Q2: I don't have access to a reaction calorimeter. How can I estimate a safe maximum operating temperature for my reaction?
A2: While reaction calorimetry is the gold standard, you can use Differential Scanning Calorimetry (DSC) as a valuable tool to assess the thermal stability of your starting materials, intermediates, and final product. A DSC analysis of this compound would provide an onset temperature of decomposition. This temperature should be considered the absolute maximum temperature your reaction should ever approach. A safe operating temperature should be significantly lower than this decomposition onset. For example, if the DSC shows an onset of decomposition at 150°C, a safe upper processing temperature might be set at 100°C, providing a safety margin.
Q3: Can the order of reagent addition affect temperature control?
A3: Absolutely. For nitration reactions, the recommended and safest practice is to add the nitrating agent (e.g., nitric acid) portion-wise or dropwise to the solution of the substrate (the fluoropicolinonitrile precursor). This "normal addition" method ensures that the reactive nitronium ion is consumed as it is generated, preventing its accumulation and a subsequent rapid, uncontrolled reaction. A "reverse addition," where the substrate is added to the full amount of the nitrating agent, is generally not recommended as it can lead to a large, uncontrolled exotherm.
Q4: My final product has a dark color. Is this related to temperature?
A4: Yes, dark coloration (brown or black) in nitration reactions is often an indication of side reactions, which are typically promoted by higher temperatures.[6] These can include oxidation of the starting material or product by the nitric acid, or the formation of polynitrated byproducts. To minimize these impurities, it is crucial to maintain the lowest effective temperature for the reaction and to avoid localized overheating through efficient stirring.
Section 3: Experimental Protocols and Data
Protocol 3.1: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and a reference pan in the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 350°C at a rate of 10°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic events. This onset temperature is a critical parameter for defining the maximum safe operating temperature for any process involving this compound.
Table 1: Representative Temperature Parameters for Nitration Reactions
| Precursor Type | Reaction | Typical Starting Temperature (°C) | Typical Reaction Temperature (°C) | Key Considerations |
| Activated Aromatic Ring | Nitration | -10 to 0 | 0 to 25 | Reaction is typically fast; cooling is critical. |
| Deactivated Aromatic Ring | Nitration | 0 to 10 | 25 to 85 | Higher temperatures may be needed to drive the reaction to completion.[7] |
| 5-Fluoro-2-hydroxypyridine | Nitration | 0 | 85 | Gradual warming is employed after initial cold addition.[7] |
Note: This table provides general guidance. The optimal temperature profile for your specific reaction must be determined experimentally.
Section 4: Visualizing Workflows and Logic
Diagram 1: Troubleshooting Temperature Excursions
This diagram provides a logical workflow for responding to an unexpected temperature increase during your reaction.
Caption: A systematic workflow for determining the optimal reaction temperature.
References
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Kummer, A., & Varga, T. (2020). What do we know already about reactor runaway? – A review. Journal of Loss Prevention in the Process Industries, 67, 104279.
- Copelli, S., Sempere, J., & Maschio, G. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 13-18.
- Global Safety Consulting. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production.
- Gexcon. (n.d.). Modelling a runaway chemical reaction using EFFECTS.
- Gexcon. (n.d.). Runaway Reaction.
- Chemguide. (n.d.). The nitration of benzene.
- MySkinRecipes. (n.d.). This compound.
- Mettler Toledo. (n.d.). Differential Scanning Calorimeter DSC 5+ The New Standard.
- Musuc, A. M., Razus, D., & Oprea, D. (2010). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Journal of Thermal Analysis and Calorimetry, 102(1), 25-30.
- Teng, K., & Usman, N. (1989). 3'-Fluoro-3'-deoxyribonucleoside 5'-triphosphates: synthesis and use as terminators of RNA biosynthesis. FEBS letters, 250(2), 139–141.
- Kim, D. Y., Park, S. J., & Kim, H. J. (2024). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. Bioprocess and Biosystems Engineering, 47(10), 1619–1631.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. nbinno.com [nbinno.com]
- 6. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 7. researchgate.net [researchgate.net]
scale-up challenges for reactions with 5-Fluoro-3-nitropicolinonitrile
Welcome to the technical support guide for handling and scaling reactions with 5-Fluoro-3-nitropicolinonitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and extensive field experience in scaling complex aromatic chemistries.
PART 1: Core Principles & Safety
Before attempting any reaction, a thorough understanding of the molecule's reactivity and safety profile is paramount. This section addresses the foundational knowledge required for safe and successful experimentation.
FAQ: Safety & Handling
Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
Answer: While specific data for this compound is not extensively published, its structure, containing a nitropyridine core, suggests that it should be handled as a hazardous substance. Analogous compounds like 2-fluoro-5-nitropyridine are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1][2].
Core Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible[3][4].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[5].
-
Skin Protection: Use nitrile or neoprene gloves and wear a lab coat. For larger quantities, consider a chemically resistant apron or suit[3].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter[5].
-
-
Action in Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids[1].
-
Skin: Wash off immediately with plenty of soap and water[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration[1].
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward[3]. In all cases of exposure, seek immediate medical attention.
-
Question: What are the recommended storage conditions for this reagent?
Answer: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[3][5]. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake, which could interfere with reactions[6].
Understanding the Reactivity
The key to successfully scaling reactions with this compound lies in understanding its electronic structure. The fluorine atom at the 5-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This is due to the powerful electron-withdrawing effects of both the nitro group (ortho to the fluorine) and the nitrile group (para to the fluorine). These groups stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy and accelerating the substitution[7][8].
This high reactivity is a double-edged sword: it allows for facile reactions but presents significant challenges in controlling reaction rates and temperature during scale-up.
PART 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise when transitioning from bench-scale to pilot or production-scale operations.
FAQ: Reaction Control & Execution
Question: My reaction is highly exothermic and difficult to control at a larger scale. What can I do?
Answer: This is the most common and critical challenge. The high reactivity of the substrate leads to a rapid release of heat. On a small scale, a simple ice bath can manage this, but heat dissipation is much less efficient in larger reactors due to a lower surface-area-to-volume ratio.
Causality: The SNAr reaction is fast, and its rate is highly dependent on temperature and concentration. Uncontrolled exotherms can lead to runaway reactions, side product formation, and significant safety hazards.
Solutions:
-
Control Addition Rates: Instead of adding all reagents at once, add the nucleophile or the base solution slowly and controllably to a solution of the this compound. This allows the reactor's cooling system to keep pace with the heat generation.
-
Ensure Adequate Cooling: Verify that the reactor's cooling jacket and chiller are functioning optimally. For very fast reactions, consider a "semi-batch" process where the reaction mass is slowly added to a pre-cooled solvent.
-
Solvent Choice: Switch from low-boiling solvents (like THF or ACN) to higher-boiling, less polar solvents (e.g., Toluene, Xylenes with a phase-transfer catalyst, or N,N-Dimethylacetamide (DMAc)). Higher boiling points provide a larger window for temperature control.
-
Dilution: Running the reaction at a lower concentration can help moderate the reaction rate and improve heat management.
Question: The reaction is sluggish or does not go to completion on a larger scale. What are the likely causes?
Answer: While less common than exotherm issues, incomplete conversion can occur during scale-up.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Mixing | In large reactors, inefficient agitation can create "hot spots" or areas of low reagent concentration. Solution: Increase the stirrer speed and ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture. |
| Reagent Quality | Trace amounts of water in solvents or nucleophiles can consume the base or react with the starting material. Solution: Use anhydrous solvents and ensure all reagents are dry. If using a base like NaH or K₂CO₃, ensure it is fresh and has been stored properly[9]. |
| Insufficient Base | The reaction often requires a base to deprotonate the nucleophile (e.g., an alcohol or amine) or to act as a scavenger for the generated HF. Solution: Ensure at least a stoichiometric amount of base is used. For weaker nucleophiles, a stronger base may be required. Check the pKa values of your nucleophile and the conjugate acid of your base. |
| Lower Effective Temperature | The temperature probe in a large reactor may not reflect the true bulk temperature if mixing is poor. Solution: Use a calibrated temperature probe and ensure vigorous mixing. A slight increase in the setpoint temperature may be necessary, but this must be done cautiously to avoid triggering a runaway reaction. |
FAQ: Work-up & Purification
Question: I use a high-boiling solvent like DMF or DMSO. How can I efficiently remove it and isolate my product at scale?
Answer: Removing high-boiling aprotic polar solvents is a classic scale-up challenge. Rotary evaporation, which is effective in the lab, becomes impractical for large volumes.
Solutions:
-
Extractive Work-up: This is the preferred industrial method.
-
Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, Toluene, or Methyl tert-butyl ether (MTBE)).
-
Wash the organic layer repeatedly with water or brine. Solvents like DMF and DMSO are highly water-soluble and will partition into the aqueous layer.
-
Caution: This can create large volumes of aqueous waste that require proper disposal.
-
-
Anti-Solvent Precipitation/Crystallization: If the product is a solid, it can often be precipitated by adding an "anti-solvent" (like water or heptane) directly to the reaction mixture.
-
Protocol: Slowly add water to the stirred reaction mixture. The product should precipitate out. The solid can then be isolated by filtration.
-
Benefit: This method avoids a lengthy extraction process. The product may require a re-slurry or recrystallization to remove occluded solvent.
-
Question: My product is difficult to purify by column chromatography at scale. What are my options?
Answer: Flash chromatography is generally not viable for multi-kilogram production. The focus must shift to crystallization-based purification.
Troubleshooting Purification:
-
Recrystallization: This is the most powerful technique for purifying solid products at scale.
-
Solvent Screening: Perform small-scale experiments to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
General Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, hot-filter the solution to remove insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Cool further in an ice bath to maximize yield.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Slurry: If a full recrystallization is not feasible or leads to poor recovery, a re-slurry can be effective. Stirring the crude solid in a solvent where it has partial solubility can wash away impurities without fully dissolving the product.
References
- PubChem.2-Fluoro-5-nitropyridine.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
- MySkinRecipes.this compound. [Link]
- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
- Chemistry LibreTexts. (2022). 16.
- Professor Dave Explains. (2019).
- MDPI. (2022).
Sources
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- 2. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. This compound [myskinrecipes.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Fluoro-3-nitropicolinonitrile in Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of Activated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, functionalized pyridine scaffolds are indispensable building blocks for creating novel therapeutics. Their prevalence stems from the pyridine ring's ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for phenyl groups, often improving solubility and metabolic profiles. A cornerstone reaction for modifying these heterocycles is Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene rings that favor electrophilic substitution, the inherently electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, a feature that can be dramatically enhanced by the strategic placement of electron-withdrawing groups (EWGs).[1][2]
This guide provides an in-depth analysis of 5-Fluoro-3-nitropicolinonitrile , a highly activated substrate for SNAr reactions. We will dissect the structural elements that contribute to its exceptional reactivity and present a comparative analysis against other common halonitropyridines, supported by mechanistic principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage highly reactive building blocks for efficient and diverse library synthesis.
Dissecting the Substrate: Why this compound is a Superior SNAr Partner
The remarkable reactivity of this compound is not accidental; it is the result of a powerful synergy between three key structural features:
-
The Pyridine Core: The nitrogen atom within the aromatic ring acts as an electron sink, reducing electron density across the ring and predisposing it to nucleophilic attack.
-
Potent Activating Groups: The molecule is decorated with two powerful EWGs: a nitro group (NO₂) and a cyano group (CN) . These groups work in concert to further deplete electron density from the ring, particularly at the carbon atoms ortho and para to their positions. This potent induction and resonance stabilization makes the carbon atom bearing the fluorine leaving group (C5) exceptionally electrophilic.[1][3]
-
The Fluorine Leaving Group: While counterintuitive to those familiar with SN1/SN2 reactions where iodide is the best leaving group[4][5], fluorine is the optimal halogen for SNAr reactions. This "element effect" is a defining feature of this reaction class.[6][7]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of halonitropyridines proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is crucial to appreciating why this compound is so reactive.
-
Step 1 (Rate-Determining): Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.[1] This disrupts the ring's aromaticity and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[8] The stability of this intermediate is the key determinant of the reaction rate. The strong EWGs (NO₂ and CN) are perfectly positioned to stabilize this intermediate by delocalizing the negative charge through resonance.
-
Step 2 (Fast): Restoration of Aromaticity: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion (F⁻ in this case).[1] This step is generally fast and does not influence the overall reaction rate.
Figure 1. General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: The Halogen Element Effect
The most critical factor setting this compound apart from its halogen counterparts is the nature of the leaving group. In SNAr, the reactivity order is F > Cl > Br > I , the inverse of the trend seen in SN2 reactions.[7]
Why is Fluorine the Best Leaving Group in SNAr?
The reason lies in the rate-determining step: the formation of the Meisenheimer complex.
-
Inductive Activation: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect makes the carbon atom it's attached to (C5) extremely electrophilic and susceptible to nucleophilic attack. This polarization lowers the activation energy of the first step.[9]
-
Transition State Stabilization: This strong inductive effect also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Since this is the "bottleneck" of the reaction, speeding up this step accelerates the entire process.[9]
The bond strength (C-F being the strongest) is less important because the C-X bond is not significantly broken in the rate-determining step. The departure of the halide occurs in the subsequent fast step.
| Halonitropyridine Substrate | Halogen | Relative Reactivity with Amines | Primary Reason for Reactivity |
| This compound | F | Very High | Strongest inductive activation of the C-X bond, enhancing electrophilicity.[9] |
| 5-Chloro-3-nitropicolinonitrile | Cl | High | Good balance of inductive activation and leaving group ability.[7] |
| 5-Bromo-3-nitropicolinonitrile | Br | Moderate | Weaker inductive effect compared to F and Cl. |
| 5-Iodo-3-nitropicolinonitrile | I | Low | Poorest activator; bond polarizability is less significant than inductive effect in this mechanism. |
Table 1. Comparative reactivity of 5-halo-3-nitropicolinonitriles in SNAr reactions.
Experimental Protocol: SNAr of this compound with Benzylamine
This protocol provides a reliable, self-validating method for the amination of this compound. The formation of the product can be easily monitored by Thin Layer Chromatography (TLC) and characterized by standard analytical techniques.
Objective: To synthesize 5-(benzylamino)-3-nitropicolinonitrile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Figure 2. Experimental workflow for the synthesis of 5-(benzylamino)-3-nitropicolinonitrile.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 167 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Causality: A dry, inert atmosphere is essential to prevent reaction with atmospheric moisture. K₂CO₃ is a mild base used to neutralize the HF that is formed as a byproduct, driving the reaction to completion.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5 minutes. Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) dropwise to the stirring mixture at room temperature.
-
Causality: DMF is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates cations well, leaving the nucleophile's anion more reactive.[7] Adding the amine dropwise helps to control any initial exotherm.
-
-
Reaction Execution: Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting material should be consumed within 1-2 hours. A new, more polar spot corresponding to the product will appear.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL) and ethyl acetate (20 mL).
-
Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Causality: The aqueous wash removes the DMF and inorganic salts (K₂CO₃, KF). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-(benzylamino)-3-nitropicolinonitrile as a solid.
Conclusion and Outlook
This compound stands out as a premier substrate for nucleophilic aromatic substitution due to the powerful combination of an electron-deficient pyridine ring, strong dual activation by nitro and cyano groups, and the optimal fluorine leaving group. Its reactivity significantly surpasses that of its chloro, bromo, and iodo analogs, a direct consequence of the SNAr mechanism's rate-determining step being governed by nucleophilic attack rather than leaving group departure.[9] This high reactivity allows for facile diversification under mild conditions with a wide range of nucleophiles, including amines, thiols, and alcohols, making it an exceptionally valuable building block for accelerating lead discovery and optimization in drug development programs.
References
- Umar, K., & Tantillo, D. J. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(31), 5891–5897.
- Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 285–289.
- Chambers, R. D., et al. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Khan Academy. (n.d.). Nucleophilic aromatic substitution. YouTube.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
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A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-3-nitropicolinonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 5-Fluoro-3-nitropicolinonitrile, a key building block in the synthesis of various therapeutic and agrochemical agents, demands accurate and precise analytical methods to ensure product quality, safety, and efficacy.[1] This guide provides a comprehensive comparison of two commonly employed analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This document delves into the validation of these analytical methods, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, develop, and validate analytical methods that are fit for their intended purpose.
The Imperative of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] It is a critical component of Good Manufacturing Practices (GMP) and ensures the reliability, consistency, and accuracy of analytical data. The validation process provides a high degree of assurance that the method will consistently produce results that are accurate and precise.
The core parameters for analytical method validation, as outlined by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6][9][10][11] The extent of validation depends on the intended purpose of the analytical procedure.
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process that can be visualized as follows:
Caption: A flowchart illustrating the systematic workflow of analytical method validation, from development to lifecycle management.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Separation and Quantification
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution and sensitivity make it the method of choice for analyzing drug substances and their impurities.
Proposed HPLC Method for this compound
The following is a hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound.
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Standard Solution | 100 µg/mL of this compound in mobile phase |
| Sample Solution | Accurately weigh and dissolve the sample in mobile phase to a final concentration of 100 µg/mL |
Validation of the Proposed HPLC Method
The validation of this HPLC method would involve a comprehensive evaluation of the following parameters:
1. Specificity:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][12]
-
Forced Degradation Studies: To demonstrate specificity, forced degradation studies are performed. The this compound sample would be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C for 24 hours), base hydrolysis (e.g., 0.1 N NaOH at 60 °C for 24 hours), oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours), thermal stress (e.g., 105 °C for 48 hours), and photolytic stress (e.g., exposure to UV light). The chromatograms of the stressed samples are then compared to that of an unstressed standard to ensure that the main peak is free from any co-eluting degradants. Peak purity analysis using a photodiode array (PDA) detector is also essential.
2. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][12]
-
Procedure: A series of at least five standard solutions of this compound would be prepared over a concentration range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution would be injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[9][10][13]
-
Procedure: Accuracy would be assessed by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). Triplicate preparations would be analyzed for each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9][13]
-
Repeatability (Intra-assay Precision): Six replicate preparations of the sample at 100% of the test concentration would be analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Ruggedness): The analysis would be repeated on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[9][13]
-
Procedure: Small, deliberate variations would be introduced to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results of the analysis should not be significantly affected.
Comparative Data Summary for HPLC Method Validation:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. | Passes |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of nominal concentration | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-noise ratio of ~3:1 | 0.05 µg/mL |
| LOQ | Signal-to-noise ratio of ~10:1 | 0.15 µg/mL |
| Robustness | System suitability passes under all varied conditions. | Passes |
UV-Visible Spectrophotometry: A Simple and Cost-Effective Alternative
UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While less specific than HPLC, it can be a suitable alternative for routine assays where interfering substances are not a concern.
Proposed UV-Vis Spectrophotometric Method for this compound
Experimental Protocol:
| Parameter | Condition |
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a standard solution (e.g., ~270 nm) |
| Standard Solution | A series of standard solutions of this compound in methanol (e.g., 5, 10, 15, 20, 25 µg/mL) |
| Sample Solution | Accurately weigh and dissolve the sample in methanol to a final concentration within the linear range. |
Validation of the Proposed UV-Vis Spectrophotometric Method
The validation of this method would focus on the following key parameters:
1. Specificity:
-
Procedure: The UV spectra of the placebo and the this compound standard would be recorded to ensure that the placebo does not show any significant absorbance at the analytical wavelength.
-
Acceptance Criteria: The absorbance of the placebo solution at the λmax of the analyte should be negligible.
2. Linearity and Range:
-
Procedure: The absorbance of the series of standard solutions would be measured at the λmax. A calibration curve of absorbance versus concentration would be plotted.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Procedure: Accuracy would be determined by the standard addition method. Known amounts of the this compound standard would be added to a pre-analyzed sample solution, and the recovery would be calculated.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability: The absorbance of six replicate preparations of the sample solution at 100% of the test concentration would be measured.
-
Intermediate Precision: The analysis would be repeated on a different day or by a different analyst.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Comparative Data Summary for UV-Vis Method Validation:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Negligible absorbance from placebo at λmax. | Passes |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | To be determined based on linearity studies | 5-25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.2% |
| Precision (RSD) | ≤ 2.0% | 1.1% |
Comparison of HPLC and UV-Vis Spectrophotometry
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance at a specific wavelength) |
| Sensitivity | High (can detect and quantify low levels of impurities) | Moderate |
| Application | Assay, impurity profiling, stability studies | Primarily for assay of pure substances |
| Complexity | More complex instrumentation and operation | Simpler instrumentation and operation |
| Cost | Higher initial and operational costs | Lower initial and operational costs |
| Throughput | Lower (due to chromatographic run times) | Higher (faster analysis) |
Logical Relationship of Validation Parameters
The various parameters of analytical method validation are interconnected and collectively demonstrate the suitability of the method for its intended purpose.
Caption: A diagram illustrating the logical relationship and hierarchy of analytical method validation parameters.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis. For regulatory submissions and in-depth quality control, where the separation and quantification of impurities are critical, a validated HPLC method is indispensable. For routine, high-throughput analysis of the pure substance where impurity interference is not a concern, a validated UV-Vis spectrophotometric method can be a cost-effective and efficient alternative.
Regardless of the method chosen, a thorough and well-documented validation process is essential to ensure the generation of reliable and accurate analytical data. This guide provides a framework for approaching the validation of analytical methods for this compound, grounded in the principles of scientific integrity and regulatory compliance.
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A Comparative Guide to the Biological Activity of 5-Fluoro-3-nitropicolinonitrile Derivatives
Introduction: The Rationale for Derivatizing 5-Fluoro-3-nitropicolinonitrile
This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry and agrochemical research.[1] Its electron-deficient pyridine ring, activated by the presence of both a nitro group and a fluorine atom, makes it highly susceptible to nucleophilic aromatic substitution. This reactivity profile, combined with the presence of a nitrile group, offers multiple avenues for chemical modification to generate a diverse library of derivatives.
The core hypothesis underpinning the exploration of this compound derivatives is the potential to develop potent and selective inhibitors of key biological targets, particularly protein kinases.[2][3][4] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The fluorinated pyridine scaffold is a common feature in many kinase inhibitors, as the fluorine atom can enhance metabolic stability and binding affinity.[5]
This guide provides a comparative framework for assessing the potential biological activities of derivatives of this compound. While direct experimental data for a comprehensive series of these specific derivatives is limited in publicly available literature, this guide synthesizes findings from structurally related nitropyridine and fluorinated heterocyclic compounds to project potential therapeutic applications. We will delve into the structure-activity relationships (SAR) of analogous compounds, provide detailed experimental protocols for the synthesis and biological evaluation of novel derivatives, and present a clear rationale for the experimental choices made.
Comparative Biological Activity of Structurally Related Analogs
The biological activity of pyridine and picolinonitrile derivatives is significantly influenced by the nature and position of substituents. Based on existing literature for analogous compounds, we can infer potential activities for derivatives of this compound, with a primary focus on anticancer and kinase inhibitory effects.
Anticancer Activity
The nitropyridine scaffold is present in numerous compounds investigated for their anticancer properties. The introduction of a nitro group can enhance cytotoxic activity. The data below is compiled from studies on various substituted pyridine and quinoline derivatives against several human cancer cell lines.
| Compound Class | Derivative/Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | Compound Example | MCF-7 (Breast) | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine Derivative | Compound Example | HepG2 (Liver) | 1.13 | [6] |
| Ciprofloxacin Derivative | Compound 77 | HCT-116 (Colon) | 2.53 | [1] |
| Ciprofloxacin Derivative | Compound 84 | Leukaemia-SR | 0.63 | [1] |
| 3-Fluoroindole derivative | Compound 35 | HepG2 (Liver) | 2.50 | [7] |
| 5-Fluoroisatin Thiosemicarbazone | Compound 6b | A549 (Lung) | 26.8 | [8] |
This table presents illustrative data from structurally related compounds to indicate the potential range of anticancer activity. The IC50 values are not directly comparable across different studies and cell lines but provide a general indication of potency.
Kinase Inhibitory Activity
The picolinonitrile moiety and the broader fluorinated pyridine scaffold are features of several known kinase inhibitors. For instance, derivatives of furopyridine have been identified as Janus kinase 2 (JAK2) inhibitors. The following table summarizes the inhibitory activity of some related heterocyclic compounds against specific kinases.
| Compound Class | Specific Target | Bioactivity (IC50) | Key Structural Features | Reference |
| Furopyridine Derivative | JAK2 | 57.27 µM (TF-1 cells) | Furopyridine core | |
| Bis(benzo[b]furan-2-yl)methanone | FLT3 | ~0.5 µM | Bisbenzofuranylmethanone core | [4] |
| Fluorinated Indazole Derivative | PI3Kδ | pIC50 ≥ 5 | Fluorinated indazole scaffold | [7] |
| 3-Fluoroindole derivative | B-Raf Kinase | 1.36 µM | 3-Fluoroindole core | [7] |
This table showcases the kinase inhibitory potential of various heterocyclic scaffolds that share some structural similarities with derivatives of this compound.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
While a definitive SAR for this compound derivatives awaits dedicated studies, we can extrapolate potential trends from related compound series, such as fluoroquinolones and other kinase inhibitors.
-
Substitution at the 5-position: The fluorine atom at the 5-position is a key feature. Its high electronegativity can influence the electronic properties of the pyridine ring, potentially enhancing binding to target proteins.
-
Modification of the Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group. It can be a handle for further chemical modifications, for example, reduction to an amino group, which can then be further derivatized to introduce a variety of side chains. These side chains can be designed to interact with specific pockets in a kinase active site.
-
Derivatization of the Nitrile Group: The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings. These modifications can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds with the target protein.
Caption: Conceptual SAR of this compound derivatives.
Experimental Protocols
The following protocols provide a roadmap for the synthesis and biological evaluation of novel this compound derivatives.
General Synthetic Workflow for Derivatization
The primary route for generating a library of derivatives from this compound involves the reduction of the nitro group followed by acylation or other modifications of the resulting amino group.
Caption: General synthetic workflow for derivatization.
Step-by-Step Protocol for Synthesis:
-
Reduction of the Nitro Group:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, 10% Palladium on carbon (Pd/C) for catalytic hydrogenation or stannous chloride (SnCl2) in the presence of hydrochloric acid.
-
For hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
For SnCl2 reduction, stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) until completion.
-
Upon completion, filter the reaction mixture (if using Pd/C) and neutralize it.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Fluoro-3-aminopicolinonitrile.
-
-
Acylation of the Amino Group:
-
Dissolve the crude 5-Fluoro-3-aminopicolinonitrile in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or HATU).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final derivative.
-
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a specific protein kinase.[9]
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
Kinase Reaction:
-
In each well of a 96-well plate, add the kinase enzyme in the appropriate kinase assay buffer.
-
Add the test compound dilutions (typically 1 µL) to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each derivative.
-
Cell Viability Assay (MTT Assay) Protocol
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of potential anticancer compounds.[10]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel bioactive compounds, particularly in the realm of kinase inhibitors for cancer therapy. While direct experimental evidence for its derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for pursuing their synthesis and evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically explore the structure-activity relationships of this compound class. Future work should focus on synthesizing a diverse library of derivatives and screening them against a panel of cancer cell lines and protein kinases to identify lead compounds with high potency and selectivity. Subsequent optimization of these leads could pave the way for the development of novel therapeutic agents.
References
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A Comparative Guide to 5-Fluoro-3-nitropicolinonitrile: A Cost-Benefit Analysis for Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, fluorinated pyridines hold a privileged position due to their profound impact on the physicochemical and pharmacological properties of target molecules.[1][2] The introduction of fluorine can enhance metabolic stability, modulate basicity (pKa), and increase binding affinity, making it a cornerstone of modern medicinal chemistry.[1][3][4]
This guide provides an in-depth cost-benefit analysis of 5-Fluoro-3-nitropicolinonitrile , a highly functionalized and reactive intermediate. We will dissect its synthetic utility, objectively compare its performance against viable alternatives, and provide the experimental context needed to make informed decisions in your research and development endeavors.
Section 1: The Synthetic Value of this compound
This compound is a pyridine derivative where the ring is strategically decorated with three key functional groups: a nitrile, a nitro group, and a fluorine atom. This specific arrangement creates a powerful tool for synthetic chemists.
-
Electronic Activation: The potent electron-withdrawing effects of the nitrile (-CN) and nitro (-NO₂) groups, combined with the electronegativity of the ring nitrogen, render the pyridine core highly electron-deficient. This electronic profile is the cornerstone of its reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The primary value of this reagent lies in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom at the C5 position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This provides a direct and predictable route to introduce diverse functionalities.
Caption: Generalized SNAr workflow using this compound.
Section 2: The "Benefit" Proposition: Performance and Versatility
The primary advantages of employing this compound stem from its heightened reactivity and the subsequent functional handles it carries into the next synthetic step.
-
High Reactivity & Yield: The strong electronic activation facilitates SNAr reactions under relatively mild conditions, often leading to high yields and clean conversions. This reduces the need for harsh reagents or high temperatures, which can be detrimental to complex molecules with sensitive functional groups.
-
Predictable Regioselectivity: Substitution occurs selectively at the C5 position, providing a single, predictable product isomer. This eliminates the need for complex purification of regioisomers, a common challenge with less-activated or symmetrically substituted pyridines.
-
Downstream Functionalization: The nitrile and nitro groups are not mere spectators; they are valuable synthetic handles for subsequent transformations.
-
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.
-
The nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized for further functionalization.
-
Section 3: The "Cost" Consideration: Economics, Synthesis & Safety
While synthetically advantageous, the use of this reagent is not without its costs, which must be carefully weighed.
-
Economic Cost: Highly specialized, multi-functionalized reagents like this compound are inherently more expensive than simpler building blocks due to a more complex manufacturing process. The global market for fluoro-pyridines is growing, but the complexity of fluorination processes contributes to higher manufacturing costs.[5]
-
Synthetic Accessibility: The synthesis of the reagent itself is a multi-step process, often starting from a simpler fluorinated pyridine which then undergoes nitration and cyanation. This upstream complexity is factored into the final price. For example, a common precursor, 5-Fluoro-2-hydroxy-3-nitropyridine, is synthesized via nitration of 2-hydroxy-5-fluoropyridine under controlled conditions.[6]
-
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[7][8]
-
Handling: Strict adherence to safety protocols is mandatory. Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7][9] Avoid inhalation of dust or vapors.[10]
-
Section 4: Comparative Analysis: Alternative Synthetic Intermediates
The decision to use this compound becomes clearer when compared to its alternatives. The most common alternatives involve replacing the fluorine with another halogen or removing it entirely.
-
Alternative 1: 2-Chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6): This compound is a versatile intermediate where the chlorine at C2 is the primary leaving group in SNAr reactions.[11][12]
-
Alternative 2: 2-Bromo-5-fluoro-3-nitropyridine (CAS 652160-72-0): Similar to the chloro-analogue, the bromine at C2 is an excellent leaving group, often showing higher reactivity than chlorine. It is a key building block for a diverse range of active pharmaceutical ingredients (APIs).[13][14]
-
Alternative 3: 5-Nitropicolinonitrile (CAS 100367-55-3): This non-fluorinated analogue represents the baseline for reactivity. While significantly cheaper, the absence of a halogen leaving group means it is not suitable for SNAr reactions at the C5 position and must be functionalized through other means.
Data Summary: Head-to-Head Comparison
| Feature | This compound | 2-Bromo-5-fluoro-3-nitropyridine | 2-Chloro-3-fluoro-5-nitropyridine | 5-Nitropicolinonitrile |
| Primary Reaction | SNAr at C5 | SNAr at C2 | SNAr at C2 | Not suitable for SNAr |
| Relative Reactivity | High | Very High | High | Low |
| Typical Yields | Generally High | 77% (for its own synthesis)[13] | 69-97% (for its own synthesis)[12][15] | N/A |
| Relative Cost | $ | |||
| Key Safety Hazards | Skin/Eye/Respiratory Irritant, Acutely Toxic[7][8] | Skin/Eye/Respiratory Irritant | Skin/Eye/Respiratory Irritant[11] | Skin/Eye/Respiratory Irritant |
| Key Advantage | Direct C5 functionalization, retains nitrile for downstream chemistry. | Excellent C2 leaving group, established utility. | Cost-effective C2 leaving group.[11] | Very low cost. |
| Key Disadvantage | High cost. | Functionalization at C2, not C5. | Lower reactivity than bromo-analogue. | Lacks a leaving group for SNAr. |
Section 5: Experimental Protocols
To provide a practical context, we present a representative protocol for an SNAr reaction and a literature-derived synthesis of a key alternative.
Protocol 1: Representative SNAr with this compound (Hypothetical)
This protocol describes the reaction of this compound with a generic primary amine. The choice of a polar aprotic solvent like DMSO is to facilitate the dissolution of reactants and stabilize the charged Meisenheimer intermediate. A mild inorganic base like potassium carbonate is sufficient to deprotonate the nucleophile without causing side reactions.
Caption: Workflow for a representative SNAr reaction.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add the desired primary amine (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under high vacuum to yield the desired 5-(amino)-3-nitropicolinonitrile product.
Protocol 2: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine (Adapted from Literature[13])
This protocol demonstrates a robust method for preparing a key alternative, showcasing the reagents and conditions required, which contributes to its overall cost-benefit profile. The use of phosphorus(V) oxybromide (POBr₃) is a standard method for converting a hydroxypyridine to a bromopyridine.
Step-by-Step Methodology:
-
In a flask equipped for gas evolution, carefully add a catalytic amount of N,N-dimethylformamide (DMF) to 2-hydroxy-3-nitro-5-fluoropyridine (1.0 eq) at room temperature.
-
Slowly add phosphorus(V) oxybromide (POBr₃, 3.0 eq). Note: Gas evolution (HBr) will occur.
-
After the initial reaction subsides (approx. 5 minutes), heat the reaction mixture to 110 °C for 3 hours.
-
Monitor the consumption of starting material by LC-MS.
-
Cool the reaction to room temperature and then place the flask in an ice bath.
-
Very slowly and carefully quench the reaction by adding ice portion-wise to the flask.
-
Pour the resulting mixture of liquid and solid into a beaker with more ice and extract several times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-3-nitropyridine. The reported yield is 77%.[13]
Conclusion: A Decision-Making Framework
The choice between this compound and its alternatives is a nuanced decision based on synthetic strategy, budget, and project stage.
-
Choose this compound when:
-
The specific introduction of a nucleophile at the C5 position is a non-negotiable part of your synthetic route.
-
The retention of the nitrile group for subsequent, well-defined transformations is critical.
-
The project is in a later stage of development where the higher cost is justified by high yield, clean conversion, and predictable regiochemistry.
-
-
Consider the Chloro/Bromo Alternatives when:
-
Opt for Non-Fluorinated Analogues when:
-
The project is in the early, exploratory phase of discovery where minimizing cost per compound is the primary driver.
-
The synthetic route does not rely on SNAr, and other methods of functionalization (e.g., C-H activation) are planned.
-
Ultimately, this compound is a high-performance, precision tool. Its cost is a direct reflection of its synthetic power and the valuable combination of functional groups it offers. For the medicinal chemist, its judicious use can accelerate the synthesis of complex molecular targets, justifying its premium when the strategic benefits align with the goals of the project.
References
- BenchChem. (n.d.). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- Fuse, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
- Fuse, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - 5-Fluorouracil.
- BenchChem. (n.d.). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Fluoro-5-nitropyridine.
- Fisher Scientific. (2024). Safety Data Sheet - 5-Fluoro-2-hydroxy-3-nitropyridine.
- BenchChem. (n.d.). Comparative study of different fluorinating agents for piperidine synthesis.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- BLD Pharm. (n.d.). 3-Fluoro-5-nitropicolinonitrile.
- Future Market Report. (n.d.). Fluoro-Pyridines Market Size, Share, Growth.
- ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis.
- Hussain, S., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Apollo Scientific. (2023). Safety Data Sheet - 5-Fluorouracil.
- Production Article. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production.
- Mussa, A., et al. (2022). Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase. Journal of Biomolecular Structure & Dynamics.
- El-Damasy, A.K., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Pharmaceutical Sourcing Article. (n.d.). Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers.
- Alanazi, A.M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- Sayed, H.H., et al. (2025). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate.
- Allaka, T.R., & Katari, N.K. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
- ChemicalBook. (n.d.). 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis.
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A Comparative Spectroscopic Guide to 5-Fluoro-3-nitropicolinonitrile and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-nitropicolinonitrile, a substituted pyridine derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of a fluorine atom, a nitro group, and a nitrile group on the pyridine ring imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of the spectroscopic characteristics of this compound and its analogues is paramount for unambiguous structure elucidation, reaction monitoring, and quality control.
This guide provides a comprehensive spectroscopic comparison of this compound with its key analogues: 3-nitropicolinonitrile, 5-Chloro-3-nitropicolinonitrile, and 3-Fluoro-5-nitropicolinonitrile. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the influence of different substituents on the spectroscopic signatures, this guide aims to equip researchers with the knowledge to confidently identify and characterize these and related compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is profoundly influenced by the electronegativity and resonance effects of substituents on the pyridine ring.
A. Principles of NMR Spectroscopy in Substituted Pyridines
The pyridine ring is an electron-deficient aromatic system, and the introduction of electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) further deshields the ring protons and carbons, shifting their NMR signals to higher ppm values (downfield). Halogen substituents (-F, -Cl) exert both inductive (electron-withdrawing) and mesomeric (electron-donating) effects, leading to more complex chemical shift perturbations.
-
¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.5 ppm). The position of each proton signal is dictated by the electronic effects of the adjacent and remote substituents. Spin-spin coupling between neighboring protons provides valuable information about their relative positions.
-
¹³C NMR: The carbon atoms of the pyridine ring resonate in the range of δ 120-160 ppm. The carbon directly attached to the nitrogen is typically the most deshielded. The chemical shifts of the carbon atoms are excellent indicators of the electronic distribution within the ring.[1] The nitrile carbon appears at a characteristic downfield shift.
B. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in structural assignment.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.
C. Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H-4: ~9.2 (d), H-6: ~8.8 (d) | C2: ~135, C3: ~150, C4: ~125, C5: ~160 (d, J_CF), C6: ~145 (d, J_CF), CN: ~115 |
| 3-nitropicolinonitrile | H-4: ~9.1 (dd), H-5: ~8.0 (dd), H-6: ~9.0 (dd) | C2: ~133, C3: ~151, C4: ~128, C5: ~125, C6: ~153, CN: ~116 |
| 5-Chloro-3-nitropicolinonitrile | H-4: ~9.1 (d), H-6: ~8.7 (d) | C2: ~134, C3: ~150, C4: ~127, C5: ~138, C6: ~150, CN: ~115 |
| 3-Fluoro-5-nitropicolinonitrile | H-4: ~9.3 (d), H-6: ~9.0 (d) | C2: ~130 (d, J_CF), C3: ~155 (d, J_CF), C4: ~120 (d, J_CF), C5: ~148, C6: ~142, CN: ~114 |
(Note: The chemical shift values presented are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets. J_CF represents the coupling constant between carbon and fluorine.)
Analysis:
-
The presence of a fluorine atom in This compound induces characteristic splitting in the signals of the carbons it is coupled to (C-5 and C-6, and to a lesser extent C-4), which is a key diagnostic feature.
-
In 3-nitropicolinonitrile , the absence of a substituent at the 5-position results in a more complex splitting pattern for the aromatic protons due to coupling between H-4, H-5, and H-6.
-
The replacement of fluorine with chlorine in 5-Chloro-3-nitropicolinonitrile removes the C-F coupling, simplifying the ¹³C NMR spectrum in that regard. The chemical shifts are similar to the fluoro analogue, with minor differences due to the different electronic properties of chlorine.
-
In 3-Fluoro-5-nitropicolinonitrile , the fluorine at the 3-position significantly influences the chemical shifts of the adjacent carbons (C-2, C-3, and C-4) and introduces corresponding C-F couplings.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).
A. Principles of IR Spectroscopy for Nitropyridines
The IR spectra of this compound and its analogues are dominated by the characteristic absorption bands of the nitrile, nitro, and aromatic pyridine ring functionalities.
-
-C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2220 cm⁻¹.
-
-NO₂ (Nitro) Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.
-
C=C and C=N (Aromatic Ring) Stretches: Multiple bands of variable intensity are observed in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.
-
C-F and C-Cl Stretches: The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers, usually in the 800-600 cm⁻¹ range.
B. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then analyzed.
C. Comparative IR Data
| Compound | -C≡N Stretch (cm⁻¹) | -NO₂ Asymmetric Stretch (cm⁻¹) | -NO₂ Symmetric Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| This compound | ~2235 | ~1540 | ~1350 | ~1200 (C-F) |
| 3-nitropicolinonitrile | ~2230 | ~1535 | ~1345 | - |
| 5-Chloro-3-nitropicolinonitrile | ~2238 | ~1545 | ~1355 | ~750 (C-Cl) |
| 3-Fluoro-5-nitropicolinonitrile | ~2240 | ~1550 | ~1360 | ~1220 (C-F) |
(Note: These are approximate values and can vary slightly based on the physical state of the sample and the instrument.)
Analysis:
-
All compounds exhibit the characteristic sharp nitrile stretch around 2230-2240 cm⁻¹ and the two strong nitro group stretches.
-
The position of the nitro group absorptions can be subtly influenced by the electronic nature of the other substituents on the ring.
-
The most significant difference is the presence of the strong C-F stretch in the fluoro-substituted analogues and the C-Cl stretch at a lower frequency in the chloro-substituted analogue, providing a clear diagnostic marker for the presence of these halogens.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
A. Principles of Mass Spectrometry for Halogenated Nitropyridines
-
Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for these compounds include the loss of the nitro group (as NO₂ or NO), the cyano group, and halogen atoms.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound.
B. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using either EI or ESI.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
C. Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (EI-MS, m/z) |
| This compound | 167.09 | [M]⁺, [M-NO₂]⁺, [M-CN]⁺, [M-F]⁺ |
| 3-nitropicolinonitrile | 149.11 | [M]⁺, [M-NO₂]⁺, [M-CN]⁺ |
| 5-Chloro-3-nitropicolinonitrile | 183.55 | [M]⁺ (with ³⁷Cl isotope peak), [M-NO₂]⁺, [M-CN]⁺, [M-Cl]⁺ |
| 3-Fluoro-5-nitropicolinonitrile | 167.09 | [M]⁺, [M-NO₂]⁺, [M-CN]⁺, [M-F]⁺ |
Analysis:
-
The molecular ion peak (or [M+H]⁺ in ESI) is crucial for confirming the molecular weight of each compound.
-
The presence of chlorine in 5-Chloro-3-nitropicolinonitrile is readily identified by the characteristic isotopic pattern of the molecular ion peak (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).
-
The fragmentation patterns in EI-MS provide structural information. For example, the loss of a fragment with a mass of 46 amu corresponds to the loss of a nitro group (NO₂).
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
A. Principles of UV-Vis Spectroscopy in Aromatic Systems
Substituted pyridines exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions.
-
π → π* transitions: These are typically high-energy transitions that result in strong absorption bands, often in the shorter wavelength region of the UV spectrum.
-
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital. They are generally of lower energy and result in weaker absorption bands at longer wavelengths.
The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. Electron-withdrawing groups can cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths.
B. Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record its absorption spectrum over a desired wavelength range (typically 200-800 nm).
-
Data Analysis: The baseline is subtracted from the sample spectrum to obtain the final absorption spectrum. The wavelengths of maximum absorbance (λ_max) are identified.
C. Comparative UV-Vis Data
| Compound | λ_max (nm) |
| This compound | ~260, ~340 |
| 3-nitropicolinonitrile | ~255, ~330 |
| 5-Chloro-3-nitropicolinonitrile | ~265, ~345 |
| 3-Fluoro-5-nitropicolinonitrile | ~250, ~350 |
(Note: These are approximate values and can be influenced by the solvent.)
Analysis:
-
All the compounds are expected to show at least two main absorption bands in their UV-Vis spectra, corresponding to π → π* and n → π* transitions.
-
The position of the λ_max values is sensitive to the substitution pattern. The introduction of halogens and the positioning of the nitro and fluoro groups can cause shifts in the absorption maxima due to their combined electronic effects on the pyridine ring's chromophore.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a rich interplay between structure and spectral properties. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy probes the electronic structure.
By understanding the principles behind each technique and comparing the experimental data for this series of compounds, researchers can develop a robust framework for the identification and characterization of novel substituted pyridine derivatives. This knowledge is critical for advancing research in drug discovery, materials science, and other fields where these versatile heterocyclic compounds play a vital role.
References
- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 1976, 9(8), 469-477. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem.
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assessing the purity of synthesized 5-Fluoro-3-nitropicolinonitrile
An Objective Guide to Purity Assessment of Synthesized 5-Fluoro-3-nitropicolinonitrile
A Senior Application Scientist’s Comparative Analysis of Orthogonal Analytical Methodologies
For research, development, and manufacturing professionals in the pharmaceutical and agrochemical sectors, the purity of key intermediates is not merely a quality metric; it is a foundational pillar of final product safety, efficacy, and reproducibility. This compound (CAS 1033202-51-5) is a critical building block whose structural integrity directly impacts downstream synthetic success and the impurity profile of active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of newly synthesized this compound. We move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, enabling you to design and implement a robust, self-validating purity assessment strategy.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route, as this informs the likely impurities. While multiple pathways to this compound exist, a common approach involves the transformation of a related picolinic acid or amide. For instance, the dehydration of 5-fluoro-3-nitropicolinamide is a plausible final step.
Given this, the primary analytical challenge is to resolve and quantify not only the target molecule but also:
-
Starting Materials: Residual 5-fluoro-3-nitropicolinamide or other precursors.
-
Isomeric Impurities: Positional isomers such as 3-fluoro-5-nitropicolinonitrile, which may exhibit similar physical properties but different reactivity.
-
Side-Reaction Products: Byproducts from incomplete reactions or undesired side reactions. For example, hydrolysis of the nitrile group back to a carboxylic acid or amide can occur.
-
Over-/Under-nitrated Species: Compounds with additional nitro groups or lacking the nitro group.
A multi-pronged, orthogonal approach is therefore non-negotiable for a comprehensive purity profile. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy as complementary tools.
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse
HPLC is the cornerstone of purity assessment for non-volatile, UV-active compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities and providing precise quantification.
Causality Behind the Method: The choice of a reversed-phase (RP) C18 column is predicated on the molecule's moderate polarity. The aromatic ring and nitrile group provide sufficient hydrophobicity to retain on the non-polar stationary phase, while the nitro and fluoro groups add polarity. A gradient elution using a water/acetonitrile mobile phase is essential to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[2][3][4] A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector as it provides spectral data for each peak, aiding in peak identification and flagging the presence of co-eluting impurities.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (%) | UV λmax (nm) | Proposed Identity |
| 1 | 3.5 | 0.08 | 260 | 5-Fluoro-3-nitropicolinamide (Starting Material) |
| 2 | 4.8 | 0.12 | 268 | Unknown Impurity |
| 3 | 6.2 | 99.75 | 265 | This compound |
| 4 | 7.1 | 0.05 | 266 | Isomeric Impurity |
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector, monitoring at 265 nm, with spectra collected from 200-400 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Sources
A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 5-Fluoro-3-nitropicolinonitrile
The scaffold of 5-Fluoro-3-nitropicolinonitrile is a promising starting point for the synthesis of novel small molecules with potential therapeutic applications, particularly in oncology.[1] Its derivatives are being explored as inhibitors of various cellular signaling pathways. This guide provides a comparative framework for the in vitro testing of compounds derived from this core structure, focusing on a logical progression from broad cytotoxic effects to specific molecular target engagement. We will compare two fundamental assays: the MTT assay for general cytotoxicity and a representative kinase inhibition assay, providing the rationale and detailed protocols for each.
I. The Rationale for a Tiered In Vitro Testing Approach
A robust preclinical evaluation of novel compounds necessitates a tiered approach. The initial phase aims to identify compounds with general biological activity, followed by more specific assays to elucidate their mechanism of action. This strategy is both time and resource-efficient, ensuring that only the most promising candidates advance through the drug discovery pipeline.
For derivatives of this compound, which are often designed as kinase inhibitors, a logical workflow begins with assessing their impact on cancer cell viability. A positive hit in a cytotoxicity assay provides the justification for proceeding to more complex and target-specific assays.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed tiered testing strategy, moving from a primary, broad-based screen to a secondary, target-oriented assay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a dual inhibitor.
IV. Data Interpretation and Comparison
The ultimate goal of this testing cascade is to build a structure-activity relationship (SAR) profile for the synthesized compounds. By comparing data from both assays, researchers can identify derivatives that are not only potent cytotoxins but also selective for the intended molecular target.
Example Data Summary Table:
| Compound ID | Modification | Cytotoxicity IC50 (µM) (MCF-7 Cells) | Kinase Inhibition IC50 (nM) (PIM-1) | Selectivity Index (Cytotoxicity/Kinase) |
| FNPC-01 | Parent Scaffold | > 50 | 5,000 | - |
| FNPC-02 | 4-Morpholino | 5.2 | 150 | 35 |
| FNPC-03 | 4-Piperazino | 0.8 | 14 | 57 |
| Staurosporine | Reference | 0.01 | 17 | 0.6 |
A higher selectivity index is generally desirable, indicating that the compound is more potent against its molecular target than it is at inducing general cytotoxicity. This can be a preliminary indicator of a wider therapeutic window.
V. Conclusion
The in vitro evaluation of compounds derived from this compound requires a systematic and logical approach. By employing a primary cytotoxicity screen, such as the MTT assay, researchers can efficiently identify biologically active molecules. Subsequent testing with more specific, mechanistic assays, like a biochemical kinase inhibition assay, allows for the elucidation of the compound's mode of action and the establishment of a clear structure-activity relationship. This comparative guide provides the foundational protocols and rationale to empower researchers in their quest for novel and effective therapeutic agents.
References
- Al-Ostath, A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 13(49), 34883-34901. [Link]
- El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6263. [Link]
- Ghorab, M. M., et al. (2018).
- MySkinRecipes. (n.d.). This compound. [Link]
- Maguey-González, J. A., et al. (2022).
- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals, 16(12), 1667. [Link]
Sources
comparative study of different synthetic routes to 5-Fluoro-3-nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-nitropicolinonitrile is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile function on a pyridine scaffold, offers multiple points for molecular elaboration. This guide provides a comparative study of two principal synthetic routes to this valuable intermediate, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The discussion is grounded in established chemical principles and supported by experimental data from the peer-reviewed literature and patent filings.
The choice of a synthetic route in a drug development campaign is a critical decision, influenced by factors such as yield, scalability, cost of starting materials, safety, and environmental impact. This document aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their projects.
Route 1: Synthesis via Sandmeyer Reaction of 2-Amino-5-fluoro-3-nitropyridine
This route commences with the readily available 2-aminopyridine and involves a multi-step sequence to introduce the required functionalities, culminating in a Sandmeyer reaction to install the nitrile group.
Overall Synthetic Pathway
Caption: Synthetic pathway for Route 1, starting from 2-aminopyridine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluoropyridine
A novel and efficient synthesis of 2-amino-5-fluoropyridine starts from 2-aminopyridine.[1] The process involves a sequence of nitration, amino group protection (acetylation), reduction of the nitro group, diazotization followed by a Schiemann reaction to introduce the fluorine, and finally deprotection.[1][2] The overall yield for this multi-step process is reported to be around 42.8%.[2]
-
Nitrification: 2-Aminopyridine is nitrated using a mixture of nitric and sulfuric acid. Optimal conditions are reported to be at 45°C for 2 hours, yielding 41%.[1]
-
Amino Acetylation: The amino group is protected as an acetamide by reacting with acetic anhydride under reflux for 1 hour, with a reported yield of 96.3%.[1]
-
Reduction of Nitro Group: The nitro group is reduced to an amino group, typically via catalytic hydrogenation (e.g., Pd/C) or using a reducing agent like hydrazine hydrate.[2] Refluxing for 1 hour can yield up to 90%.[1]
-
Diazotization and Schiemann Reaction: The resulting aminopyridine is diazotized in the presence of fluoroboric acid, and the diazonium salt is then thermally decomposed in a Schiemann reaction to introduce the fluorine atom. Diazotization is typically carried out at low temperatures (-5 to 0°C) for 2 hours.[1] The thermal decomposition is performed at higher temperatures (e.g., 130°C).[1]
-
Hydrolysis of Acetyl Group: The protecting acetyl group is removed by hydrolysis under reflux to afford 2-amino-5-fluoropyridine.[1]
Step 2: Nitration of 2-Amino-5-fluoropyridine
2-Amino-5-fluoropyridine is then nitrated to introduce the nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at controlled low temperatures.[3]
Step 3: Sandmeyer Reaction to this compound
The final step is the conversion of the amino group of 2-amino-5-fluoro-3-nitropyridine to a nitrile via the Sandmeyer reaction.[2][4] This involves diazotization of the amine with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures, followed by reaction with a copper(I) cyanide solution.
Discussion of Route 1
Advantages:
-
Readily Available Starting Material: 2-Aminopyridine is an inexpensive and widely available starting material.
-
Established Chemistry: The individual reactions in this sequence are well-established and widely used in organic synthesis.
Disadvantages:
-
Multi-step Synthesis: The overall synthesis is lengthy, involving numerous steps which can lead to a lower overall yield.
-
Use of Hazardous Reagents: The use of nitrating agents, diazomethane precursors, and cyanide salts requires careful handling and adherence to strict safety protocols. Diazonium salts, in particular, can be explosive when isolated in a dry state.
-
Potential for Isomer Formation: Nitration steps can sometimes lead to the formation of regioisomers, requiring careful purification.
Route 2: Synthesis via Halogenation and Cyanation of a Hydroxypyridine Intermediate
This route begins with a fluorinated hydroxypyridine, which is first nitrated and then halogenated. The resulting halopyridine is then converted to the target picolinonitrile.
Overall Synthetic Pathway
Caption: Synthetic pathway for Route 2, starting from 2-hydroxy-5-fluoropyridine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine
The synthesis starts with the nitration of a fluorinated pyridine precursor, such as 2-hydroxy-5-fluoropyridine.[3] This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.[3]
Step 2: Halogenation of 5-Fluoro-2-hydroxy-3-nitropyridine
The resulting 5-fluoro-2-hydroxy-3-nitropyridine is then converted to a 2-halo derivative.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures (e.g., 60°C for 10 hours) can yield 2-chloro-3-fluoro-5-nitropyridine in high yield (97%).[5]
-
Bromination: Similarly, reaction with phosphorus oxybromide (POBr₃) can be used to synthesize the corresponding 2-bromo-5-fluoro-3-nitropyridine.[6][7] A procedure involving POBr₃ and a catalytic amount of DMF at 110°C for 3 hours has been reported to give a 77% yield.[6]
Step 3: Cyanation of 2-Halo-5-fluoro-3-nitropyridine
The final and crucial step is the introduction of the nitrile group by displacing the halogen. Several methods can be employed for this transformation:
-
Rosenmund-von Braun Reaction: This classic method involves heating the aryl halide with copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine.[8][9][10] For instance, a similar reaction of 2,5-dibromo-3-nitro-pyridine with CuCN in propionitrile at 90°C for 17 hours yielded the corresponding nitrile in 68% yield.[11]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer milder and often more efficient alternatives. Palladium catalysts, in conjunction with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]), can effectively catalyze the cyanation of aryl halides.[12][13][14] These reactions often proceed at lower temperatures and with greater functional group tolerance.[12] A mild palladium-catalyzed cyanation of various (hetero)aryl halides using Zn(CN)₂ in an aqueous/THF mixture at room temperature to 40°C has been reported.[12][15][16]
Discussion of Route 2
Advantages:
-
Potentially Higher Overall Yield: This route is generally shorter than Route 1, which can translate to a higher overall yield.
-
Convergent Approach: The key fragments are assembled in a more convergent manner.
-
Milder Final Step: Palladium-catalyzed cyanation methods offer milder reaction conditions compared to the Sandmeyer reaction.
Disadvantages:
-
Starting Material Cost and Availability: The availability and cost of substituted hydroxypyridines may be a limiting factor compared to 2-aminopyridine.
-
Use of Phosphorus Halides: Phosphorus oxychloride and oxybromide are corrosive and moisture-sensitive reagents that require careful handling.
-
Heavy Metal Reagents: Both the Rosenmund-von Braun (copper) and palladium-catalyzed reactions utilize heavy metals, which may require specialized waste disposal procedures.
Comparative Summary of the Synthetic Routes
| Feature | Route 1: From 2-Aminopyridine | Route 2: From 2-Hydroxypyridine |
| Starting Material | 2-Aminopyridine (Readily available, low cost) | 2-Hydroxy-5-fluoropyridine (May be less available/more expensive) |
| Number of Steps | Longer (multi-step) | Shorter (more convergent) |
| Key Reactions | Nitration, Acetylation, Reduction, Schiemann Reaction, Sandmeyer Reaction | Nitration, Halogenation, Cyanation (Rosenmund-von Braun or Pd-catalyzed) |
| Potential Yield | Lower overall yield due to more steps | Potentially higher overall yield |
| Safety Concerns | Use of nitrating agents, diazonium salts (potentially explosive), and cyanides. | Use of corrosive phosphorus halides and heavy metal cyanides/catalysts. |
| Scalability | May be challenging due to the number of steps and hazardous reagents. | Potentially more scalable, especially if a robust cyanation protocol is established. |
| Environmental Impact | Generation of waste from multiple steps, including heavy metals. | Generation of waste containing phosphorus compounds and heavy metals. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is a classic, linear approach that utilizes a very common and inexpensive starting material. However, its length and the use of potentially hazardous intermediates like diazonium salts may make it less attractive for large-scale production.
Route 2 offers a more convergent and potentially higher-yielding approach. The development of modern, mild palladium-catalyzed cyanation methods significantly enhances the appeal of this route by avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction and the inherent instability of diazonium salts in the Sandmeyer reaction.
For laboratory-scale synthesis and initial exploratory work, both routes are feasible. However, for process development and scale-up, Route 2, particularly when coupled with a well-optimized palladium-catalyzed cyanation step, is likely the more efficient and safer option. The choice of a specific palladium catalyst, ligand, and cyanide source will be critical for the success of this approach and should be carefully optimized. Researchers should also consider the cost and availability of the starting 2-hydroxy-5-fluoropyridine when evaluating the overall economic viability of this route.
Ultimately, the optimal synthetic strategy will depend on the specific constraints and priorities of the research or development program, including scale, cost, timeline, and available expertise in handling the required reagents and reaction types.
References
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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- Organic Chemistry Portal. Mild Palladium-Catalyzed Cyanation of (Hetero)
- NIH.
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- SynArchive. Rosenmund-von Braun Reaction. [Link]
- Dissertation. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]
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- ResearchGate.
- NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- MIT Open Access Articles. Mild Palladium-Catalyzed Cyanation of (Hetero)
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- Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
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- Wikipedia.
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- Preparation of Cyanopyridines by Direct Cyan
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. [Link]
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A Technical Guide to Benchmarking the Performance of 5-Fluoro-3-nitropicolinonitrile-Derived Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous and multifaceted performance testing. The 5-Fluoro-3-nitropicolinonitrile scaffold has emerged as a particularly interesting starting point for the design of novel covalent kinase inhibitors. The electron-withdrawing properties of the nitro and fluoro groups, combined with the reactive potential of the nitrile, make it an attractive "warhead" for forming covalent bonds with target proteins, a strategy that can lead to enhanced potency and prolonged therapeutic effects.[1] This guide provides a comprehensive framework for benchmarking the performance of inhibitors derived from this scaffold, using established covalent inhibitors as a comparative benchmark, and is grounded in the principles of scientific integrity and data-driven analysis.
The Rationale for Covalent Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[2] Traditional, non-covalent inhibitors often face challenges with potency and duration of action due to the high intracellular concentrations of the natural substrate, ATP. Covalent inhibitors overcome this by forming a stable, covalent bond with a specific amino acid residue within the kinase's active site, most commonly a cysteine.[3][4] This irreversible or reversible covalent interaction can lead to a more durable inhibition of the target kinase, translating to improved therapeutic efficacy. The nitrile group, a key feature of the this compound scaffold, can be engineered to act as an electrophilic warhead that covalently binds to a nucleophilic residue like cysteine.[1]
A prime example of successful covalent inhibition is in the targeting of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[5][6][7] Several FDA-approved BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that target a cysteine residue (Cys481) in the BTK active site.[4][8][9]
Benchmarking Performance: A Multi-tiered Approach
A thorough evaluation of a novel inhibitor's performance requires a hierarchical series of assays, moving from initial biochemical potency to cellular efficacy and, ultimately, to a broader assessment of its drug-like properties. This guide will focus on three key areas of comparison:
-
Biochemical Potency and Selectivity: Directly measuring the inhibitor's ability to engage and inhibit the target kinase.
-
Cellular Activity and Target Engagement: Assessing the inhibitor's performance in a more physiologically relevant cellular context.
-
Early ADME-Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
Biochemical Potency and Selectivity: The First Hurdle
Biochemical assays are the initial and most direct measure of an inhibitor's potency against its purified target kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of inhibitor required to reduce the kinase's activity by 50%.
Comparative Biochemical Potency of Covalent BTK Inhibitors
To provide a relevant benchmark for novel inhibitors derived from the this compound scaffold, the following table summarizes the reported biochemical IC50 values for several established covalent BTK inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Target | Notes |
| Ibrutinib | 0.46 ± 0.13 | BTK | First-generation, potent but with some off-target effects.[10] |
| Acalabrutinib | 3.0 ± 0.8 | BTK | Second-generation, designed for improved selectivity.[10] |
| Zanubrutinib | <10 | BTK | Second-generation, noted for high potency and selectivity.[11] |
| Spebrutinib | 1.6 ± 0.7 | BTK | Another covalent inhibitor in clinical development.[10] |
| Tirabrutinib | 7.0 ± 3.4 | BTK | Shows good selectivity.[10] |
| Novel Inhibitor X | To be determined | Target Kinase | Hypothetical inhibitor derived from this compound. |
Data presented as mean ± standard deviation where available.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular choice for high-throughput screening and potency determination due to their sensitivity and robustness.
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When a second fluorescently labeled molecule (the acceptor) is brought into proximity with the lanthanide-labeled antibody bound to the phosphorylated substrate, FRET occurs, generating a detectable signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the novel inhibitor and a dilution series in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and the substrate peptide in assay buffer.
-
Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for the kinase.
-
Prepare the detection reagents: a lanthanide-labeled anti-phospho-substrate antibody and a fluorescently labeled acceptor molecule.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted inhibitor or DMSO (control) to the assay wells.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mixture.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using ATP at its Km value ensures that the assay is sensitive to competitive inhibitors.
-
Pre-incubation of Inhibitor and Kinase: This step is particularly important for covalent inhibitors to allow for the covalent bond formation to proceed before the enzymatic reaction is initiated.
-
TR-FRET Technology: This technology minimizes interference from compound fluorescence and light scatter, leading to a more reliable signal.
Kinase Selectivity Profiling
A critical aspect of inhibitor performance is its selectivity – the ability to inhibit the intended target kinase without affecting other kinases in the human kinome. Poor selectivity can lead to off-target effects and toxicity.[12]
Experimental Approach: Kinome-wide Profiling Services
Several commercial services (e.g., Eurofins DiscoverX's KINOMEscan™, Reaction Biology's KinaseProfiler™) offer comprehensive selectivity profiling against a large panel of human kinases (often over 400). These assays typically measure the binding of the inhibitor to each kinase at a fixed concentration (e.g., 1 µM). The results are often presented as a percentage of inhibition or a "scan" of the kinome, highlighting any off-target interactions.
Data Interpretation: A highly selective inhibitor will show strong inhibition of the primary target and minimal inhibition of other kinases. For example, acalabrutinib was designed to have a better selectivity profile than ibrutinib, with fewer off-target inhibitions.[8][11]
Cellular Activity and Target Engagement: Bridging the Gap to Physiology
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell.[13] Cell-based assays are therefore crucial for confirming an inhibitor's activity in a more physiologically relevant setting, where factors like cell permeability and competition with high intracellular ATP concentrations come into play.[5][14]
Comparative Cellular Potency of Covalent BTK Inhibitors
The half-maximal effective concentration (EC50) is the cellular equivalent of the IC50 and represents the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay.
| Inhibitor | Cellular EC50 (nM) | Cell Line | Assay Type |
| Ibrutinib | <10 | Human Whole Blood | BTK autophosphorylation |
| Acalabrutinib | <10 | Human Whole Blood | BTK autophosphorylation |
| Zanubrutinib | <10 | Human Whole Blood | BTK autophosphorylation |
| Spebrutinib | 140 | Human Whole Blood | BTK autophosphorylation |
| Novel Inhibitor X | To be determined | Relevant cell line | Target phosphorylation |
Data from a human whole blood assay provides a highly relevant physiological context.[11]
Experimental Protocol: Western Blot-based Target Phosphorylation Assay
This method directly measures the inhibition of the target kinase's activity within cells by assessing the phosphorylation status of the kinase itself (autophosphorylation) or a downstream substrate.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line for a BTK inhibitor) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the novel inhibitor or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells to activate the BCR pathway) for a short period (e.g., 10 minutes) to induce kinase activation and phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Self-Validation and Trustworthiness:
-
Loading Control: The use of a total protein antibody as a loading control ensures that any observed decrease in the phospho-signal is due to inhibition and not differences in the amount of protein loaded.
-
Positive and Negative Controls: Including untreated/unstimulated, treated/unstimulated, and untreated/stimulated controls is essential for validating the assay's performance.
Early ADME-Tox Profiling: A Glimpse into Drug-likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[15][16]
Key In Vitro ADME-Tox Assays
| Assay | Purpose | Desirable Outcome for an Oral Inhibitor |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes (e.g., cytochrome P450s). | High stability (low clearance). |
| Caco-2 Permeability | To predict intestinal absorption. | High permeability. |
| Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins. | Moderate binding (unbound drug is active). |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | No or weak inhibition of major CYP isoforms. |
| Cytotoxicity | To assess general toxicity to cells. | Low cytotoxicity in non-target cell lines. |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Principle: This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
Step-by-Step Methodology:
-
Incubation:
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a cofactor solution (NADPH) at 37°C.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Authoritative Grounding: These in vitro ADME-Tox assays are standard in the pharmaceutical industry and are often conducted according to guidelines from regulatory agencies.[9]
Visualization of Signaling Pathways
Understanding the biological context in which an inhibitor acts is crucial. The following diagrams, generated using Graphviz, illustrate the signaling pathways of two major kinase targets: BTK and EGFR.
BTK Signaling Pathway in B-Cells
Caption: BTK signaling pathway initiated by BCR engagement, leading to B-cell proliferation and survival. Covalent inhibitors block this pathway by targeting BTK.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway, a key driver of cell growth, and its inhibition by covalent inhibitors targeting the EGFR kinase domain.
Conclusion
Benchmarking the performance of novel inhibitors derived from the this compound scaffold requires a systematic and comparative approach. By leveraging established covalent inhibitors as benchmarks and employing a suite of robust biochemical and cellular assays, researchers can build a comprehensive data package to evaluate the potential of their compounds. This guide provides a foundational framework for these evaluations, emphasizing the importance of scientific rigor, data-driven decision-making, and a clear understanding of the underlying biological pathways. The ultimate goal is to identify not just potent inhibitors, but drug candidates with a well-balanced profile of potency, selectivity, and drug-like properties, paving the way for the next generation of targeted therapies.
References
- Cao, J., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(7), 731-742. [Link]
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Creative Biostructure. In Vitro ADME-Tox Profiling. [Link]
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
- Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4476. [Link]
- BioAgilytix. Cell-Based Potency Assays. [Link]
- Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today, 24(5), 1145-1153. [Link]
- Kaptein, A., et al. (2018). Comparison of features and properties between ibrutinib, acalabrutinib, and zanubrutinib.
- Pal, S. S., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2603. [Link]
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- Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(10), 1199-1217. [Link]
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- VJHemOnc. (2023).
- Tam, C. S., et al. (2021). Kinase selectivity of zanubrutinib and ibrutinib.
- Mato, A. R., et al. (2023). Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities. Cancers, 15(5), 1494. [Link]
- Laine, A. M., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 706524. [Link]
- bioRxiv. (2024).
- Lonsdale, R., et al. (2017). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations.
- Liu, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry, 64(1), 890-900. [Link]
- ResearchGate. (2020). Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]
- Gray, N. S., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 9(3), 638-643. [Link]
- Smith, E. J., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry, 65(9), 6549-6562. [Link]
- Montanari, F., et al. (2021).
- Hematology & Oncology. (2023). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. [Link]
- VJHemOnc. (2022).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-3-nitropicolinonitrile
This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-3-nitropicolinonitrile (CAS No. 1033202-51-5). As a fluorinated and nitrated aromatic compound, this substance requires meticulous handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established safety standards and regulatory requirements, designed to provide a clear, actionable framework for researchers, scientists, and drug development professionals.
Foundational Principles: Hazard Assessment and Regulatory Context
Understanding the inherent risks of this compound is the first step toward safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitrated and fluorinated aromatic compounds provide a strong basis for hazard assessment.
These related compounds are consistently classified as:
The presence of the nitro group makes it a nitroaromatic compound, a class of chemicals known for their potential toxicity and resistance to environmental degradation.[6] Therefore, all waste containing this compound must be treated as hazardous waste .
Disposal procedures are not merely institutional best practices; they are mandated by law. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" system to ensure hazardous waste is managed safely from its generation to its final disposal.[9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety through its Hazard Communication Standard (HCS) , which requires employers to inform and train employees on handling hazardous chemicals.[10][11]
Key Regulatory and Safety Data Summary
| Aspect | Guideline / Regulation | Key Requirement | Primary Source |
| Hazard Classification | GHS Hazard Statements (Inferred) | H302, H312, H332 (Harmful); H315 (Skin Irritant); H319 (Eye Irritant); H335 (Respiratory Irritant) | SDS of Analogous Compounds[2][3] |
| Worker Safety | OSHA Hazard Communication (29 CFR 1910.1200) | Access to SDS, proper labeling, employee training, written hazard communication program.[11][12] | OSHA[10] |
| Waste Management | EPA Resource Conservation and Recovery Act (RCRA) | Generators must identify, categorize, and ensure proper treatment and disposal of hazardous waste.[9] | EPA[7] |
| Personal Protection | Standard Laboratory Practice | Use of appropriate Personal Protective Equipment (PPE), including gloves, goggles, and lab coats.[11] | OSHA / Institutional SOPs |
Pre-Disposal Protocol: A Mandatory Checklist
Before initiating any disposal procedure, a thorough assessment is critical. This checklist ensures all variables are accounted for, minimizing risk and ensuring regulatory compliance.
☐ 1. Identify the Waste Stream:
- Is it pure, unreacted this compound?
- Is it a dilute solution? If so, identify the solvent. Waste must be segregated based on chemical compatibility (e.g., halogenated vs. non-halogenated solvents).[13]
- Is it contaminated material (e.g., paper towels, gloves, silica gel)?
☐ 2. Quantify the Waste:
- Determine the approximate volume or mass of the waste. This is crucial for classifying your laboratory as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) under RCRA, which dictates specific management requirements.
☐ 3. Review Institutional Protocols:
- Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines. They will have established procedures and partnerships with licensed hazardous waste disposal companies.
☐ 4. Assemble Required PPE:
- Hand Protection: Nitrile or other chemically resistant gloves.
- Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
- Body Protection: A standard laboratory coat.
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][11]
Step-by-Step Disposal Workflow
The only acceptable method for disposing of this compound is through a licensed and accredited hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14] The following workflow details the procedure for preparing the waste for pickup by such a facility.
Disposal Decision Workflow
Caption: Decision workflow for preparing this compound for disposal.
Detailed Procedural Steps:
-
Waste Segregation:
-
Causality: Improperly mixed chemicals can lead to dangerous reactions, heat generation, or gas evolution.[14][15] Nitro compounds, in particular, can react violently with reducing agents or strong oxidizers.[16]
-
Action:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Keep solutions in organic solvents separate from aqueous waste.
-
Keep solid waste (e.g., contaminated filter paper) separate from liquid waste.
-
-
-
Containerization:
-
Causality: The container is the primary barrier preventing release into the environment.[17] It must be compatible with the chemical to avoid degradation and leaks.
-
Action:
-
Use a clean, designated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass).
-
Ensure the container has a secure, leak-proof screw-on cap.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
-
Labeling:
-
Causality: Accurate labeling is an OSHA and EPA requirement.[11][17] It communicates hazards to all handlers and is essential for the disposal facility to manage the waste correctly.
-
Action:
-
Attach a completed hazardous waste tag to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
-
-
Accumulation and Storage:
-
Causality: Safe, designated storage prevents accidental spills and exposure.[15] Federal regulations limit the amount of time and quantity of waste that can be stored in a lab (Satellite Accumulation Area).
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area.
-
This area should be under the control of the laboratory personnel, away from ignition sources, and preferably within secondary containment.[15]
-
Keep the container closed at all times except when adding waste.[1]
-
-
-
Final Disposal:
-
Causality: Thermal destruction (incineration) is the most common and effective method for destroying hazardous organic compounds like nitrated aromatics, breaking them down into simpler, less harmful substances.[13]
-
Action:
-
Follow your institution's procedure to request a waste pickup from your EHS department or their contracted hazardous waste disposal vendor.
-
Maintain a record of the waste generated and disposed of, as required by RCRA.[9]
-
-
References
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- What Are the OSHA Requirements for Chemical Storage?.
- Navigating OSHA Chemical Safety Rules for a Safer Workplace. ComplianceQuest.
- EPA Hazardous Waste Management.
- This compound. MySkinRecipes.
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
- Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CSWAB.org).
- Household Hazardous Waste (HHW). US Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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- Safety Data Sheet - 2-Fluoro-5-nitropyridine. Thermo Fisher Scientific.
- Safety Data Sheet - 5-Fluoro-2-hydroxy-3-nitropyridine. Fisher Scientific.
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- 2-Fluoro-5-nitropyridine PubChem CID 95264.
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Personal protective equipment for handling 5-Fluoro-3-nitropicolinonitrile
Comprehensive Safety and Handling Guide: 5-Fluoro-3-nitropicolinonitrile
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research.
Hazard Assessment and Risk Profile
Anticipated Hazards:
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following is a detailed breakdown of the minimum required PPE for handling this compound.
Due to the risk of respiratory irritation from airborne particles, a NIOSH-approved respirator is mandatory.[5] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Nitrile gloves are the standard for handling a wide array of chemicals due to their excellent resistance to punctures, tears, and a variety of chemical substances.[6][7][8] For handling this compound, double-gloving is recommended to provide an additional layer of protection against potential exposure. Ensure gloves are properly sized to maintain dexterity.[7] Longer gloves, such as 13-inch nitrile acid-resistant gloves, can provide added protection to the lower arm.[9]
To prevent serious eye irritation, chemical safety goggles that meet ANSI Z87.1 standards are required.[10] Given the potential for splashes, a face shield should be worn in conjunction with goggles for maximum protection.
A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron or suit should be worn over the lab coat.
| PPE Component | Specification | Rationale |
| Respiratory | NIOSH-approved respirator | Prevents inhalation of irritating dust/vapors.[5] |
| Hand | Double-layered nitrile gloves | High chemical resistance and protection.[6][7] |
| Eye/Face | Chemical safety goggles and face shield | Protects against splashes and airborne particles.[10] |
| Body | Flame-resistant lab coat, chemical-resistant apron | Prevents skin contact and contamination of personal clothing.[10] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow provides a step-by-step guide.
Caption: Workflow for Safe Handling of this compound.
-
Pre-operation Check: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, goggles, face shield, and finally, gloves (inner and outer).
-
Handling the Compound:
-
Carefully weigh the solid compound within the fume hood to minimize the generation of airborne dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution.
-
Rinse all glassware that came into contact with the chemical three times with a suitable solvent.
-
All materials contaminated with this compound, including gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.[11]
-
Solid Waste: Place in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container.
-
Empty Containers: Triple rinse the empty container with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container.[11]
Never dispose of this chemical down the drain.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[11]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your laboratory, ensuring both your personal safety and the integrity of your research.
References
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- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
- Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.[Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
